Technical Documentation Center

7-Aminoquinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Aminoquinoline-4-carboxylic acid

Core Science & Biosynthesis

Foundational

7-Aminoquinoline-4-carboxylic Acid (CAS 2514965-57-0): A Technical Guide to Bifunctional Scaffold Functionalization

Executive Summary In modern medicinal chemistry and radiopharmaceutical development, the demand for highly modular, bifunctional scaffolds is paramount. 7-Aminoquinoline-4-carboxylic acid (CAS 2514965-57-0) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and radiopharmaceutical development, the demand for highly modular, bifunctional scaffolds is paramount. 7-Aminoquinoline-4-carboxylic acid (CAS 2514965-57-0) represents a privileged pharmacophore, combining the classic cinchoninic acid core with a reactive amine handle at the 7-position. This unique structural topology allows orthogonal functionalization: the carboxylic acid serves as a prime site for amide coupling or esterification, while the 7-amino group acts as an electron-donating anchor for fluorophore tuning, diazonium-mediated substitutions, or radiometal chelator attachment.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the physicochemical dynamics of this molecule, explore field-proven synthetic methodologies, and detail self-validating protocols for its application in advanced tumor-targeting imaging agents and immunomodulators.

Physicochemical Profiling & Structural Dynamics

The reactivity of 7-aminoquinoline-4-carboxylic acid is dictated by the electronic interplay between the electron-withdrawing quinoline nitrogen and the electron-donating 7-amino group. This push-pull system significantly influences the molecule's pKa, solubility profile, and nucleophilicity.

Table 1: Quantitative Physicochemical Data
PropertyValue / SpecificationMechanistic Implication
CAS Number 2514965-57-0Unique identifier for regulatory and procurement tracking.
Linear Formula C₁₀H₈N₂O₂Defines the bifunctional (amine + carboxyl) basic structure.
Molecular Weight 188.18 g/mol Low molecular weight ensures minimal steric penalty when used as a linker.
Density ~1.430 ± 0.06 g/cm³Indicates a tightly packed crystal lattice; requires adequate solvent solvation (e.g., DMF, DMSO) for reactions.
InChIKey XCRXVIMAMNCKJC-UHFFFAOYSA-NStandardized structural hash for chemoinformatics databases.
Purity Standard ≥97% - 98%Trace impurities (e.g., des-amino byproducts) can poison downstream catalytic coupling; high purity is critical.

Synthetic Methodologies: Core Construction and Downstream Functionalization

The quinoline-4-carboxylic acid core is classically synthesized via the Pfitzinger reaction, condensing isatin derivatives with pyruvic acid. However, the true utility of 7-aminoquinoline-4-carboxylic acid lies in its role as a precursor for more complex immunomodulatory scaffolds, such as 7-hydroxyquinoline-4-carboxylic acid, which is a critical intermediate for aminoacyl indazole immunomodulators targeting autoimmune diseases[1].

Workflow: Conversion to 7-Hydroxyquinoline-4-carboxylic Acid

The transformation of the 7-amino group to a 7-hydroxyl group relies on a tightly controlled diazotization followed by Sandmeyer-type hydrolysis.

Synthesis A 7-Aminoquinoline- 4-carboxylic acid (Methyl Ester) B Diazotization (NaNO2, H2SO4, 0°C) A->B Acidic Solvation C Diazonium Salt Intermediate B->C Nitrite Addition D Hydrolysis (Boiling 10% H2SO4) C->D Rapid Thermal Shift E 7-Hydroxyquinoline- 4-carboxylic acid D->E Base Deprotection

Synthesis and downstream conversion of 7-Aminoquinoline-4-carboxylic acid via Diazotization.
Step-by-Step Protocol: Diazotization and Hydrolysis

Protocol adapted from validated synthetic routes for medical intermediates[1].

  • Esterification (Protection): Convert 7-aminoquinoline-4-carboxylic acid to its methyl ester.

    • Causality: Protecting the carboxylic acid prevents unwanted side reactions and decarboxylation during the highly acidic diazotization process.

  • Solvation and Chilling: Dissolve the ester in a ternary mixture of acetic acid, water, and concentrated sulfuric acid. Chill the reactor to exactly 0 °C.

    • Causality: The ternary solvent ensures complete dissolution of the rigid quinoline core. Cooling to 0 °C is absolute; the resulting diazonium intermediate is highly unstable and will prematurely decompose into nitrogen gas and aryl cations at elevated temperatures, leading to tar formation.

  • Nitrite Addition: Dropwise add an aqueous solution of sodium nitrite ( NaNO2​ ) and react for 50 minutes at 0 °C.

  • Thermal Hydrolysis: Slowly pour the cold diazonium solution into a vigorously boiling 10% sulfuric acid aqueous solution. Reflux for 5 minutes.

    • Causality: The immediate thermal shock drives the rapid substitution of the diazonium group ( N2+​ ) with a hydroxyl group from the water. A slow heating ramp would allow competitive azo-coupling between the diazonium salt and unreacted starting material.

  • Workup: Cool to room temperature, filter out black carbonaceous impurities, adjust the pH to 4 using ammonia water, and hydrolyze the ester with aqueous NaOH to yield the final 7-hydroxyquinoline-4-carboxylic acid[2].

Advanced Applications: FAP-α Specific Diagnostic Imaging Agents

Fibroblast activation protein alpha (FAP-α) is heavily overexpressed in the stroma of various tumors. 7-Aminoquinoline-4-carboxylic acid is utilized as a critical structural linker in the synthesis of FAP-α specific radiopharmaceutical imaging agents (e.g., for PET/SPECT imaging)[3]. The carboxylic acid acts as the conjugation point for targeting peptides or radiometal chelators (like DOTA or NOTA).

AmideCoupling N1 7-Aminoquinoline- 4-carboxylic acid N3 HATU Activation (Ultra-dry DMF) N1->N3 N2 Targeting Ligand (Amine Partner) N2->N3 N4 DIEA Addition (Non-nucleophilic Base) N3->N4 HOAt-Active Ester N5 FAP-α Specific Diagnostic Imaging Agent N4->N5 Amide Bond Formation

HATU/DIEA-mediated amide coupling workflow for FAP-α radiotracer assembly.
Step-by-Step Protocol: HATU/DIEA-Mediated Amide Coupling

Protocol validated for the synthesis of FAP-α specific tumor diagnostic imaging agents[4].

  • Preparation of Reactants: Dissolve 7-aminoquinoline-4-carboxylic acid in ultra-dry N,N-Dimethylformamide (DMF). In a separate vial, dissolve the amine-bearing targeting ligand in ultra-dry DMF.

    • Causality: Ultra-dry DMF is strictly required. Trace water acts as a competing nucleophile, which would rapidly hydrolyze the highly reactive active ester intermediate back to the starting carboxylic acid, drastically reducing the coupling yield.

  • Activation: Combine the solutions in a reaction tube. Add 1.0 equivalent of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

    • Causality: HATU is chosen over older reagents (like DCC or EDC) because it generates an HOAt-active ester. The neighboring pyridine nitrogen in HOAt provides an anchimeric assistance (neighboring group effect) that accelerates the reaction with the incoming amine, overcoming the steric hindrance of the quinoline ring.

  • Base Catalysis: Add 4.0 equivalents of DIEA (N,N-Diisopropylethylamine) in two separate portions at room temperature.

    • Causality: DIEA is a bulky, non-nucleophilic base. It effectively deprotonates the carboxylic acid to initiate the reaction with HATU and neutralizes the generated acid byproducts, but its steric bulk prevents it from competing with the primary amine ligand for the active ester.

  • Purification: Monitor via LC-MS until the starting material is consumed, then purify the construct via preparative HPLC prior to radiometal complexation[3].

Handling, Safety, and Storage Protocols

To maintain the integrity of the 7-aminoquinoline core and ensure laboratory safety, strict adherence to GHS (Globally Harmonized System) guidelines is required[5].

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315 / H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Causality: The compound must be stored at Room Temperature (RT) in a tightly closed container under an inert atmosphere (Argon or Nitrogen) and protected from light .

    • Why? The 7-amino group is electron-rich. Exposure to ambient oxygen and UV/visible light can trigger photo-oxidation pathways, leading to the formation of N-oxides or polymeric degradation products, which manifest as a darkening of the solid powder and lead to failed downstream couplings.

References

  • Sigma-Aldrich (Merck KGaA). 7-Aminoquinoline-4-carboxylic acid | 2514965-57-0 Product Page & Safety Information.
  • Google Patents (CN112500341B). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Google Patents (CN115304582B). FAP-α specific tumor diagnostic imaging agent.

Sources

Exploratory

pKa values of 7-Aminoquinoline-4-carboxylic acid amino group

An In-Depth Technical Guide to the pKa Values of 7-Aminoquinoline-4-carboxylic acid: Experimental Determination and Computational Insights Abstract 7-Aminoquinoline-4-carboxylic acid is a heterocyclic compound featuring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of 7-Aminoquinoline-4-carboxylic acid: Experimental Determination and Computational Insights

Abstract

7-Aminoquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development. The ionization state of its functional groups—the 7-amino, 4-carboxylic acid, and the quinoline ring nitrogen—is critical in dictating its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME). The acid dissociation constant, or pKa, quantitatively defines this ionization behavior. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, determining, and predicting the pKa values of 7-Aminoquinoline-4-carboxylic acid. It synthesizes field-proven experimental methodologies with the principles of computational prediction, offering both theoretical grounding and practical, step-by-step protocols.

Physicochemical Profile and Ionizable Centers of 7-Aminoquinoline-4-carboxylic acid

The chemical structure of 7-Aminoquinoline-4-carboxylic acid presents three distinct ionizable centers, making its acid-base chemistry complex and pH-dependent. Understanding these centers is the first step toward accurately determining the molecule's pKa values.

  • Structure: The molecule is built on a quinoline ring system. A basic amino group (-NH₂) is attached at the 7-position, and an acidic carboxylic acid group (-COOH) is at the 4-position. The quinoline ring itself contains a nitrogen atom (at position 1) which is also basic.

  • Ionizable Centers:

    • 4-Carboxylic Acid Group: This is the most acidic functional group on the molecule and will be the first to deprotonate as pH increases. In its protonated form (-COOH), it is neutral; when deprotonated (-COO⁻), it carries a negative charge. The pKa of this group is expected to be significantly lower than a typical aliphatic carboxylic acid due to the electron-withdrawing nature of the protonated quinoline ring system.[1]

    • 7-Amino Group: This aromatic amine is a basic center. It exists in a neutral state (-NH₂) at higher pH and becomes a positively charged ammonium cation (-NH₃⁺) upon protonation at lower pH. Its basicity is influenced by both the electron-donating resonance effect of the nitrogen lone pair into the aromatic system and the electron-withdrawing inductive effect of the nearby carboxylic acid group.

    • Quinoline Ring Nitrogen: The nitrogen atom within the heterocyclic ring is a basic site, similar to pyridine. It can accept a proton to form a positive charge. Its basicity is also modulated by the electronic effects of the substituents at the 4 and 7 positions.

The presence of both a primary acidic group and basic groups means that 7-Aminoquinoline-4-carboxylic acid can exist as a zwitterion (a neutral molecule with both positive and negative charges) within a specific pH range. The interplay of these groups governs the molecule's overall charge at physiological pH, profoundly impacting its solubility, membrane permeability, and target binding.

Experimental Determination of pKa Values

For definitive pKa determination, experimental methods remain the gold standard. Potentiometric and spectrophotometric titrations are two of the most robust and widely used techniques in the pharmaceutical sciences.[2]

Potentiometric Titration

Principle: This reference method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a standardized acid or base (the titrant).[2] A plot of pH versus the volume of titrant added generates a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[3][4] For a multi-protic molecule like 7-Aminoquinoline-4-carboxylic acid, the curve will exhibit multiple inflection points, each corresponding to an ionizable group.

Detailed Protocol: Potentiometric Titration [3][5]

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 7-Aminoquinoline-4-carboxylic acid in a suitable solvent. For compounds with limited aqueous solubility, a co-solvent system like ethanol-water may be necessary.[6]

    • The final concentration should be in the range of 1-10 mM.[3]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[3]

  • Titration Setup:

    • Place the sample solution in a thermostatted vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • To remove dissolved CO₂, purge the solution with an inert gas like nitrogen before and during the titration.[3]

  • Titration Procedure:

    • To determine all pKa values, a full titration is required. Start by adding a standardized strong acid (e.g., 0.1 M HCl) to lower the pH to ~1.5-2.0, ensuring all functional groups are fully protonated.

    • Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12-12.5 to ensure all groups are deprotonated.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points.

    • The pKa values are determined from the pH at the halfway points between the equivalence points.

UV-Vis Spectrophotometric Titration

Principle: This method is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[7][8] 7-Aminoquinoline-4-carboxylic acid contains a quinoline chromophore, and changes in protonation state near this system are expected to alter its electronic structure and thus its UV absorbance. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[2]

Detailed Protocol: Spectrophotometric Titration [7][9]

  • Preliminary Scan: Record the UV-Vis spectra (e.g., 200-400 nm) of the compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13) solutions to identify the spectra of the fully protonated and deprotonated species, respectively.

  • Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal. Also, note the presence of any isosbestic points—wavelengths where the absorbance does not change with pH—which indicate a clear equilibrium between two species.[7]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., from pH 2 to 12 in 0.5 pH unit increments).

  • Sample Preparation: Prepare a stock solution of the compound. Add a small, constant volume of this stock solution to each buffer solution to create a series of samples with identical total compound concentration but varying pH.

  • Measurement: Measure the absorbance of each sample at the pre-selected analytical wavelength(s).

  • Data Analysis:

    • Plot absorbance versus pH. The resulting sigmoidal curve(s) can be analyzed to find the pKa.

    • The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance plateaus.

    • Alternatively, the pKa can be calculated for each pH point using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the maximum absorbance (basic form), and A_min is the minimum absorbance (acidic form).

Data Presentation

The experimentally determined pKa values should be summarized for clarity.

Ionizable GroupPotentiometric pKaSpectrophotometric pKa
4-Carboxylic AcidValue 1Value 1'
7-Amino GroupValue 2Value 2'
Quinoline NitrogenValue 3Value 3'
Table 1: Summary of experimentally determined pKa values.
Experimental Workflow Visualization

Experimental_Workflow cluster_potentiometry Potentiometric Titration cluster_spectrophotometry Spectrophotometric Titration p_start Prepare Sample (Analyte + KCl) p_cal Calibrate pH Meter p_start->p_cal p_titrate Titrate with NaOH (from pH 2 to 12) p_cal->p_titrate p_plot Plot pH vs. Volume p_titrate->p_plot p_analyze Determine pKa (Half-Equivalence Points) p_plot->p_analyze end end p_analyze->end Final pKa Values s_start Prepare Samples in pH Buffers s_scan Acquire UV-Vis Spectra s_start->s_scan s_wavelength Select Analytical λ s_scan->s_wavelength s_measure Measure Absorbance vs. pH s_wavelength->s_measure s_analyze Calculate pKa (Henderson-Hasselbalch) s_measure->s_analyze s_analyze->end Final pKa Values start 7-Aminoquinoline-4-carboxylic acid start->p_start start->s_start

Caption: Workflow for pKa determination.

Computational Prediction of pKa Values

In early-stage drug discovery, computational (in silico) methods provide a rapid and cost-effective way to estimate pKa values before a compound is synthesized.[10] These predictions can guide compound design and prioritization.

Methodologies

A variety of computational approaches exist, ranging from empirical methods to high-level quantum mechanical calculations.

  • Empirical Methods: These methods use databases of known pKa values and fragment-based approaches or quantitative structure-property relationships (QSPR) to predict values for new molecules. They are very fast but may lack accuracy for novel scaffolds.

  • Quantum Mechanical (QM) Methods: These are more accurate, physics-based approaches. Methods like Density Functional Theory (DFT) can be used to calculate the free energy change of the deprotonation reaction in a solvent model (e.g., CPCM or SMD).[11][12] The pKa is then derived from this energy difference. To improve accuracy, an isodesmic reaction scheme is often employed, where the pKa is calculated relative to a structurally similar reference compound with a known experimental pKa.[12]

Workflow for Computational Prediction

Computational_Workflow start Input Molecule Structure step1 Generate 3D Conformations (Protonated & Deprotonated) start->step1 step2 Select QM Method (e.g., DFT) & Solvent Model step1->step2 step3 Calculate Free Energy (G) of each species step2->step3 step4 Calculate ΔG of Reaction step3->step4 step5 Calculate pKa from ΔG step4->step5 end Predicted pKa Value step5->end

Caption: In silico pKa prediction workflow.

Analysis and Discussion of Expected pKa Values

While no direct experimental value for 7-Aminoquinoline-4-carboxylic acid is readily available in the cited literature, we can infer the approximate pKa values by considering the electronic effects of its functional groups and comparing them to related molecules.

  • pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group in most amino acids is around 2.3.[1] This is significantly more acidic than a simple carboxylic acid like acetic acid (pKa ≈ 4.76) due to the inductive electron-withdrawing effect of the adjacent protonated amino group.[1] For 7-Aminoquinoline-4-carboxylic acid, the fully protonated form has positive charges on both the 7-amino group and the quinoline nitrogen. These positive centers will strongly stabilize the carboxylate anion, making the carboxylic acid more acidic. Therefore, a pKa₁ in the range of 2.0 - 3.0 is expected.

  • pKa₂ and pKa₃ (Quinoline Nitrogen and 7-Amino Group): Assigning the next two pKa values is more complex. The electron-withdrawing carboxylic acid group at the 4-position will decrease the basicity (lower the pKa) of both nitrogen atoms.

    • The pKa of the conjugate acid of unsubstituted quinoline is 4.9.

    • The pKa of the conjugate acid of 7-aminoquinoline is likely higher than aniline (pKa ≈ 4.6) due to the nature of the quinoline ring. A study on 4-aminoquinoline derivatives found that a 7-amino substituent significantly increases the basicity of the quinoline nitrogen, yielding a pKa of 8.36.[13]

    • However, the presence of the deprotonated carboxylate group (-COO⁻) at position 4 will have a strong electron-withdrawing inductive effect, which will lower the pKa of both the 7-amino group and the quinoline nitrogen compared to a molecule without this group. It is difficult to definitively predict which nitrogen will be more basic without experimental data or high-level computation. Tentatively, we can estimate pKa₂ and pKa₃ to be in the range of 4.0 - 6.0 .

Conclusion

The pKa values of 7-Aminoquinoline-4-carboxylic acid are fundamental parameters that dictate its behavior in biological systems. This guide has outlined the principal ionizable centers of the molecule and provided a comprehensive overview of the most reliable experimental and computational methods for determining their respective pKa values. For drug development professionals, the application of robust techniques like potentiometric and spectrophotometric titration is essential for generating the accurate data needed for pharmacokinetic modeling and rational drug design. Complementary in silico predictions serve as an invaluable tool for guiding synthetic efforts in the early stages of discovery. A thorough understanding and precise measurement of these physicochemical properties are indispensable for advancing compounds like 7-Aminoquinoline-4-carboxylic acid through the development pipeline.

References

  • Kaschula, C. H., Egan, T. J., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(16), 3531-3539. [Link]

  • Ugur, I., & Ceylan, U. (2022). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

  • Kıran, M. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Digital Archive. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Irshaid, F. (2021). Amino acid titration. Al al-Bayt University. [Link]

  • Unknown. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Online Biology Notes. [Link]

  • Vargas-Hernández, C., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1-10. [Link]

  • Parapini, S., et al. (2007). Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. Antimicrobial Agents and Chemotherapy, 51(5), 1834-1843. [Link]

  • ResearchGate. (n.d.). Computed values for prediction parameters of quinoline. ResearchGate. [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Scribd. [Link]

  • Soriano, E., Cerdán, S., & Ballesteros, P. (2004). Computational determination of pKa values. A comparison of different theoretical approaches and a novel procedure. Journal of Molecular Structure: THEOCHEM, 684(1-3), 121-128. [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s536-s543. [Link]

  • El-Gamal, M., & Naglah, A. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Universitesi Eczacilik Fakultesi Dergisi, 48(1), 249-258. [Link]

  • Alkhzem, A., et al. (2023). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega, 8(40), 37333–37342. [Link]

  • Svidritsky, E., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 6, e5319. [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • da Silva, D. L., et al. (2007). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Eclética Química, 32(3), 47-54. [Link]

  • Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (2018). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

  • Csupor-Löffler, B., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molbank, 2017(4), M958. [Link]

  • Burgess, S. J., et al. (2015). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 25(1), 103-107. [Link]

  • Al-Ghabsha, T. S., & Al-Sabha, T. N. (2000). Spectrophotometric determination of some aromatic amines. Talanta, 51(5), 1039-1046. [Link]

  • PubChem. (n.d.). 7-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • Ghasemi, J., & Niazi, A. (2001). Acid-base equilibria in substituted 4-quinolone carboxylic acid solutions. Journal of Chemical & Engineering Data, 46(3), 683-686. [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • orthocresol. (2015, November 15). amino acid pka of carboxylic acid. Chemistry Stack Exchange. [Link]

  • Moore, J. W., & Stanitski, C. L. (n.d.). Chapter 8, Acid-base equilibria. LibreTexts. [Link]

Sources

Foundational

7-Aminoquinoline-4-Carboxylic Acid: A Comprehensive Technical and Safety Guide for Drug Development

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents[1][2]. Among its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents[1][2]. Among its derivatives, 7-Aminoquinoline-4-carboxylic acid (7-AQCA) has emerged as a highly versatile molecular building block. The strategic placement of the amino group at the C7 position provides a critical vector for synthetic functionalization, allowing researchers to fine-tune the pharmacokinetics and target-binding affinity of the resulting drug candidates[2].

However, the same physicochemical properties that make 7-AQCA biologically active also dictate strict handling and safety protocols. This whitepaper synthesizes the core data from the 7-AQCA Safety Data Sheet (SDS) with field-proven pharmacological insights, providing researchers with an authoritative guide on its chemical profiling, toxicological mechanisms, and safe integration into experimental workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 7-AQCA is the first step in both safe handling and successful experimental design. The molecule features a rigid, planar aromatic system with two highly reactive functional groups: a carboxylic acid at C4 and an amino group at C7.

This dual functionality renders 7-AQCA zwitterionic under specific physiological and laboratory conditions. The basicity of the amino group and the acidity of the carboxyl group mean that the compound's solubility is highly pH-dependent—a factor that critically influences both its biological absorption and its isolation during chemical synthesis.

Table 1: Core Chemical and Identification Data
PropertyValue / Description
Chemical Name 7-Aminoquinoline-4-carboxylic acid
CAS Registry Number 2514965-57-0[3][4][5]
Molecular Formula C₁₀H₈N₂O₂[5]
Molecular Weight 188.18 g/mol [5][6]
Physical Form Solid (typically pale-yellow to brown powder)
Storage Conditions Inert atmosphere, room temperature, keep in dark place[5]

Hazard Identification & Toxicological Mechanisms

Standard SDS documents list hazards without explaining the underlying biological causality. For 7-AQCA, the Globally Harmonized System (GHS) classifies the compound under several critical hazard statements. As a drug development professional, understanding why these hazards occur is essential for risk mitigation.

  • H302: Harmful if swallowed.

    • Mechanism: Quinoline derivatives are known to interact with biological macromolecules. The planar aromatic ring system can intercalate between DNA base pairs, while the amino and carboxyl groups can form hydrogen bonds with cellular proteins, potentially disrupting enzymatic pathways or cellular respiration if ingested systematically[2][7].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation).

    • Mechanism: The primary amine at the C7 position acts as a nucleophile. Upon contact with the moisture in the skin's lipid bilayer or the corneal epithelium, it can induce localized alkaline irritation and disrupt cellular membranes.

  • H335: May cause respiratory irritation.

    • Mechanism: Inhalation of fine 7-AQCA dust particles leads to deposition in the mucosal lining of the upper respiratory tract. The localized dissolution of the zwitterionic compound causes osmotic stress and inflammatory immune responses.

SafetyWorkflow S1 Hazard: 7-AQCA Dust (H315, H319, H335) S2 Engineering Controls (Fume Hood / Local Exhaust) S1->S2 Primary Defense S3 PPE Selection (Nitrile Gloves, Goggles, N95) S2->S3 Secondary Defense S4 Safe Weighing & Transfer (Static-Free Spatula) S3->S4 Execution S5 Spill Management (Wet Wiping / HEPA Vacuum) S4->S5 If Spill Occurs

Figure 1: Hierarchical safety and exposure mitigation pathway for handling 7-AQCA.

Safe Handling & Engineering Controls

To comply with the P-codes (Precautionary Statements) associated with 7-AQCA (e.g., P261, P280, P305+P351+P338), laboratories must implement self-validating safety systems.

Personal Protective Equipment (PPE) Rationale
  • Gloves: Use high-density Nitrile gloves. Causality: In drug discovery, 7-AQCA is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent penetration enhancer. If a DMSO/7-AQCA solution contacts latex or thin gloves, it will rapidly permeate the barrier and carry the toxic quinoline payload directly into the bloodstream.

  • Eye Protection: Tight-fitting safety goggles are mandatory. The compound's potential to cause severe eye irritation (H319) requires absolute protection against aerosolized dust during weighing.

Environmental Controls

Always handle the raw powder within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. When transferring the powder, utilize static-free spatulas to prevent aerosolization caused by electrostatic repulsion of the fine particulates.

Experimental Integration: Synthesis via the Pfitzinger Reaction

The most robust and historically validated method for synthesizing quinoline-4-carboxylic acid derivatives is the Pfitzinger reaction [1][8]. This reaction involves the condensation of an isatin derivative with a carbonyl compound under strongly basic conditions[8][9].

To synthesize 7-AQCA or its substituted analogues, researchers typically begin with 6-amino-isatin (which maps to the 7-position on the final quinoline ring after cyclization)[8][9].

Step-by-Step Validated Methodology

1. Base-Promoted Isatin Ring Opening:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.02 mol of Potassium Hydroxide (KOH) in a 1:1 mixture of absolute ethanol and distilled water (40 mL)[1].

  • Safety Check: Ensure the fume hood sash is lowered, as the dissolution of KOH is exothermic.

  • Add 0.01 mol of the appropriate amino-isatin derivative. Stir at room temperature for 1 hour.

  • Validation: The solution will transition from a deep purple to a brownish hue, visually confirming the hydrolysis of the amide bond and the formation of the reactive keto-acid intermediate[1][8].

2. Carbonyl Condensation & Cyclodehydration:

  • Add 0.012 mol of the chosen ketone (e.g., pyruvic acid or a substituted methyl ketone) to the basic solution[9].

  • Reflux the mixture at 80°C for 12–24 hours, monitoring reaction progress via TLC (Thin-Layer Chromatography) using a Dichloromethane/Methanol (9:1) solvent system[1][7].

3. Work-up and pH-Controlled Isolation (Critical Step):

  • Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Dilute the residue with 20 mL of distilled water and extract with diethyl ether (3 x 15 mL) to remove unreacted ketones and neutral impurities[1][7].

  • Self-Validating Precipitation: Place the aqueous layer in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise while continuously monitoring the pH.

  • Causality:Stop acidification at exactly pH 4.5 to 5.0. Because 7-AQCA is zwitterionic, this pH range represents its isoelectric point, where it is least soluble in water. If you overshoot and the pH drops below 3.0, the C7-amino group and the quinoline nitrogen will protonate, dragging the compound back into the aqueous phase and decimating your yield[1].

  • Filter the resulting pale-yellow precipitate under vacuum, wash with ice-cold water, and dry in a vacuum desiccator[1].

Pfitzinger N1 Amino-isatin (Starting Material) N2 Alkaline Hydrolysis (KOH / EtOH) N1->N2 Base N3 Keto-acid Intermediate (Ring Opened) N2->N3 N4 Carbonyl Condensation (Ketone Addition) N3->N4 + Carbonyl N5 Imine/Enamine Formation N4->N5 N6 Cyclodehydration (Reflux / -H2O) N5->N6 Heat N7 7-AQCA Derivative (pH 4.5 Precipitation) N6->N7 Acidification

Figure 2: Mechanistic workflow of the Pfitzinger reaction for 7-AQCA synthesis.

Pharmacological Relevance in Drug Discovery

Once synthesized and safely handled, 7-AQCA serves as a foundational scaffold for high-throughput screening (HTS) libraries.

  • Antimalarial Development: Historically, the quinoline core is famous for its role in antimalarials like chloroquine and primaquine. The 4-carboxylic acid moiety allows for the synthesis of amide derivatives that can target the Plasmodium falciparum cytochrome bc1 complex[2].

  • Antibacterial & Antitumor Agents: Recent applications of the Pfitzinger reaction have fused the quinoline-4-carboxylic acid framework with indoles and carbazoles. These fused systems exhibit potent DNA intercalating properties, mimicking the activity of established antineoplastic agents like ellipticine[7]. The C7-amino group is frequently utilized to attach solubilizing appendages (like piperazine rings) to improve the pharmacokinetic profile of these hydrophobic planar molecules.

Assay Safety Note

When preparing 7-AQCA for in vitro biological assays, stock solutions are typically prepared in 100% DMSO. Treat all DMSO-quinoline solutions as highly toxic dermal hazards. Ensure that all serial dilutions are performed using automated liquid handlers or manual pipettes equipped with aerosol-barrier tips to prevent cross-contamination and operator exposure.

References

  • Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia, [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Application of pfitzinger reaction in synthesis of bioactive compounds." JOCPR, [Link]

Sources

Exploratory

An In-depth Technical Guide to the Melting Point and Thermal Stability of 7-Aminoquinoline-4-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of the analytical methodologies used to determine the melting point and thermal stability of 7-Aminoquinoline-4-carboxylic acid (CAS 2514965-57-0). While sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the melting point and thermal stability of 7-Aminoquinoline-4-carboxylic acid (CAS 2514965-57-0). While specific experimental data for this compound is not extensively available in public literature, this document establishes a robust framework for its characterization. By drawing parallels with structurally related quinoline derivatives and adhering to established analytical standards, we present field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the scientific rationale behind the experimental choices, ensuring data integrity and reproducibility.

Introduction: The Significance of 7-Aminoquinoline-4-carboxylic Acid

7-Aminoquinoline-4-carboxylic acid belongs to the quinoline class of heterocyclic aromatic organic compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The specific substitution of an amino group at the 7-position and a carboxylic acid at the 4-position suggests potential for diverse pharmacological activities and makes it a valuable building block in synthetic chemistry.

The thermal properties of an active pharmaceutical ingredient (API) or a key intermediate like 7-Aminoquinoline-4-carboxylic acid are critical quality attributes. The melting point is a fundamental indicator of purity, while thermal stability data dictates storage conditions, shelf-life, and compatibility with other excipients in a formulation. A thorough understanding of its thermal behavior is therefore paramount for its successful application in research and development.

Physicochemical Properties and Structural Considerations

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.19 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥97%[1]

The molecular structure of 7-Aminoquinoline-4-carboxylic acid, featuring both a hydrogen-bond-donating amino group and a hydrogen-bond-donating-and-accepting carboxylic acid group, suggests the likelihood of strong intermolecular interactions. These interactions, including hydrogen bonding and potential zwitterion formation, are expected to result in a relatively high melting point and a crystalline solid form. The thermal stability will be influenced by the strength of these intermolecular forces and the inherent stability of the quinoline ring system.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of pharmaceutical compounds.[2] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] This technique provides a precise melting temperature (T₀, onset temperature; Tₚ, peak temperature) and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

Predicted Thermal Behavior
Experimental Protocol for DSC Analysis

This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Instrumentation: A calibrated differential scanning calorimeter is required.

Sample Preparation:

  • Accurately weigh 2-5 mg of 7-Aminoquinoline-4-carboxylic acid into a hermetically sealed aluminum pan.[2] Using a hermetically sealed pan is crucial to prevent any loss of volatile substances during heating.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

Atmosphere:

  • Utilize an inert atmosphere, such as nitrogen gas, at a flow rate of 20-50 mL/min to prevent oxidative degradation of the sample.[2]

Temperature Program (Heat-Cool-Heat Cycle):

  • Equilibrate the system at 25 °C.

  • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.[2]

  • Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min).

  • Reheat the sample to 300 °C at 10 °C/min. This second heating run is important for observing any changes in the material's properties after the initial melt and can reveal information about its amorphous or crystalline nature.[2]

Data Collection:

  • Record the heat flow (in mW) as a function of temperature (°C). The resulting plot is a DSC thermogram. The melting event will appear as an endothermic peak.

Data Interpretation
  • Melting Point (Tₘ): The onset temperature of the endothermic peak is generally taken as the melting point. The peak temperature provides additional information about the melting process.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to determine the enthalpy of fusion in Joules per gram (J/g). A sharp melting peak with a significant enthalpy of fusion is indicative of a highly crystalline material.

  • Purity Assessment: The shape of the melting peak can provide a qualitative indication of purity. Impurities typically cause a broadening of the peak and a depression of the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Place in Hermetic Aluminum Pan weigh->pan seal Seal the Pan pan->seal instrument Calibrated DSC seal->instrument Load Sample & Reference atmosphere Set N2 Atmosphere (20-50 mL/min) instrument->atmosphere start Equilibrate at 25°C atmosphere->start heat1 Heat to 300°C (10°C/min) start->heat1 cool Cool to 25°C (10°C/min) heat1->cool heat2 Reheat to 300°C (10°C/min) cool->heat2 thermogram Generate DSC Thermogram heat2->thermogram analyze Determine Tm and ΔHfus thermogram->analyze

Caption: Workflow for DSC Analysis.

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a compound.[4] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] TGA can determine the temperature at which degradation begins, identify the presence of residual solvents or water, and quantify the non-volatile residue.

Anticipated Thermal Decomposition

For many organic molecules, thermal decomposition in an inert atmosphere occurs at temperatures above 200°C. Given the stable quinoline core, it is expected that 7-Aminoquinoline-4-carboxylic acid will be thermally stable up to a relatively high temperature. The carboxylic acid moiety is a potential site for initial decomposition via decarboxylation.

Experimental Protocol for TGA Analysis

This protocol is designed to provide a clear and comprehensive assessment of thermal stability.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Accurately weigh 5-10 mg of 7-Aminoquinoline-4-carboxylic acid into a ceramic or platinum TGA pan. The choice of pan material depends on the maximum temperature of the experiment.

  • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

Atmosphere:

  • Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[2]

Temperature Program:

  • Equilibrate the system at a temperature slightly above ambient (e.g., 30 °C).

  • Ramp the temperature from 30 °C to a high temperature, such as 600 °C, at a constant heating rate of 10 °C/min.

Data Collection:

  • Record the sample mass (in % of initial mass) as a function of temperature (°C). The resulting plot is a TGA thermogram. The derivative of the TGA curve (DTG curve) can also be plotted to show the rate of mass loss.

Data Interpretation
  • Onset of Decomposition (Tₒ): This is the temperature at which a significant mass loss begins, indicating the start of thermal decomposition.

  • Decomposition Steps: The TGA curve may show one or more distinct steps of mass loss, each corresponding to a specific decomposition event. The temperature at the peak of the DTG curve for each step indicates the temperature of the maximum rate of decomposition for that step.

  • Residual Mass: The percentage of mass remaining at the end of the experiment provides information about the non-volatile content of the sample.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_run_tga TGA Run cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of Sample pan_tga Place in TGA Pan weigh_tga->pan_tga instrument_tga Calibrated TGA pan_tga->instrument_tga Load Sample atmosphere_tga Set N2 Atmosphere (20-50 mL/min) instrument_tga->atmosphere_tga start_tga Equilibrate at 30°C atmosphere_tga->start_tga heat_tga Heat to 600°C (10°C/min) start_tga->heat_tga thermogram_tga Generate TGA/DTG Curves heat_tga->thermogram_tga analyze_tga Determine Tₒ and Decomposition Steps thermogram_tga->analyze_tga

Caption: Workflow for TGA Analysis.

Summary of Expected Thermal Properties

The following table summarizes the key thermal properties to be determined for 7-Aminoquinoline-4-carboxylic acid and their significance.

ParameterAnalytical TechniqueExpected ObservationSignificance
Melting Point (Tₘ) DSCA sharp endothermic peak, likely >200 °C.Indicator of purity and solid-state form.
Enthalpy of Fusion (ΔHfus) DSCA well-defined value associated with the melting peak.Information on the degree of crystallinity.
Onset of Decomposition (Tₒ) TGAA significant mass loss at elevated temperatures.Defines the upper-temperature limit of thermal stability.
Decomposition Profile TGA/DTGOne or more mass loss steps.Provides insight into the degradation pathway.

Conclusion

While specific, publicly available experimental data on the melting point and thermal stability of 7-Aminoquinoline-4-carboxylic acid is limited, this guide provides a comprehensive framework for its characterization. By employing standardized DSC and TGA protocols, researchers can obtain reliable and reproducible data that is crucial for the advancement of this compound in pharmaceutical and chemical research. The structural features of 7-Aminoquinoline-4-carboxylic acid suggest a high melting point and significant thermal stability, properties that can be precisely quantified using the methodologies detailed herein. Adherence to these protocols will ensure the generation of high-quality data, facilitating informed decisions in drug development and materials science applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Sato, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • Ace Labs. (2022, November 19). DSC Testing - Differential Scanning Calorimetry. Retrieved from [Link]

  • Mallia, A. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. Georgia Gwinnett College.
  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • ResearchGate. (2021, February). Synthesis, thermal stabilities and solid state analysis of few selected tetrahydro-7H-indeno[2,1-c]quinoline derivatives. Retrieved from [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Aminoquinoline. PubChem Compound Database. Retrieved from [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.
  • Wang, S., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). TGA/DSC curves of Ag-CP. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Substituted 4-Aminoquinoline Derivatives: A Guide for Researchers.
  • Khan, I., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
  • National Center for Biotechnology Information. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PubMed Central.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. Retrieved from [Link]

Sources

Foundational

Nomenclature, Synthesis, and Mechanistic Utility of 7-Aminoquinoline-4-carboxylic Acid in Drug Discovery

Executive Summary In contemporary medicinal chemistry, quinoline derivatives serve as privileged scaffolds due to their versatile electronic properties and robust interaction with diverse biological targets. 7-Aminoquino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, quinoline derivatives serve as privileged scaffolds due to their versatile electronic properties and robust interaction with diverse biological targets. 7-Aminoquinoline-4-carboxylic acid (7-AQCA) has emerged as a critical structural intermediate and active pharmacophore in the literature. While inherently possessing unique biological activities compared to its positional isomers, its most prominent utility lies in its role as a precursor to 7-hydroxyquinoline-4-carboxylic acid—a core framework for highly specific Fibroblast Activation Protein-alpha (FAP-α) inhibitors and coagulation factor XIIa (FXIIa) modulators[1][2].

This technical guide synthesizes the literature surrounding the synonyms, chemical identity, mechanistic utility, and self-validating synthetic protocols for 7-Aminoquinoline-4-carboxylic acid, providing a comprehensive resource for drug development professionals.

Chemical Identity and Literature Synonyms

Accurate identification of 7-AQCA across various chemical databases and patent literature is crucial for researchers. The compound features a bicyclic aromatic quinoline ring with an amino group (-NH₂) at the 7-position and a carboxylic acid group (-COOH) at the 4-position. This dual functionality allows for orthogonal chemical modifications[3].

The table below summarizes the quantitative data, standard identifiers, and primary synonyms found in chemical literature and vendor databases[3][4]:

Property / IdentifierValue
IUPAC Name 7-aminoquinoline-4-carboxylic acid
CAS Registry Number 2514965-57-0
Literature Synonym 1 4-Quinolinecarboxylic acid, 7-amino-
Literature Synonym 2 7-amino-4-quinolinecarboxylic acid
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
SMILES O=C(C1=CC=NC2=CC(N)=CC=C12)O
InChI Key XCRXVIMAMNCKJC-UHFFFAOYSA-N

Mechanistic Significance in Therapeutics

While 7-AQCA has intrinsic chelating and biological properties, recent oncological and immunological literature highlights its conversion into 7-hydroxyquinoline-4-carboxylic acid[1]. This downstream derivative is a critical scaffold for targeting the tumor microenvironment.

Cancer-Associated Fibroblasts (CAFs) constitute up to 90% of the tumor stroma in epithelial malignancies. A hallmark of CAFs is the overexpression of FAP-α , a type II membrane-bound glycoprotein belonging to the dipeptidyl peptidase 4 (DPP4) family[5]. FAP-α exhibits unique endopeptidase activity absent in healthy tissue, making it an attractive target for tumor diagnostic imaging and targeted radiotherapy[5]. Derivatives synthesized from 7-AQCA act as highly selective competitive inhibitors of FAP-α, overcoming tumor resistance and enabling precision imaging[2].

FAP_Pathway A 7-Aminoquinoline-4-carboxylic acid (Scaffold Precursor) B 7-Hydroxyquinoline-4-carboxylic acid (Active Pharmacophore) A->B Diazotization & Hydrolysis C FAP-α Enzyme (Dipeptidyl Peptidase 4 Family) B->C Competitive Inhibition D Tumor Microenvironment (CAFs Activation) C->D Modulates E Tumor Imaging & Targeted Therapy D->E Enables

Logical pathway of 7-AQCA derivatives in FAP-α targeted tumor therapy.

Synthetic Methodologies and Experimental Causality

The synthesis of 7-AQCA and its subsequent derivatives traditionally relies on the functionalization of a pre-formed quinoline core. A highly efficient, scalable route documented in patent literature begins with 6-bromoisatin[1].

The workflow involves a Pfitzinger-type reaction to establish the quinoline core, followed by esterification, a palladium-catalyzed Buchwald-Hartwig amination to install the 7-amino group, and subsequent deprotection[1].

Synthesis_Workflow N1 Step 1: Core Formation 6-Bromoisatin + Pyruvic Acid N2 Step 2: Esterification MeOH / Acid Catalyst N1->N2 Yields 7-Bromoquinoline core N3 Step 3: Buchwald-Hartwig Amination NH2Boc, Pd(OAc)2, Xantphos N2->N3 N4 Step 4: Deprotection HCl in MeOH N3->N4 C-N Bond Formation N5 7-Aminoquinoline-4-carboxylic acid methyl ester N4->N5 Boc Removal N6 Step 5: Diazotization & Hydrolysis NaNO2, H2SO4, then NaOH N5->N6 N7 7-Hydroxyquinoline-4-carboxylic acid (Final Target) N6->N7 Phenol Formation

Step-by-step synthetic workflow from 6-bromoisatin to quinoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps for synthesizing 7-AQCA methyl ester and its conversion to the hydroxy derivative, explicitly outlining the causality behind the chemical choices[1].

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Convert 7-bromoquinoline-4-carboxylic acid methyl ester to 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylic acid methyl ester.

  • Reagent Assembly: In a dry 10 mL reaction tube, combine 7-bromoquinoline-4-carboxylic acid methyl ester (1.0 eq), tert-butyl carbamate (NH₂Boc) (1.2 eq), Cesium Carbonate (Cs₂CO₃) (1.5 eq), Xantphos (0.05 eq), and Palladium(II) acetate (Pd(OAc)₂) (0.05 eq) in anhydrous 1,4-dioxane.

    • Causality: Cs₂CO₃ is utilized as a mild base instead of stronger alkoxides (like NaOtBu) to prevent the premature hydrolysis of the methyl ester. Xantphos is specifically chosen for its wide bite angle (~111°), which accelerates the reductive elimination step of the catalytic cycle, favoring C-N bond formation while suppressing unwanted β-hydride elimination.

  • Inert Atmosphere Exchange: Purge the reaction vessel with nitrogen gas three times and maintain under a nitrogen balloon.

    • Causality: The active Pd(0) species is highly susceptible to oxidation. Strict anaerobic conditions are mandatory to prevent catalyst deactivation.

  • Thermal Activation: Heat the mixture to reflux for 3 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 5:1) and LC-MS. The reaction is deemed complete when the starting material mass peak disappears and the [M+H]⁺ peak corresponding to the Boc-protected intermediate dominates the spectrum.

  • Workup: Cool to room temperature, spin-dry, and extract using a PE/EA (5:1) mixture to isolate the product.

Protocol B: Deprotection and Diazotization

Objective: Remove the Boc protecting group to yield the 7-amino intermediate, followed by diazotization to the 7-hydroxy derivative.

  • Boc Deprotection: Dissolve the intermediate from Protocol A in a solution of hydrochloric acid and methanol. Stir at room temperature until gas evolution ceases.

    • Causality: The acidic environment protonates the carbamate, leading to the cleavage of the Boc group and the release of isobutylene and CO₂ gas. The entropic driving force of gas evolution ensures quantitative conversion to 7-aminoquinoline-4-carboxylic acid methyl ester.

  • Diazotization: Dissolve the 7-aminoquinoline-4-carboxylic acid methyl ester in a chilled (0 °C) mixture of acetic acid, water, and concentrated sulfuric acid. Dropwise add an aqueous solution of sodium nitrite (NaNO₂) and react for 50 minutes.

    • Causality: Concentrated sulfuric acid is chosen over hydrochloric acid to prevent the formation of chlorinated side products (Sandmeyer-type reactions). The low temperature prevents the premature decomposition of the highly unstable diazonium salt.

  • Hydrolysis to Phenol: Slowly pour the cold diazonium solution into a boiling 10% sulfuric acid aqueous solution. Reflux for 5 minutes.

    • Causality: Rapid thermal shock in an acidic aqueous medium forces the expulsion of nitrogen gas (N₂), allowing water to attack the resulting aryl cation, cleanly yielding the 7-hydroxyquinoline-4-carboxylic acid methyl ester.

  • Self-Validation: Adjust the filtrate pH to 4 using ammonia water. The precipitation of a solid, verified by a shift in the UV-Vis absorption spectrum (due to the auxochromic shift of the new hydroxyl group), confirms successful conversion.

Conclusion

7-Aminoquinoline-4-carboxylic acid (CAS: 2514965-57-0) is far more than a simple catalog chemical; it is a vital node in the synthetic network of modern drug discovery. Whether referred to as 4-Quinolinecarboxylic acid, 7-amino- or 7-amino-4-quinolinecarboxylic acid in literature, its primary value currently lies in its reliable conversion to 7-hydroxyquinoline scaffolds. By mastering the causality behind its cross-coupling and diazotization protocols, researchers can efficiently unlock potent inhibitors for FAP-α targeted tumor diagnostics and autoimmune therapies.

References

  • BLD Pharm, "2514965-57-0 | 7-Aminoquinoline-4-carboxylic acid",
  • Sigma-Aldrich, "7-Aminoquinoline-4-carboxylic acid | 2514965-57-0",
  • ChemicalBook, "4-Quinolinecarboxylic acid, 7-amino- suppliers & manufacturers",
  • Google Patents (CN112500341B), "Synthesis method of 7-hydroxyquinoline-4-carboxylic acid",
  • Google Patents (CN115304582B), "FAP-α specific tumor diagnostic imaging agent",

Sources

Exploratory

Whitepaper: 7-Aminoquinoline-4-carboxylic Acid as a Next-Generation Pharmaceutical Intermediate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Chemistry, Mechanistic Applications, and Scale-Up Protocols Executive Summary The landscape of targeted therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Chemistry, Mechanistic Applications, and Scale-Up Protocols

Executive Summary

The landscape of targeted therapeutics and radiopharmaceuticals relies heavily on highly functionalized, regioselective molecular scaffolds. 7-Aminoquinoline-4-carboxylic acid (CAS: 2514965-57-0) has emerged as a pivotal pharmaceutical intermediate in modern drug design. Featuring an orthogonal dual-functionality—an amino group at the 7-position and a carboxylic acid at the 4-position—this compound serves as a critical bifurcation point for synthesizing complex immunomodulators and oncology diagnostics.

This technical guide dissects the physicochemical profiling, therapeutic mechanisms, and self-validating synthetic protocols required to leverage this intermediate in advanced drug discovery pipelines.

Physicochemical Profiling & Safety Parameters

Before integrating 7-aminoquinoline-4-carboxylic acid into a synthetic workflow, it is critical to understand its baseline physical properties and handling requirements. The data below synthesizes standard parameters required for quality control and safe laboratory handling.

Table 1: Physicochemical and Safety Profile

ParameterSpecification / Value
IUPAC Name 7-Aminoquinoline-4-carboxylic acid
CAS Registry Number 2514965-57-0
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Physical Form Solid
Standard Purity ≥ 98.0%
Storage Conditions Room temperature, inert atmosphere, protect from light
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Data supported by 1[1].

Mechanistic Applications in Advanced Therapeutics

The true value of 7-aminoquinoline-4-carboxylic acid lies in its downstream derivatization. By exploiting the distinct reactivity of the C4-carboxylate and C7-amine, medicinal chemists can drive the synthesis toward two highly distinct therapeutic classes.

Oncology: FAP-α Targeted Radiopharmaceuticals

In oncology, the intermediate is utilized to synthesize ligands that target Fibroblast Activation Protein alpha (FAP-α)[2]. FAP-α is a type II membrane-bound glycoprotein overexpressed on the surface of Cancer-Associated Fibroblasts (CAFs) in over 90% of epithelial malignancies, making it a prime target for tumor localization[2]. By coupling 7-aminoquinoline-4-carboxylic acid derivatives with radiometal chelators, researchers have developed highly specific diagnostic imaging agents, such as the dimerized ^99m^Tc-H7ND[2]. These agents exhibit superior tumor uptake and bio-distribution profiles compared to monomeric FAP inhibitors, enabling precise, high-contrast tumor imaging[2].

Autoimmune Disease: FXIIa Inhibition via Aminoacyl Indazoles

In hematological and autoimmune research, the intermediate is diazotized and hydrolyzed to yield 7-hydroxyquinoline-4-carboxylic acid[3]. This hydroxylated analog acts as the core scaffold for aminoacyl indazole immunomodulators[3]. Mechanistically, these compounds selectively inhibit blood coagulation factor FXIIa[3]. By suppressing FXIIa, they regulate the chemotaxis of immunocytes and prevent the generation of high molecular weight kininogen (HK)[3]. This offers a dual-action therapeutic pathway for treating thrombosis and autoimmune disorders without interfering with standard thrombin activation, ensuring high target specificity[3].

Mechanism cluster_0 Oncology Diagnostics cluster_1 Autoimmune Therapeutics Intermediate 7-Aminoquinoline-4-carboxylic acid (Core Scaffold) FAP FAP-α Inhibitors (e.g., 99mTc-H7ND) Intermediate->FAP Amidation / Derivatization Indazole Aminoacyl Indazole Immunomodulators Intermediate->Indazole Diazotization & Coupling CAF Cancer-Associated Fibroblasts (CAFs) FAP->CAF Targets Tumor Tumor Localization & Imaging CAF->Tumor Enables FXIIa Factor FXIIa Inhibition Indazole->FXIIa Inhibits Immune Chemotaxis Regulation & Thrombus Prevention FXIIa->Immune Modulates

Fig 1: Divergent therapeutic applications of 7-aminoquinoline-4-carboxylic acid derivatives.

Process Chemistry: De Novo Synthesis Protocol

To ensure high yield and purity, the synthesis of 7-aminoquinoline-4-carboxylic acid (typically isolated as a methyl ester prior to final deprotection) must follow a rigorous, self-validating sequence. The following protocol details the causality behind each chemical transformation, adapted from validated patent methodologies[3].

Strategic Retrosynthetic Analysis

The synthesis begins with the commercially viable 6-bromoisatin . A Pfitzinger-type condensation constructs the quinoline core, followed by regioselective decarboxylation, esterification, Buchwald-Hartwig-style amination, and a final acid-mediated deprotection[3].

Synthesis A 6-Bromoisatin B 7-Bromoquinoline- 2,4-dicarboxylic acid A->B Pyruvic acid, NaOH 100°C (Pfitzinger) C 7-Bromoquinoline- 4-carboxylic acid B->C Nitrobenzene Decarboxylation D 7-Bromoquinoline- 4-carboxylate methyl ester C->D Methanol, H+ Esterification E 7-(Boc-amino)quinoline- 4-carboxylate methyl ester D->E NH2Boc Amination F 7-Aminoquinoline- 4-carboxylate methyl ester E->F HCl/MeOH Deprotection

Fig 2: Step-by-step synthetic workflow for 7-aminoquinoline-4-carboxylate methyl ester.

Step-by-Step Experimental Methodology

Phase 1: Pfitzinger Condensation

  • Protocol: Mix 6-bromoisatin, 15% aqueous NaOH, and pyruvic acid[3]. Heat the reaction mixture at 100 °C for 3 hours[3]. Cool to 0 °C, dilute with water, and acidify with concentrated HCl[3]. Filter, wash, and dry the solid[3].

  • Causality & Validation: The strong base opens the isatin ring, allowing nucleophilic attack by the pyruvic acid enolate. Heating drives the cyclization. The sudden shift to an acidic pH upon the addition of HCl protonates the newly formed dicarboxylate, causing the immediate precipitation of 7-bromoquinoline-2,4-dicarboxylic acid. This precipitation serves as a visual, self-validating endpoint.

Phase 2: Regioselective Decarboxylation

  • Protocol: Reflux the intermediate in nitrobenzene to selectively decarboxylate the 2-position, yielding 7-bromoquinoline-4-carboxylic acid[3].

  • Causality & Validation: The 2-carboxylic acid is sterically and electronically more susceptible to thermal extrusion of CO2 than the 4-position. The cessation of gas evolution provides an in-process validation of reaction completion.

Phase 3: Esterification & Amination

  • Protocol: React the acid with methanol to form 7-bromoquinoline-4-carboxylic acid methyl ester[3]. Subsequently, couple with tert-butyl carbamate (NH2Boc) to yield methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate[3].

  • Causality & Validation: Esterification protects the carboxylic acid from interfering with the subsequent amination step. The bulky Boc group prevents over-alkylation of the newly introduced amine.

Phase 4: Acid-Mediated Deprotection (Critical Step)

  • Protocol:

    • Suspend 1.9 g (6.3 mmol) of methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate in 20 mL of methanol[3].

    • Add 10 mL of concentrated hydrochloric acid and stir at room temperature for 1 hour[3].

    • Supplement with an additional 10 mL of concentrated HCl and elevate the temperature to 50 °C for 2 hours[3].

    • Remove the solvent via rotary evaporation[3].

    • Adjust the residue with aqueous ammonia until alkaline[3].

    • Filter the resulting precipitate, wash with deionized water, and dry under vacuum to yield 7-aminoquinoline-4-carboxylic acid methyl ester[3].

  • Causality & Validation: The biphasic temperature approach (RT then 50 °C) ensures controlled initial cleavage of the Boc group, minimizing exothermic degradation. The secondary addition of HCl drives the equilibrium forward. Post-evaporation, the product exists as a hydrochloride salt. Neutralization with aqueous ammonia shifts the pH to the compound's isoelectric point, triggering spontaneous precipitation. This phase change is a definitive, self-validating cue of successful deprotection and isolation.

Downstream Derivatization: The Diazotization Pathway

For applications requiring the 7-hydroxy analog (such as the FXIIa inhibitors mentioned in Section 3.2), the isolated 7-aminoquinoline-4-carboxylic acid methyl ester undergoes a highly controlled diazotization[3].

By dissolving the intermediate in a mixture of acetic acid, water, and concentrated sulfuric acid at 0 °C, and dropwise adding aqueous sodium nitrite, the primary amine is converted into a diazonium salt[3]. Pouring this solution into boiling 10% sulfuric acid facilitates the substitution of the diazonium group with a hydroxyl group[3]. Final hydrolysis in aqueous sodium hydroxide yields the highly prized 7-hydroxyquinoline-4-carboxylic acid[3].

Conclusion

7-Aminoquinoline-4-carboxylic acid is far more than a simple building block; it is a meticulously engineered scaffold that dictates the efficacy of next-generation radiodiagnostics and immunomodulators. By understanding the causality behind its synthesis—from regioselective decarboxylation to biphasic acid deprotection—process chemists can ensure the high-fidelity production required for advanced pharmaceutical applications.

References

  • Title: Synthesis method of 7-hydroxyquinoline-4-carboxylic acid (Patent CN112500341B)
  • Title: FAP-α specific tumor diagnostic imaging agent (Patent CN115304582B)

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 7-Aminoquinoline Derivatives

Introduction & Pharmacological Rationale 7-Aminoquinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological profiles, including potent antimalarial, anticancer, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

7-Aminoquinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological profiles, including potent antimalarial, anticancer, and antiviral activities[1],[2]. The 7-amino substitution pattern dramatically influences the electron density of the quinoline core, enhancing its ability to intercalate DNA or bind to critical enzymatic targets such as Topoisomerase II and DNA gyrase[3].

Historically, the synthesis of these derivatives via Skraup, Doebner-von Miller, or Friedländer annulations required harsh conditions, prolonged convective heating, and complex purifications. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow by utilizing dielectric heating to achieve rapid, uniform energy transfer[4],[5]. This guide details the mechanistic principles, validated protocols, and self-validating quality control measures for synthesizing 7-aminoquinoline derivatives using MAOS.

Mechanistic Insights: The Causality of MAOS

Unlike conventional convective heating, which relies on thermal conductivity and creates temperature gradients, MAOS directly couples electromagnetic energy (typically at 2.45 GHz) with the molecular dipoles of the reaction mixture[6].

  • Dielectric Heating & Solvent Selection: Solvents with high loss tangents ( tanδ ), such as glycerol or N,N-Dimethylformamide (DMF), rapidly align and relax within the oscillating microwave field. This generates intense, localized volumetric heating[7].

  • Kinetic Acceleration: The rapid superheating accelerates the rate-determining cyclization and aromatization steps, often reducing reaction times from hours to minutes while suppressing degradation pathways that typically reduce yields in conventional heating[8].

  • Oxidative Aromatization: In the Skraup synthesis of 7-aminoquinolines, arsenic(V) oxide is utilized as a mild, controlled oxidant. Under microwave irradiation, its redox kinetics are optimized to efficiently convert the dihydroquinoline intermediate into the stable aromatic system without over-oxidizing the sensitive primary amine[4].

Pharmacological Target Pathway

To contextualize the drug development value of these derivatives, the following diagram illustrates the dual-targeting mechanism of synthesized 7-aminoquinoline derivatives against Topoisomerase II and DNA Gyrase, ultimately leading to apoptosis[3].

Pathway Drug 7-Aminoquinoline Derivative Target Topoisomerase II / DNA Gyrase Drug->Target Binds to Complex Cleavage Complex Stabilization Target->Complex Induces DNA DNA Double-Strand Breaks Complex->DNA Causes Apoptosis Apoptosis Induction DNA->Apoptosis Triggers

Mechanism of action for 7-aminoquinoline derivatives targeting Topoisomerase II and DNA Gyrase.

Quantitative Performance: MAOS vs. Conventional Heating

The efficiency of MAOS is best demonstrated through comparative metrics. Table 1 summarizes the dramatic improvements in yield and time across various quinoline synthesis methodologies[4],[7],[8],[5].

Table 1: Comparative Synthesis Metrics (Conventional vs. MAOS)

Target Compound / ReactionConventional HeatingMicrowave-Assisted (MAOS)MW Parameters
7-Amino-8-methylquinoline 4–6 hours (Yield: ~35%)15–20 mins (Yield: 45–50%)150 °C, 250 W
Aminoquinoline-phthalimides 12–24 hours (Yield: ~60%)2 mins (Yield: 81–92%)160 °C, 250 W
Quinoline-based Hybrids 24 hours (Yield: 58%)8–20 mins (Yield: 68–86%)135 °C, 30 PSI
Pyrano[3,2-c]quinolines 12 hours (Yield: 65%)10–15 mins (Yield: 85–90%)140 °C, 200 W

Experimental Workflow & Protocols

Workflow Visualization

MAOS_Workflow Start Substrate Preparation (e.g., 2,6-diaminotoluene + glycerol) Catalyst Acid/Oxidant Addition (H2SO4 & As2O5) Start->Catalyst MW Microwave Irradiation (Dynamic Power, 125-160°C) Catalyst->MW Cooling Cooling & Quenching (Ice-water mixture) MW->Cooling Isolation pH Adjustment & Filtration (Basify to pH 9-10) Cooling->Isolation Validation Self-Validation (TLC, 1H-NMR, HR-MS) Isolation->Validation

Step-by-step logical workflow for the microwave-assisted synthesis of 7-aminoquinolines.

Protocol A: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methylquinoline

This protocol leverages a modified Skraup reaction, utilizing glycerol as both a microwave-absorbing solvent and a reagent[4],[7].

Reagents & Materials:

  • 2,6-Diaminotoluene: 4.0 mmol (0.5 g)

  • Glycerol (Anhydrous): 2.5 mL

  • Arsenic(V) oxide ( As2​O5​ ): 2.1 g

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%): 4.2 mL

  • Microwave synthesizer equipped with dynamic power control and pressure monitoring.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a 10 mL heavy-walled microwave-safe quartz or thick glass vial, add 0.5 g of 2,6-diaminotoluene and 2.5 mL of anhydrous glycerol. Stir gently to create a uniform suspension.

    • Causality: Glycerol's high dielectric constant ensures rapid energy absorption, while its dehydration (catalyzed by H2​SO4​ ) yields the reactive acrolein intermediate in situ[1].

  • Addition of Catalyst and Oxidant: Carefully add 2.1 g of As2​O5​ , followed by the dropwise addition of 4.2 mL concentrated H2​SO4​ under a fume hood.

    • Caution: The addition of sulfuric acid is highly exothermic. Perform this step in an ice bath before sealing the vial to prevent premature, uncontrolled reactions.

  • Microwave Irradiation: Seal the vial with a pressure-rated Teflon cap. Insert into the microwave reactor. Program the system to ramp to 150 °C over 2 minutes, holding at 150 °C for 15 minutes with a maximum power limit of 250 W[4],[7].

  • Quenching: Allow the system to cool to room temperature (typically via the reactor's compressed air cooling system). Carefully uncap the vial and pour the viscous mixture into 15 mL of an ice-water slurry.

  • Isolation via pH Shift: The product exists as a water-soluble sulfate salt at this stage. Slowly add cold aqueous NaOH (20% w/v) or concentrated ammonium hydroxide until the pH reaches 9–10.

    • Causality: The 7-aminoquinoline derivative is a weak base. Shifting the pH above its pKa forces the compound into its neutral free-base form, causing it to precipitate out of the aqueous matrix[7].

  • Purification: Filter the resulting yellow precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove residual glycerol and inorganic salts, and recrystallize from hot water. Expected yield: ~0.2 g of yellow powder (m.p. 128 °C)[4].

Protocol B: Three-Component Synthesis of Quinoline-Based Hybrids

For advanced drug development, functionalizing the quinoline core is essential. This protocol describes a multicomponent MAOS approach for generating dihydropyridopyrimidine and dihydropyrazolopyridine hybrids[5].

Step-by-Step Methodology:

  • Reagent Mixing: In a microwave-safe vessel, combine equimolar amounts (0.05 mmol) of a 3-formyl-quinoline derivative, a primary heterocyclic amine (e.g., 5-aminopyrazole), and a cyclic 1,3-diketone[5].

  • Solvent Addition: Add 1.0 mL of N,N-Dimethylformamide (DMF).

    • Causality: DMF acts as an excellent microwave absorber and solubilizes all three components, facilitating the cascade Knoevenagel condensation and subsequent Michael addition/cyclization[7].

  • Irradiation: Seal the vessel and irradiate at 125–135 °C for 8–20 minutes (250 W, max pressure 30 PSI)[5].

  • Isolation: Cool to room temperature. The hybrid product typically precipitates directly from the DMF upon cooling. Filter, wash with cold ethanol (2 × 3 mL), and air dry[5].

Self-Validation and Troubleshooting

To ensure scientific integrity, the protocol must be treated as a self-validating system:

  • Reaction Monitoring: Perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the primary amine spot under UV (254 nm) and the appearance of a highly fluorescent quinoline spot validates reaction completion.

  • Structural Confirmation:

    • 1 H-NMR: Look for the characteristic downfield shift of the quinoline aromatic protons (typically 7.5–8.9 ppm) and the broad singlet of the 7-amino group (around 5.5–6.0 ppm in DMSO- d6​ , exchangeable with D2​O )[9].

    • HR-MS: Confirm the exact mass. For 7-amino-8-methylquinoline, expect an [M+H]+ peak at m/z 159.09.

  • Troubleshooting Low Yields: If yields are low, the primary cause in MAOS is often inefficient energy absorption or substrate degradation. Solution: Verify the calibration of the microwave's IR temperature sensor. If charring occurs, lower the holding temperature by 10 °C and extend the reaction time by 5 minutes[7].

References

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives Source: PMC - NIH URL:[Link]

  • Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. Source: ResearchGate URL:[Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents Source: RSC Publishing URL:[Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Source: CLOCKSS URL:[Link]

  • 7-Aminoquinolines. A novel class of agents active against herpes viruses Source: ACS Publications URL:[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: PMC - NIH URL:[Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Advanced Functionalization of the 4-Carboxylic Acid Group in Aminoquinolines

Executive Summary Aminoquinoline-4-carboxylic acids (e.g., 8-aminoquinoline-4-carboxylic acid) are privileged scaffolds in medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer properties[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminoquinoline-4-carboxylic acids (e.g., 8-aminoquinoline-4-carboxylic acid) are privileged scaffolds in medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer properties[1][2]. Functionalization of the C4-carboxylic acid—primarily through amidation and esterification—enables the fine-tuning of pharmacokinetic properties, such as membrane permeability, and facilitates the synthesis of targeted prodrugs[3][4]. This application note provides validated, step-by-step protocols for the amidation and esterification of aminoquinoline-4-carboxylic acids, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Causality & Strategic Functionalization

The 4-carboxylic acid group on the electron-deficient quinoline ring is relatively unreactive toward direct nucleophilic attack. Direct thermal condensation with amines requires temperatures exceeding 160 °C, which often leads to the degradation of the aminoquinoline core or undesired side reactions (e.g., polymerization involving the nucleophilic amino group)[4][5].

To circumvent this, the carboxylic acid must be converted into a highly reactive electrophilic intermediate:

  • Amidation : Utilizing coupling reagents like HATU or EDC/HOBt generates an active ester intermediate[4][6]. This lowers the activation energy for nucleophilic acyl substitution by the incoming amine. The presence of a non-nucleophilic base (e.g., DIPEA) ensures the amine remains deprotonated and nucleophilic, while neutralizing the acidic byproducts.

  • Esterification : Traditional Fischer esterification is equilibrium-limited. Using TMSCl (Trimethylsilyl chloride) in alcoholic solvents serves a dual purpose: it acts as a Lewis acid to activate the carbonyl carbon and reacts with generated water, effectively driving the reaction to completion via Le Chatelier's principle[7].

Workflow Visualization

G Start Aminoquinoline-4-Carboxylic Acid (Starting Material) Activation Carboxyl Activation (e.g., HATU, EDC/HOBt, TMSCl) Start->Activation Amidation Amidation Pathway (Add Primary/Secondary Amines) Activation->Amidation Esterification Esterification Pathway (Add Alcohols) Activation->Esterification Product1 4-Carboxamide Derivatives (Targeted Therapeutics) Amidation->Product1 Product2 4-Carboxylate Esters (Prodrugs/Intermediates) Esterification->Product2

Workflow for aminoquinoline-4-carboxylic acid functionalization via amidation and esterification.

Experimental Protocols

Protocol A: Amidation of 8-Aminoquinoline-4-Carboxylic Acid (Synthesis of 4-Carboxamides)

Objective : Couple a primary or secondary amine to the C4-carboxyl group under mild conditions to prevent degradation of the 8-amino group[4][5]. Reagents : 8-Aminoquinoline-4-carboxylic acid (1.0 eq), Target Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

Step-by-Step Methodology :

  • Activation : Dissolve 8-aminoquinoline-4-carboxylic acid in anhydrous DMF (0.1 M) under an inert atmosphere (N 2​ or Ar). Add HATU and DIPEA.

    • Causality: HATU rapidly forms an active intermediate. DMF is chosen for its high dielectric constant, stabilizing the polar transition states, while DIPEA prevents the protonation of the 8-amino group and the incoming nucleophile[4].

  • Nucleophilic Addition : Stir the mixture at room temperature for 15 minutes to ensure complete activation, then add the target amine dropwise.

  • Reaction Monitoring : Stir for 4-12 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The highly polar carboxylic acid (R f​ ~0.1) will be consumed, yielding a less polar carboxamide spot (R f​ ~0.4-0.6).

  • Workup : Quench with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

  • Purification : Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: TMSCl-Mediated Esterification of Aminoquinoline-4-Carboxylic Acids

Objective : Synthesize 4-carboxylate esters efficiently without the need for harsh mineral acids that could protonate the quinoline nitrogen and hinder solubility[7]. Reagents : Aminoquinoline-4-carboxylic acid (1.0 eq), Anhydrous Alcohol (e.g., Methanol or Ethanol, acting as reactant and solvent), TMSCl (2.0 eq).

Step-by-Step Methodology :

  • Preparation : Suspend the aminoquinoline-4-carboxylic acid in the anhydrous alcohol (0.2 M) at 0 °C.

  • Catalyst Addition : Add TMSCl dropwise over 10 minutes.

    • Causality: Exothermic reaction; TMSCl reacts with the alcohol to generate anhydrous HCl in situ, which protonates the carbonyl oxygen, increasing its electrophilicity[7].

  • Heating : Warm the mixture to 60 °C and reflux for 6-8 hours.

  • Workup & Validation : Concentrate the mixture in vacuo. Neutralize the residue with saturated NaHCO 3​ to pH 7-8.

    • Self-Validation: The amphoteric starting material will dissolve in basic aqueous solutions, whereas the esterified product will precipitate or partition into the organic phase (e.g., DCM) during extraction[5].

Quantitative Data & Biological Activity

Functionalization at the 4-position significantly impacts the pharmacological profile of the quinoline scaffold. The table below summarizes the biological efficacy of various functionalized quinoline-4-carboxylic acid derivatives[1][6].

Compound ClassFunctionalization TypeTarget / Cell LineIC 50​ / ActivityReference Context
4-Carboxamide (Compound P6) Amidation (Alkyl amine)MLLr leukemic cells (SIRT3)7.2 µMAnticancer[1]
4-Carboxylate Ester (Compound 41) EsterificationDHODH Inhibition0.00971 µMAnticancer / Immunomodulatory[1]
4-Carboxamide (Compound 7c) Amidation (Aryl amine)MCF-7 (Breast Cancer)1.73 µg/mLAnticancer[1]
Thiazolidine-coupled Amide AmidationPlasmodium falciparum (NF-54)Significant suppressionAntimalarial[6]

Sources

Method

Application Note: Scalable Synthesis Route for 7-Aminoquinoline-4-carboxylic Acid

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Process Chemists, Radiopharmaceutical Scientists, and Drug Development Professionals Introduction & Strategic Rationale 7-Aminoqui...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Process Chemists, Radiopharmaceutical Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

7-Aminoquinoline-4-carboxylic acid is a highly privileged scaffold in modern drug discovery. It serves as the critical targeting moiety in Fibroblast Activation Protein-alpha (FAP-α) specific radiotracers for PET imaging and radionuclide therapy [1], as well as a core pharmacophore in novel antimalarial and kinase inhibitor libraries.

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for this molecule. Classical Friedländer syntheses often suffer from the instability of o-aminobenzaldehyde precursors. To ensure industrial scalability, high atom economy, and robust reproducibility, we utilize a modified Pfitzinger condensation starting from commercially available 6-bromoisatin, followed by regioselective decarboxylation and palladium-catalyzed Buchwald-Hartwig amination [2].

This 6-step route is designed with built-in causality: we install the quinoline core early, use the differential electronic environments of the 2- and 4-positions to selectively decarboxylate, and temporarily mask the 4-carboxylic acid to prevent catalyst poisoning during the late-stage C-N cross-coupling.

Reaction Workflow & Mechanistic Pathway

The logical flow of the synthesis is visualized below. Every transformation is chosen to maximize yield while minimizing complex chromatographic purifications.

SynthesisRoute SM Starting Materials 6-Bromoisatin + Pyruvic Acid Step1 Step 1: Pfitzinger Condensation 15% NaOH, 100°C, 3h SM->Step1 Int1 Intermediate 1 7-Bromoquinoline-2,4-dicarboxylic acid Step1->Int1 Step2 Step 2: Thermal Decarboxylation Nitrobenzene, 210°C, 45 min Int1->Step2 Int2 Intermediate 2 7-Bromoquinoline-4-carboxylic acid Step2->Int2 Step3 Step 3: Esterification MeOH, SOCl2, Reflux Int2->Step3 Int3 Intermediate 3 Methyl 7-bromoquinoline-4-carboxylate Step3->Int3 Step4 Step 4: Buchwald-Hartwig Amination NH2Boc, Pd-Catalyst, Base Int3->Step4 Int4 Intermediate 4 Methyl 7-(Boc-amino)quinoline-4-carboxylate Step4->Int4 Step5 Step 5 & 6: Deprotection & Hydrolysis 1. HCl/MeOH  2. NaOH/H2O, 60°C Int4->Step5 Final Final Product 7-Aminoquinoline-4-carboxylic acid Step5->Final

Figure 1. Six-step scalable synthesis workflow for 7-Aminoquinoline-4-carboxylic acid.

Process Chemistry & Optimization Data

To facilitate rapid adoption, the quantitative parameters for the synthesis are summarized below. These parameters have been optimized for batches ranging from 10 g to 500 g.

StepReaction TypeKey Reagents & ConditionsTarget IntermediateExpected YieldPurification Strategy
1 Pfitzinger Condensation6-Bromoisatin, Pyruvic acid, 15% NaOH, 100 °C, 3 h7-Bromoquinoline-2,4-dicarboxylic acid85–90%Acid-base precipitation (HCl)
2 Regioselective DecarboxylationNitrobenzene, 210 °C, 45 min7-Bromoquinoline-4-carboxylic acid80–85%Filtration through Celite, ether wash
3 EsterificationMeOH, SOCl₂, Reflux, 12–24 hMethyl 7-bromoquinoline-4-carboxylate90–95%Aqueous workup (NaHCO₃), extraction
4 Buchwald-Hartwig AminationNH₂Boc, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °CMethyl 7-(Boc-amino)quinoline-4-carboxylate75–80%Silica gel chromatography
5 & 6 Deprotection & Saponification1. HCl/MeOH, RT2. 10% NaOH, 60 °C, 3 h7-Aminoquinoline-4-carboxylic acid85–90%Isoelectric precipitation (pH ~4)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . I have included the mechanistic causality behind the operations so that operators can troubleshoot deviations in real-time.

Protocol 1: Pfitzinger Condensation

Causality: The strong base (15% NaOH) serves a dual purpose: it hydrolyzes the isatin amide bond to reveal the reactive o-aminophenylglyoxylate intermediate, and it acts as the base catalyst for the subsequent condensation with pyruvic acid [3].

  • In a 1 L round-bottom flask, suspend 6-bromoisatin (1.0 eq) and pyruvic acid (1.2 eq) in 15% aqueous NaOH (10 volumes).

  • Heat the mixture to 100 °C for 3 hours. Self-Validation: The initial suspension will gradually clear into a deep, homogenous solution as the isatin ring opens.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dilute with deionized water, then slowly add concentrated HCl dropwise until the pH reaches 1-2.

  • Filter the resulting heavy precipitate by suction, wash thoroughly with cold water, and dry under a vacuum to afford 7-bromoquinoline-2,4-dicarboxylic acid .

Protocol 2: Regioselective Thermal Decarboxylation

Causality: The 2-carboxylic acid is adjacent to the electronegative quinoline nitrogen, which highly stabilizes the transition state for decarboxylation. Heating at 210 °C selectively removes this group while leaving the 4-carboxylic acid intact [2]. Nitrobenzene is chosen for its high boiling point and ability to dissolve the polar dicarboxylic acid.

  • Pre-heat a flask containing nitrobenzene (5 volumes) to 200 °C.

  • Carefully and slowly add solid 7-bromoquinoline-2,4-dicarboxylic acid in portions. Self-Validation: Immediate and vigorous evolution of CO₂ gas will occur. This physical bubbling is your real-time kinetic tracker.

  • Raise the temperature to 210 °C and reflux for 45 minutes. The reaction is complete when gas evolution ceases.

  • Cool to room temperature. Filter the mixture through a pad of kieselguhr (Celite) to remove carbonaceous impurities, and wash the pad with diethyl ether.

  • Extract the product by stirring the organic filtrate with 10% NaOH solution. Separate the aqueous layer and acidify with concentrated HCl to precipitate 7-bromoquinoline-4-carboxylic acid . Filter and dry.

Protocol 3: Esterification (Carboxyl Protection)

Causality: The free carboxylic acid will poison the palladium catalyst in the subsequent step. We mask it as a methyl ester. Thionyl chloride reacts with methanol to generate HCl in situ, driving the equilibrium forward.

  • Suspend 7-bromoquinoline-4-carboxylic acid in anhydrous methanol (10 volumes). Note: The solid will be incompletely dissolved.

  • Dropwise, add thionyl chloride (2.0 eq) at 0 °C.

  • Heat the mixture to reflux overnight. Self-Validation: The suspension will transition to a clear solution as the highly soluble methyl ester forms.

  • If TLC indicates incomplete conversion, supplement with additional thionyl chloride (0.5 eq) and continue refluxing.

  • Remove the solvent via rotary evaporation. Extract with ethyl acetate, wash with saturated aqueous NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 7-bromoquinoline-4-carboxylate .

Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: Direct nucleophilic aromatic substitution (SNAr) at the 7-position is energetically unfavorable. We utilize Pd-catalyzed cross-coupling. The Pd catalyst inserts into the C-Br bond (oxidative addition), coordinates with the deprotonated Boc-amide, and undergoes reductive elimination to form the C-N bond.

  • In an oven-dried Schlenk flask under argon, combine methyl 7-bromoquinoline-4-carboxylate (1.0 eq), tert-butyl carbamate (NH₂Boc, 1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous, degassed 1,4-dioxane (10 volumes).

  • Heat the mixture to 100 °C for 12 hours. Self-Validation: A distinct color change from yellow to dark red/brown indicates active catalyst turnover. LC-MS will show a shift from the characteristic bromine isotope pattern (M, M+2) to the desired Boc-protected mass.

  • Cool to room temperature, filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to isolate methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate .

Protocol 5 & 6: Deprotection and Saponification

Causality: We must remove both the Boc protecting group and the methyl ester. HCl in methanol cleaves the acid-labile Boc group (releasing CO₂ and isobutylene gas). Subsequent treatment with aqueous NaOH hydrolyzes the ester.

  • Deprotection: Dissolve the intermediate in a solution of HCl in methanol (3M). Stir at room temperature for 4 hours until gas evolution stops. Concentrate under vacuum to yield methyl 7-aminoquinoline-4-carboxylate hydrochloride.

  • Saponification: Dissolve the crude ester in methanol (5 volumes) and add 10% aqueous NaOH (5 volumes). Heat to 60 °C for 3 hours.

  • Remove methanol via rotary evaporation.

  • Isoelectric Precipitation: Cool the aqueous solution to 5 °C. Carefully adjust the pH to ~4.0 using 2M HCl. Self-Validation: The product is a zwitterion. It will precipitate sharply at pH 4. Over-acidification (pH < 2) will protonate the quinoline nitrogen and re-dissolve the product as a soluble hydrochloride salt. Precision is critical here.

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the final 7-Aminoquinoline-4-carboxylic acid [2].

References

  • Chen, H., et al. (2022). FAP-α specific tumor diagnostic imaging agent. Google Patents (Patent No. CN115304582B).
  • Wang, J., et al. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents (Patent No. CN112500341B).
  • Elghamry, I., & Al-Faiyz, Y. (2014). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. Retrieved from[Link]

Application

Application Note: Reagents and Protocols for Activating the Carboxylic Acid in 7-Aminoquinolines

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standardized Protocols Executive Summary The 7-aminoquinoline scaffold is a privileged pharmacophore in modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standardized Protocols

Executive Summary

The 7-aminoquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 7-aminoquinoline-carboxylic acids (such as 7-aminoquinoline-4-carboxylic acid and 7-aminoquinoline-2-carboxylic acid) are critical building blocks for developing targeted therapeutics and complex biomaterials. Activating the carboxylic acid on these bifunctional molecules presents a unique chemical challenge: the nucleophilic nature of the 7-amino group risks uncontrolled self-condensation, while the quinoline ring can sterically and electronically deactivate the carboxylate.

This application note details the causality behind reagent selection, emphasizing the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the premier activation reagent. It provides self-validating protocols for orthogonal protection and highly efficient amide bond formation.

Workflow A 7-Aminoquinoline Carboxylic Acid B Fmoc/Boc Protection A->B Mask 7-NH2 C HATU + DIPEA Activation B->C Base/Solvent D OAt-Active Ester C->D - Tetramethylurea E Amine Addition (Coupling) D->E Nucleophilic Attack F Target Amide Product E->F - HOAt

Workflow for the orthogonal protection and activation of 7-aminoquinoline-carboxylic acids.

Scientific Context: The 7-Aminoquinoline Scaffold

The necessity to activate the carboxylic acid of 7-aminoquinolines arises primarily in two advanced research domains:

  • Targeted Oncology (FAP Inhibitors): 7-aminoquinoline-4-carboxylic acid and its hydroxylated analogs are foundational frameworks for Fibroblast Activation Protein (FAP) specific inhibitors (1)[1]. FAP is overexpressed in the stroma of >90% of epithelial malignancies, making these activated scaffolds crucial for synthesizing tumor diagnostic imaging agents and radiotherapeutics.

  • Biomaterials (Foldamers): 7-aminoquinoline-2-carboxylic acid is utilized as a rigid, rod-like monomer in Solid-Phase Foldamer Synthesis (SPFS). The specific folding angle of this monomer dictates the helical secondary structure of the resulting synthetic oligomers (2)[2].

The Causality of Reagent Selection: Why HATU?

Activating a carboxylic acid attached directly to a quinoline ring is notoriously difficult due to steric hindrance and the electron-withdrawing nature of the heteroaromatic system. Traditional carbodiimides (like EDC or DCC) often fail to achieve full conversion.

HATU is the reagent of choice for this specific activation due to its rapid reaction kinetics and ability to suppress racemization (3)[3].

Mechanistic Rationale
  • Formation of the Isouronium Salt: The addition of a non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electron-deficient carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium intermediate (4)[4].

  • Generation of the OAt-Active Ester: The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion rapidly attacks the isouronium salt, releasing tetramethylurea as a byproduct and yielding the OAt-active ester (3)[3].

  • The Neighboring Group Effect: The critical advantage of HATU over HBTU is the nitrogen atom at the 7-position of the HOAt leaving group. This pyridine-like nitrogen stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the acylation step (5)[5].

Mechanism RCOOH Fmoc-7-AQ-COOH Deprot Carboxylate Anion RCOOH->Deprot DIPEA (Deprotonation) Isouronium O-acyl(tetramethyl)isouronium Deprot->Isouronium Nucleophilic attack on HATU HATU HATU Reagent HATU->Isouronium OAtEster OAt-Active Ester Isouronium->OAtEster HOAt- attack, loss of TMU Product Amide Bond Formed OAtEster->Product Neighboring group effect Amine Incoming Amine (R'-NH2) Amine->Product

Mechanistic pathway of HATU-mediated carboxylic acid activation and amide bond formation.

Comparative Analysis of Activation Reagents

To justify the selection of HATU, the following table summarizes the performance of common coupling reagents when applied to sterically hindered, electron-deficient quinoline-carboxylic acids.

Coupling ReagentActive IntermediateEfficiency for Hindered QuinolinesEpimerization RiskPrimary Byproducts
HATU OAt-Active EsterExcellent Very LowTetramethylurea, HOAt
HBTU OBt-Active EsterModerateLowTetramethylurea, HOBt
EDC / HOBt OBt-Active EsterLow to ModerateModerateUrea (water-soluble), HOBt
DIC / Oxyma Oxyma-Active EsterGoodLowDiisopropylurea, Oxyma

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify causality and success at each step.

Protocol A: Fmoc Protection of 7-Aminoquinoline-Carboxylic Acid (Prerequisite)

Causality: The 7-amino group is highly nucleophilic. If left unprotected, activating the carboxylic acid will result in immediate self-condensation and oligomerization (2)[2].

  • Solubilization: Dissolve 10 mmol of 7-aminoquinoline-carboxylic acid in 50 mL of a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • Temperature Control: Cool the reaction vessel to 0 °C in an ice bath to prevent side reactions during the exothermic addition.

  • Reagent Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-Cl in 10 mL of dioxane and add dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (IPC): Perform TLC (DCM:MeOH 9:1). The starting material (highly polar, baseline) should disappear, replaced by a less polar, UV-active spot.

  • Isolation: Acidify the mixture carefully with 1M HCl to pH 3. The Fmoc-protected intermediate will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: HATU-Mediated Activation and Amide Coupling (Solution Phase)

Causality: HATU requires a non-nucleophilic base (DIPEA) to deprotonate the carboxylic acid, driving the formation of the OAt-active ester (3)[3].

  • Preparation: Dissolve 1.0 eq of Fmoc-7-aminoquinoline-carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration. Ensure the environment is moisture-free (argon/nitrogen atmosphere).

  • Deprotonation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes. Note: DIPEA is preferred over TEA due to higher steric bulk, preventing it from acting as a competing nucleophile.

  • Activation: Add 1.1 eq of HATU in one solid portion.

  • Validation Checkpoint 2 (IPC): Observe the solution. A distinct color change to a bright, clear yellow indicates the successful generation of the OAt-active ester. To analytically validate, quench a 5 µL aliquot in methanol; LC-MS should reveal the methyl ester of the quinoline (Mass = M+14).

  • Coupling: After 5–10 minutes of activation, add 1.2 eq of the target amine dissolved in a minimal volume of DMF.

  • Completion: Stir for 2–4 hours at room temperature. Monitor the disappearance of the OAt-ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (to remove DMF and tetramethylurea), dry over anhydrous Na₂SO₄, and concentrate.

References

  • Design, synthesis and application of rigid rod-like foldamers using 6-aminoquinoline-2-carboxylate building blocks. uni-muenchen.de. 2

  • Unlocking Amide Bond Formation: A Step-by-Step Guide to HATU Activation of Carboxylic Acids. BenchChem. 3

  • HATU: a third-generation coupling reagent. ChemicalBook. 4

  • HATU. Wikipedia. 5

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents (CN112500341B). 1

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 7-Aminoquinoline-4-carboxylic acid for biological assays

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth troubleshooting advice for working with 7-Aminoquinoline-4-carboxylic acid. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth troubleshooting advice for working with 7-Aminoquinoline-4-carboxylic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome solubility challenges and ensure the reliability and reproducibility of your biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 7-Aminoquinoline-4-carboxylic acid. What is the recommended starting solvent?

A1: 7-Aminoquinoline-4-carboxylic acid is known to have low solubility in aqueous solutions at neutral pH. This is due to its zwitterionic nature at this pH, where both the amino group and the carboxylic acid group can be charged, leading to strong intermolecular interactions and reduced solubility.

For initial stock solutions, it is recommended to start with an organic solvent such as dimethyl sulfoxide (DMSO). DMSO is a powerful, water-miscible solvent that can typically dissolve 7-Aminoquinoline-4-carboxylic acid at high concentrations (e.g., 10-50 mM).

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "compound crashing out." It occurs when the concentration of the organic solvent is not high enough to maintain solubility in the final aqueous solution. Here are several strategies to address this:

  • pH Adjustment: The solubility of 7-Aminoquinoline-4-carboxylic acid is highly dependent on pH. By adjusting the pH of your aqueous buffer, you can shift the equilibrium towards a more soluble, charged species.

  • Use of Co-solvents: Incorporating a water-miscible co-solvent in your final assay buffer can help maintain solubility.

  • Lowering the Final Concentration: If possible, reducing the final concentration of the compound in your assay can prevent it from exceeding its solubility limit.

Q3: What is the optimal pH for solubilizing 7-Aminoquinoline-4-carboxylic acid?

A3: The optimal pH for solubilizing 7-Aminoquinoline-4-carboxylic acid will be at a pH where the molecule is predominantly in a single charged state. This occurs at pH values sufficiently above or below its isoelectric point.

  • Acidic pH (e.g., pH 1-3): At a low pH, the amino group will be protonated (-NH3+), making the molecule a more soluble cation.

  • Basic pH (e.g., pH 9-11): At a high pH, the carboxylic acid group will be deprotonated (-COO-), making the molecule a more soluble anion.

The ideal pH should be determined empirically for your specific assay conditions, considering the stability of your target and other assay components.

Troubleshooting Guide: Compound Precipitation in Aqueous Buffer

This guide will walk you through a systematic approach to resolving precipitation issues with 7-Aminoquinoline-4-carboxylic acid.

Decision-Making Workflow for Solubilization

A Start: Compound Precipitation Observed B Is pH adjustment compatible with your assay? A->B C Determine Optimal pH for Solubility (See Protocol Below) B->C Yes E Are co-solvents compatible with your assay? B->E No D Prepare stock solution in appropriate acidic or basic buffer C->D I Success: Compound is soluble in final assay buffer D->I F Test co-solvents (e.g., Ethanol, PEG-400) E->F Yes H Consider compound analogs or formulation strategies E->H No G Prepare stock in DMSO with co-solvent F->G G->I

Caption: A workflow to troubleshoot compound precipitation.

Experimental Protocol: Determining the Optimal pH for Solubilization

This protocol will guide you through creating a pH-solubility profile for 7-Aminoquinoline-4-carboxylic acid.

Materials:

  • 7-Aminoquinoline-4-carboxylic acid

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Small volume glass vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 11 in 1 pH unit increments.

  • Add an excess amount of 7-Aminoquinoline-4-carboxylic acid to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The goal is to have undissolved solid remaining.

  • Equilibrate the samples by vortexing for 1-2 minutes and then allowing them to rotate at room temperature for 24 hours to ensure saturation.

  • Separate the undissolved solid by centrifuging the vials at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant from each vial without disturbing the pellet.

  • Measure the concentration of the dissolved compound in each supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength.

  • Plot the solubility (concentration) versus pH to identify the pH range with the highest solubility.

Expected Outcome and Data Interpretation

The resulting pH-solubility profile will likely be U-shaped, with the lowest solubility around the isoelectric point and increasing solubility at acidic and basic pH values.

pHExpected SolubilityPredominant Species
2HighCationic (-NH3+)
4ModerateMix of Cationic and Zwitterionic
6LowZwitterionic (-NH3+ and -COO-)
8ModerateMix of Zwitterionic and Anionic
10HighAnionic (-COO-)

Advanced Strategies

Use of Co-solvents

If pH adjustment is not a viable option for your assay, the use of co-solvents can be explored. These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.

Co-solventTypical Starting ConcentrationConsiderations
Ethanol1-5% (v/v)Can affect enzyme activity.
Polyethylene glycol 400 (PEG-400)5-10% (v/v)Generally well-tolerated in cell-based assays.
Propylene glycol1-5% (v/v)Can increase the viscosity of the solution.

Important: Always run a vehicle control with the co-solvent alone to ensure it does not interfere with your assay.

Formulation Approaches

For in vivo studies or complex cell-based models, more advanced formulation strategies may be necessary. These can include:

  • Liposomes: Encapsulating the compound in lipid vesicles.

  • Micelles: Using surfactants to form micelles that can solubilize the compound.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Summary of Key Recommendations

  • Prioritize pH Adjustment: This is often the most effective and straightforward method for improving the solubility of 7-Aminoquinoline-4-carboxylic acid.

  • Empirically Determine Optimal Conditions: Do not rely on theoretical values. Perform a pH-solubility profile to find the best conditions for your specific batch of compound and assay buffer.

  • Validate with Controls: Always include appropriate vehicle controls in your experiments to account for any effects of solvents or pH on your assay.

  • Consider Assay Compatibility: The chosen solubilization strategy must be compatible with all components of your biological assay, including cells, proteins, and detection reagents.

This guide provides a comprehensive framework for addressing the solubility challenges of 7-Aminoquinoline-4-carboxylic acid. By systematically applying these principles and protocols, you can achieve reliable and reproducible results in your experiments.

Optimization

Troubleshooting low yields in 7-Aminoquinoline-4-carboxylic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing sub-optimal yields during the synthesis of 7-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing sub-optimal yields during the synthesis of 7-Aminoquinoline-4-carboxylic acid .

Because this molecule contains both a basic amino group and an acidic carboxylate, it exhibits complex zwitterionic behavior that complicates isolation. Furthermore, constructing the quinoline core with a 7-amino (or 7-nitro precursor) substituent introduces electronic effects that often derail classical condensation methods. This guide bypasses outdated empirical advice, focusing instead on mechanistic causality, self-validating protocols, and modern catalytic approaches.

Diagnostic Workflow: Isolating the Yield Bottleneck

Before adjusting your stoichiometry, you must identify which mechanistic pathway is failing. The following decision tree maps the most common failure points in the three primary synthetic routes for 7-aminoquinoline-4-carboxylic acid.

TroubleshootingWorkflow Start Low Yield in 7-Aminoquinoline- 4-carboxylic Acid Synthesis CheckRoute Identify Synthesis Route Start->CheckRoute Route1 Doebner 3-Component (Aniline + Aldehyde + Pyruvate) CheckRoute->Route1 Route2 Pfitzinger Reaction (6-Substituted Isatin + Ketone) CheckRoute->Route2 Route3 Nitro Reduction (From 7-Nitroquinoline) CheckRoute->Route3 Issue1 Aldol Byproducts / Poor Imine Oxidation Route1->Issue1 Issue2 Incomplete Cyclization / Isoelectric Precipitation Failure Route2->Issue2 Issue3 Over-reduction / Catalyst Poisoning Route3->Issue3 Fix1 Switch to BF3·THF in MeCN or p-TSA in Ethylene Glycol Issue1->Fix1 Fix2 Optimize Base Conc. & Strict pH 4.5-5.0 Workup Issue2->Fix2 Fix3 Use Pd/C with H2 (Balloon) Monitor via LC-MS Issue3->Fix3

Diagnostic workflow for troubleshooting low yields in 7-aminoquinoline-4-carboxylic acid synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using the classical Doebner reaction (m-phenylenediamine + benzaldehyde + pyruvic acid) in ethanol, but my yields are consistently below 30%. What is causing this? A1: The classical Doebner reaction relies on a hydrogen-transfer mechanism that is highly sensitive to the electronic nature of the aniline. When synthesizing 7-aminoquinoline derivatives, the electron-donating nature of the meta-amino group (or electron-withdrawing nature if starting from a 7-nitro precursor) destabilizes the intermediate imine. This leads to competitive side reactions, most notably the Povarov reaction (forming tetrahydroquinolines) or the aldol condensation of the pyruvic acid[1][2]. Causality & Solution: To suppress these side reactions, you must stabilize the imine intermediate and facilitate the final oxidation step. Transitioning from ethanol to a Lewis acid-catalyzed system (e.g., BF3​⋅THF in Acetonitrile) coordinates the imine, driving the nucleophilic attack of the enolized pyruvic acid and improving yields significantly[3]. Alternatively, a green chemistry approach using p-Toluenesulfonic acid (p-TSA) in an ethylene glycol/water mixture has been shown to boost yields up to 85% by enhancing the solubility of the pyruvate salt while maintaining an acidic environment that favors cyclization[4].

Q2: My Pfitzinger reaction using 6-nitroisatin and pyruvic acid yields a dark, intractable tar. How do I recover the product? A2: The Pfitzinger reaction requires harsh basic conditions (often 30% KOH) to open the isatin ring into an isatoic acid intermediate before condensation[5]. The failure here is rarely the reaction itself, but rather the workup. 7-Aminoquinoline-4-carboxylic acid (and its nitro precursor) are highly polar zwitterions. Causality & Solution: If you acidify the aqueous reaction mixture too aggressively (e.g., dropping the pH to 1 with concentrated HCl), the quinoline nitrogen protonates, rendering the molecule highly soluble in water. If you leave it too basic, the carboxylic acid remains a soluble carboxylate salt[5]. You must perform an isoelectric precipitation. Carefully adjust the pH to exactly 4.5–5.0 using acetic acid or dilute HCl. At this isoelectric point, the crystal lattice energy is maximized, and the product will precipitate cleanly out of the aqueous phase.

Q3: I successfully synthesized 7-nitroquinoline-4-carboxylic acid, but my reduction step using Iron/HCl gives poor yields and is impossible to purify. What is a better alternative? A3: Dissolving metal reductions (Fe/HCl or SnCl2) generate heavy metal salts that heavily coordinate with the carboxylic acid and the newly formed amino group of your product, creating chelates that trap your yield in the aqueous phase. Causality & Solution: Abandon metal-acid reductions for this substrate. Instead, utilize catalytic hydrogenation ( Pd/C , H2​ ) in a polar aprotic/protic solvent blend (e.g., Methanol/Ethyl Acetate). This allows for a self-validating, clean conversion where the only byproduct is water, and the catalyst is simply filtered off over Celite[6].

Quantitative Data: Optimization of the Doebner Hydrogen-Transfer Route

To highlight the impact of catalyst and solvent selection on the synthesis of quinoline-4-carboxylic acids, the following table summarizes literature-validated optimization parameters[2][3][4].

Catalyst SystemSolvent SystemTemp (°C)Reaction TimeTypical YieldMechanistic Advantage / Drawback
None (Classical) Ethanol78 (Reflux)12 - 24 hrs< 30%High rate of Povarov side reactions and aldol condensation.
BF3​⋅THF (20 mol%) Acetonitrile (MeCN)82 (Reflux)4 - 6 hrs60 - 75%Lewis acid coordinates imine, preventing degradation. Easy post-treatment.
p-TSA (10 mol%) Ethylene Glycol / H2​O 503 - 5 hrs80 - 85%Dual solvent system maximizes pyruvate solubility; highly eco-friendly.
LaCl3​ (10 mol%) Ethanol25 (RT)5 - 8 hrs65 - 70%Ambient temperature prevents thermal degradation of sensitive substituents.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure you do not proceed to the next stage if a failure has occurred.

Protocol A: Modified Doebner Synthesis of 7-Nitroquinoline-4-carboxylic acid

This protocol utilizes the p-TSA/Ethylene glycol method to build the core, starting with a nitro-aniline to prevent competitive reactivity of a free 7-amino group during cyclization.

  • Imine Formation (Validation Step 1): In a 100 mL round-bottom flask, dissolve 3-nitroaniline (1.0 eq) and your chosen aldehyde (e.g., benzaldehyde, 1.0 eq) in 10 mL of ethylene glycol. Add p-TSA (0.1 eq). Stir at 50°C for 30 minutes.

    • Self-Validation: Spot the mixture on a TLC plate (Hexanes:EtOAc 7:3). Do not proceed until the primary amine spot has completely disappeared, confirming quantitative imine formation.

  • Cyclization: Dissolve sodium pyruvate (1.2 eq) in 2 mL of deionized water. Add this solution dropwise to the reaction mixture over 10 minutes to prevent thermal spiking[4].

  • Maturation: Maintain stirring at 50°C for 3 hours. The solution will darken as the hydrogen-transfer oxidation occurs.

  • Isoelectric Workup (Validation Step 2): Cool the mixture to 0°C. Slowly add 1M NaOH until the pH reaches 8.0 to dissolve all carboxylic acid species. Wash with Ethyl Acetate ( 2×20 mL) to remove unreacted aldehyde and non-polar organic impurities.

    • Self-Validation: Discard the organic layer. Take the aqueous layer and slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 4.5. A dense precipitate of 7-nitroquinoline-4-carboxylic acid will form.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum.

Protocol B: Catalytic Reduction to 7-Aminoquinoline-4-carboxylic acid

This protocol cleanly reduces the nitro group without metal-chelation issues.

  • Setup: In a flame-dried Schlenk flask, dissolve 7-nitroquinoline-4-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous Methanol and Ethyl Acetate (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate) under a positive stream of Argon to prevent auto-ignition of the catalyst[6].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature.

  • Reaction Monitoring (Validation Step 3): After 2 hours, withdraw a 50 μ L aliquot using a syringe equipped with a microfilter. Dilute in LC-MS grade Methanol.

    • Self-Validation: Run a rapid LC-MS. Ensure the complete disappearance of the nitro mass peak ( [M+H]+=219 ) and the appearance of the amino mass peak ( [M+H]+=189 ). If starting material remains, replace the H2​ balloon and stir for another hour.

  • Filtration: Once validated, purge the flask with Argon. Filter the mixture through a tight pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with hot Methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure 7-aminoquinoline-4-carboxylic acid as a crystalline solid.

References

  • BenchChem.
  • National Center for Biotechnology Information (PMC). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." NIH, .
  • The Journal of Organic Chemistry. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Taylor & Francis. "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction." Taylor & Francis Online, .
  • BenchChem.
  • Heterocyclic Letters.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Aminoquinoline-4-carboxylic Acid

From the Desk of the Senior Application Scientist Welcome to the purification support center. Synthesizing 7-aminoquinoline-4-carboxylic acid via the Pfitzinger reaction often leaves researchers battling a stubborn conta...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the purification support center. Synthesizing 7-aminoquinoline-4-carboxylic acid via the Pfitzinger reaction often leaves researchers battling a stubborn contaminant: unreacted isatin. Because isatin and the quinoline product share overlapping solubility profiles during the acidic workup, standard precipitation often yields a co-crystallized mixture. This guide provides field-proven, mechanistically sound protocols to break this co-precipitation cycle and isolate high-purity product.

The Mechanistic Root of the Problem (Causality)

During the Pfitzinger reaction, isatin is subjected to a strong base (e.g., KOH or NaOH), which opens the lactam ring to form 1[1]. The 7-aminoquinoline-4-carboxylic acid product is also highly soluble in this basic aqueous phase as a carboxylate salt.

When you acidify the mixture to isolate the zwitterionic quinoline product at its isoelectric point (pI ~4.5–5.5), the isatinic acid rapidly undergoes acid-catalyzed cyclization back into isatin. Because isatin is 2 (mole fraction solubility of 5.14×10⁻⁵ at 298.15 K)[2], it co-precipitates heavily with your target compound, rendering simple acid/base extraction ineffective.

Quantitative Solubility Profiling

To design a self-validating separation system, we must exploit the differential solubility and chemical reactivity of the two species.

Solvent / ReagentIsatin Behavior7-Aminoquinoline-4-carboxylic acid BehaviorSeparation Rationale
Water (pH 7) Poorly soluble[2]Poorly soluble (Zwitterionic)Co-precipitation occurs here; avoid neutral aqueous isolation.
Water (pH >10) Soluble (Ring opens to isatinic acid)[1]Soluble (Carboxylate sodium salt)Both dissolve; no separation possible.
Ethyl Acetate (EA) Soluble (Mole fraction: 5.68×10⁻³ at 298.15 K)[2]InsolubleSelective washing of solid product.
Aqueous NaHSO₃ Highly Soluble (Forms bisulfite adduct)[3]Insoluble (No reactive carbonyl)Primary chemical separation.

Workflow Visualization: The Bisulfite Trapping Strategy

The most robust method to remove isatin is chemical trapping. Isatin possesses a highly electrophilic C3 carbonyl group that readily reacts with sodium bisulfite to form a 4[4]. The quinoline product lacks this reactive moiety, allowing for a clean phase separation.

PurificationWorkflow Start Crude Mixture (Product + Isatin) Base Dissolve in aq. NaOH (pH > 10) Start->Base Bisulfite Add aq. NaHSO3 (Forms Isatin-Bisulfite) Base->Bisulfite Chemical trapping Acidify Adjust to pI (pH ~4.5) with AcOH Bisulfite->Acidify Precipitation FilterFilter FilterFilter Acidify->FilterFilter Solid Phase Filter Vacuum Filtration Filtrate Filtrate: Water-soluble Isatin-Bisulfite Adduct Filter->Filtrate Aqueous Waste Solid Retentate: 7-Aminoquinoline- 4-carboxylic acid Wash Triturate with warm EtOAc (Removes trace organics) Solid->Wash Pure Pure Product Wash->Pure FilterFilter->Solid Solid Phase

Fig 1: Logical workflow for the chemical separation of isatin via bisulfite adduct formation.

Experimental Protocols (Self-Validating Systems)

Protocol A: The Sodium Bisulfite Trapping Method (Recommended)

This method ensures that isatin remains trapped in the aqueous phase during the isoelectric precipitation of the quinoline product[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude, isatin-contaminated 7-aminoquinoline-4-carboxylic acid in 1.0 M NaOH (approx. 10 mL per gram of crude). Stir until completely dissolved.

    • Validation check: The solution should be clear (though highly colored), confirming the formation of soluble sodium carboxylate salts.

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) in a 3-fold molar excess relative to the estimated isatin contamination. Stir at room temperature for 45–60 minutes.

  • Isoelectric Precipitation: Slowly add glacial acetic acid dropwise under vigorous stirring until the pH reaches approximately 4.5 to 5.0 (the isoelectric point of the product).

    • Validation check: A dense precipitate of the quinoline product will form, while the isatin-bisulfite adduct remains highly soluble in the aqueous phase.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 60 °C overnight.

Protocol B: Selective Solvent Trituration (For minor contamination)

If the isatin contamination is low (<5%), a physical separation exploiting differential solubility in green solvents like ethyl acetate can be employed.

Step-by-Step Methodology:

  • Pulverization: Finely grind the dried crude product using a mortar and pestle to maximize surface area.

  • Trituration: Suspend the solid in warm ethyl acetate (50 °C) using 20 mL per gram of crude. Stir vigorously for 30 minutes.

    • Causality: Isatin is2, whereas the zwitterionic 7-aminoquinoline-4-carboxylic acid is strictly insoluble[2].

  • Filtration: Filter the suspension while still warm. Wash the cake with an additional portion of room-temperature ethyl acetate.

  • Verification: Spot the filtrate on a TLC plate (Hexanes/EtOAc) to verify the presence of isatin being removed. Repeat trituration until the filtrate shows no isatin.

Troubleshooting Guides & FAQs

Q1: I performed the bisulfite trapping, but my product is still contaminated with isatin. What went wrong? A1: The bisulfite adduct formation is an equilibrium reaction. If the solution is acidified too rapidly or with too strong an acid (like concentrated HCl instead of acetic acid), the localized low pH can reverse the adduct formation, causing4[4]. Always use a weak acid like glacial acetic acid for the precipitation step and ensure the bisulfite solution is freshly prepared, as it oxidizes to sulfate over time.

Q2: Why does my 7-aminoquinoline-4-carboxylic acid product turn into a sticky tar during the Pfitzinger reaction? A2: Tar formation is a classic hallmark of isatin self-condensation or polymerization of the reaction intermediates under 5[5]. To prevent this, ensure the isatin is fully dissolved in the base (allowing the ring to open) before adding the carbonyl compound[1][5]. Additionally, maintaining strict temperature control and avoiding simultaneous mixing of all reagents will suppress these competitive side reactions.

Q3: Can I use column chromatography to separate the two? A3: It is highly discouraged. 7-Aminoquinoline-4-carboxylic acid is amphoteric and highly polar, causing it to streak severely on standard normal-phase silica gel. Reverse-phase chromatography is possible but difficult to scale. Chemical trapping (Protocol A) or selective trituration (Protocol B) are vastly superior, scalable, and cost-effective alternatives.

Q4: How do I know I've hit the correct isoelectric point for precipitation? A4: 7-aminoquinoline-4-carboxylic acid contains a basic quinoline nitrogen, a basic primary amine at the 7-position, and an acidic carboxyl group. The optimal precipitation pH is typically between 4.5 and 5.5. If you overshoot and the pH drops below 3, the amine groups will protonate, forming a water-soluble hydrochloride/acetate salt, and your yield will plummet. Monitor the pH continuously with a calibrated meter during acidification.

References

  • [2] Title: Solubility and Thermodynamic Functions of Isatin in Pure Solvents | Source: Journal of Chemical & Engineering Data (ACS Publications) | URL: 2

  • [3] Title: Technical Support Center: Synthesis of N-Substituted Isatins | Source: BenchChem | URL: 3

  • [5] Title: Technical Support Center: Optimizing Pfitzinger and Doebner Reactions | Source: BenchChem | URL: 5

  • [1] Title: The Pfitzinger Reaction | Source: ScienceMadness | URL: 1

  • [4] Title: US2086805A - Purification of the isatins | Source: Google Patents | URL: 4

Sources

Optimization

Optimizing pH for precipitation of aminoquinoline carboxylic acids

Technical Support Center: Optimizing pH for Precipitation of Aminoquinoline Carboxylic Acids Welcome to the Technical Support Center for Aminoquinoline Carboxylic Acid (AQCA) Synthesis and Purification. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH for Precipitation of Aminoquinoline Carboxylic Acids

Welcome to the Technical Support Center for Aminoquinoline Carboxylic Acid (AQCA) Synthesis and Purification. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of these complex zwitterionic molecules. This portal is designed to provide researchers and drug development professionals with mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to optimize pH-driven precipitation.

Module 1: Mechanistic Foundations of AQCA Precipitation

Aminoquinoline carboxylic acids—such as quinoline-4-carboxylic acids synthesized via the Doebner or Pfitzinger reactions—are amphoteric molecules[1][2]. They contain both a basic quinoline nitrogen (and often secondary amino groups) and an acidic carboxylic acid moiety. Their solubility is intrinsically linked to the pH of the surrounding medium because pH dictates their ionization state[1].

  • Acidic Conditions (pH < 3.0): The basic nitrogen is protonated, creating a highly soluble cationic species.

  • Basic Conditions (pH > 8.0): The carboxylic acid is deprotonated, yielding a highly soluble anionic species[1].

  • Isoelectric Point (pI ~ pH 5.0 - 6.0): The molecule exists primarily as a neutral zwitterion. At this pH, the net charge is zero, intermolecular hydrogen bonding and crystal lattice energies are maximized, and aqueous solubility is minimized, which thermodynamically drives precipitation[1][3].

pH_Dependence Low Low Mid Isoelectric Point (pH 5-6) Zwitterion (Neutral) Insoluble / Precipitates Low->Mid Add Base High High High->Mid Add Acid

Caption: pH-dependent solubility states of aminoquinoline carboxylic acids.

Module 2: Quantitative Data & pH Profiling

To successfully isolate your compound, you must target the precise pH where solubility drops. The table below summarizes the charge states and expected solubility profiles for standard AQCAs (e.g., 2-aminoquinoline-3-carboxylic acid, 8-aminoquinoline-4-carboxylic acid)[4][5].

pH RangeDominant SpeciesNet ChargeRelative Aqueous SolubilityAction in Experimental Workflow
< 3.0 Cationic (Protonated amine)+1High (>10 mg/mL)Dissolution / Extraction
5.0 - 6.0 Zwitterionic0Low (<0.1 mg/mL)Target for Precipitation
> 8.0 Anionic (Deprotonated carboxyl)-1High (>10 mg/mL)Dissolution / Reaction

Module 3: Standard Operating Procedure (SOP) - pH-Driven Precipitation

This self-validating protocol ensures maximum recovery of AQCAs following aqueous synthesis.

Step-by-Step Methodology:

  • Reaction Quenching & Initial Dilution: Upon completion of the synthesis reaction, cool the mixture to room temperature. Pour the crude reaction mixture into ice-cold distilled water to prevent thermal degradation and reduce the solubility ceiling[1].

  • Initial pH Assessment: Measure the pH of the crude mixture. If synthesized under basic conditions (e.g., Pfitzinger), the pH will be >9. If synthesized under acidic conditions (e.g., Doebner with sulfamic acid), the pH may be <3[1][6].

  • Titration to Isoelectric Point (pI):

    • If basic: Slowly add 1M Hydrochloric Acid (HCl) or Acetic Acid dropwise under continuous stirring until the pH reaches 5.0 - 6.0[1].

    • If acidic: Slowly add 1M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate solution until the pH reaches 5.0 - 6.0.

  • Equilibration & Nucleation: Allow the suspension to stir at 4°C for 2 to 12 hours.

    • Self-Validation Check: The supernatant should become increasingly clear as the precipitate forms. Verify complete precipitation by taking a 1 mL aliquot of the supernatant, centrifuging it, and measuring the UV absorbance (at ~254 nm or 320 nm). A plateau in absorbance indicates that precipitation is complete and no further product is crashing out.

  • Isolation: Collect the precipitate via vacuum filtration or centrifugation[6][7].

  • Washing: Wash the filter cake with ice-cold water followed by a minimal volume of cold ethanol to remove unreacted starting materials and highly soluble impurities[2].

  • Drying: Dry the product under vacuum at 60°C to a constant weight[6][7].

G A Crude AQCA Solution (Highly Acidic or Basic) B Gradual pH Adjustment (Target pH 5.0 - 6.0) A->B C Zwitterion Formation (Net Charge = 0) B->C pI reached D Cooling & Crystallization (4°C, 2-12 hours) C->D Solubility minimized E Filtration & Washing (Cold dH2O / EtOH) D->E F Pure AQCA Precipitate E->F

Caption: Workflow for the pH-optimized precipitation of aminoquinoline carboxylic acids.

Module 4: Troubleshooting Guide & FAQs

Q1: My AQCA derivative is not precipitating even after adjusting the pH to 5.5. What is preventing crystallization? A1: Several factors can inhibit precipitation even at the correct pH:

  • Co-solvency effects: If your reaction mixture contains a high percentage of water-miscible organic solvents (like DMSO, DMF, or ethanol), the zwitterion may remain soluble[1][7]. Solution: Dilute the mixture with a larger volume of ice-cold water (e.g., 5x volume) before adjusting the pH.

  • Supersaturation without nucleation: The solution might be supersaturated but lacks a nucleation site. Solution: Scratch the inside of the glass flask with a glass rod to induce nucleation, or seed the solution with a few crystals of pure AQCA.

  • Incorrect pI: Substituents on the quinoline ring (e.g., halogens or alkyl groups) alter physicochemical properties and can shift the pKa values, changing the pI[1]. Solution: Perform a small-scale pH screening (pH 4.0 to 7.0 in 0.5 increments) to empirically determine the optimal precipitation pH for your specific derivative.

Q2: The precipitate I collected is highly impure and oily rather than crystalline. How can I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when rapid precipitation traps impurities that disrupt the crystal lattice[1].

  • Causality: Rapid pH adjustment causes localized concentration spikes, forcing the compound out of solution too quickly to form an ordered, pure crystal lattice.

  • Solution: Redissolve the oily precipitate in a basic solution (pH > 8) or an acidic solution (pH < 3). Then, perform the pH adjustment very slowly using a weaker acid/base (e.g., acetic acid instead of HCl) while maintaining vigorous stirring and cooling the flask in an ice bath[7].

Q3: How do I handle AQCAs that form stable zwitterionic hydrates with high aqueous solubility? A3: Some amino acid hybrids and specific AQCAs possess excellent water solubility across a wide pH range due to stable zwitterionic solvation shells[3].

  • Solution: If pH adjustment alone is insufficient, employ a "salting-out" technique by adding a chaotropic salt (e.g., NaCl or Na₂SO₄) to reduce the solubility of the AQCA. Alternatively, use an anti-solvent precipitation method by adding a non-polar solvent (like cold acetone or THF) to the aqueous mixture after reaching the pI[6].

Q4: During cell-based assays, my purified AQCA precipitates out of the biological buffer. Why does this happen? A4: Biological buffers (like PBS) are typically maintained at pH 7.4. If your AQCA has a higher-than-usual pI or low intrinsic solubility, it may precipitate at this near-neutral pH[1].

  • Solution: Convert the acidic quinoline-4-carboxylic acid into a salt (e.g., sodium or potassium salt) prior to the assay. Choose a basic counterion with a pKa at least 2 pH units higher than the drug's pKa to ensure stable salt formation and enhanced aqueous solubility at physiological pH[1].

References

  • Benchchem: Addressing solubility problems with quinoline-4-carboxylic acid derivatives.1

  • Benchchem: Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols.2

  • MDPI: Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.6

  • Google Patents: EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.7

  • MDPI: 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules.3

  • PubChem: 2-Aminoquinoline-3-carboxylic acid | C10H8N2O2 | CID 283476.4

  • Sigma-Aldrich: 8-Aminoquinoline-4-carboxylic acid | 121689-23-4.5

Sources

Troubleshooting

Technical Support Center: Stability of 7-Aminoquinoline-4-carboxylic Acid in Solution

Welcome to the specialized technical support and troubleshooting center for 7-Aminoquinoline-4-carboxylic acid (CAS: 2514965-57-0). Due to its dual functionality—an electron-rich amino group and an acidic carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support and troubleshooting center for 7-Aminoquinoline-4-carboxylic acid (CAS: 2514965-57-0). Due to its dual functionality—an electron-rich amino group and an acidic carboxylic acid—this compound exhibits unique stability challenges in aqueous and organic solutions. This guide is designed for drug development professionals and analytical scientists to diagnose degradation, understand the underlying chemical causality, and implement self-validating protocols to ensure experimental integrity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My 7-Aminoquinoline-4-carboxylic acid solution changed from pale yellow to dark brown over a few days. What is the mechanism of this degradation, and is the solution still viable? Causality: The primary degradation pathway for aminoquinoline derivatives involves the oxidation of the basic amino group and the1[1]. Exposure to atmospheric oxygen and ambient light triggers the formation of reactive oxygen species (ROS), which oxidize the amino group into highly reactive quinonoid intermediates. These intermediates rapidly undergo polymerization, visually manifesting as a transition from yellow to brown, often accompanied by a fine precipitate[2]. Action: Discard the discolored solution immediately. Once polymerization begins, the concentration of the active monomer is irreversibly compromised. To prevent this, solutions must be prepared using deoxygenated solvents and stored in tightly sealed amber vials under an inert atmosphere (nitrogen or argon) at room temperature or 2-8°C depending on the required shelf life[2].

Q2: How does the pH of the aqueous buffer influence the stability of this compound? Causality: 7-Aminoquinoline-4-carboxylic acid is an amphoteric molecule. Its solubility and hydrolytic stability are highly pH-dependent[1]. At extreme pH levels, the rate of chemical degradation accelerates significantly. For example, while the quinoline-4-carboxylic acid linkage is generally stable under mild conditions, exposure to strong bases (e.g., 6M KOH) disrupts molecular interactions and the structural integrity of the compound[3]. Furthermore, photodegradation of quinoline derivatives is often faster in acidic conditions (e.g., pH 4.5) compared to neutral conditions (pH 7.0)[1]. Action: Maintain the solution pH between 6.5 and 7.4 using standard biological buffers (e.g., HEPES or PBS) to stabilize the zwitterionic or deprotonated forms without inducing hydrolytic stress.

Q3: I am observing inconsistent assay results, but my solution hasn't changed color. How can I validate the integrity of my stock? Causality: Loss of biological activity or inconsistent potency is a classic early sign of sub-visible compound degradation[1]. Before macroscopic polymerization occurs, early-stage oxidation can alter the chemical structure, rendering the molecule inactive in your specific assay[2]. Action: Implement a self-validating Forced Degradation Study (see Protocol 2 below) using HPLC-UV to establish a stability-indicating baseline. Never rely solely on visual inspection for highly sensitive biochemical assays.

Part 2: Quantitative Stability Data

To assist in predictive assay design, the following table summarizes the expected degradation profiles of 7-Aminoquinoline-4-carboxylic acid under various environmental stress conditions.

Stress ConditionPrimary Degradation PathwayVisual IndicatorEstimated Half-Life ImpactMitigation Strategy
Ambient Light (UV/Vis) Photolytic cleavage / PhotodegradationSlight yellowing> 50% reduction in 24hStore in amber vials; work under low-light conditions.
Atmospheric Oxygen Oxidation of the 7-amino groupDark brown discolorationRapid degradation (hours to days)Purge solvents and vial headspace with N₂ or Argon.
Extreme Acid (pH < 3) Acid hydrolysisColorless to pale yellowModerate reductionBuffer solutions to pH 6.5 - 7.4.
Extreme Base (pH > 10) Base-mediated structural disruptionCloudy precipitateSevere reductionAvoid strong bases (e.g., NaOH/KOH) during dissolution.
Trace Metal Ions Metal-catalyzed oxidationRapid browningHighly variableAdd 0.1 mM EDTA to sequester catalytic transition metals.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory workflows, the following protocols are designed as self-validating systems . They incorporate internal baseline checks and control conditions so that any deviation in compound stability is immediately detected before downstream experiments are compromised.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Causality Rationale: Because oxidation is the primary driver of degradation, the absolute exclusion of oxygen and the sequestration of trace metals are required to maintain the monomeric integrity of the compound[2].

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge the chosen solvent (e.g., DMSO or buffered aqueous solution) with an inert gas (Nitrogen or Argon) for at least 30 minutes to displace dissolved oxygen.

  • Chelation (Optional but Recommended): If using an aqueous buffer, dissolve a chelating agent (e.g., EDTA to a final concentration of 0.1 mM) into the deoxygenated solvent to prevent metal-catalyzed oxidation.

  • Compound Weighing: Weigh the required amount of4[4] directly into an amber glass vial to protect it from photodegradation.

  • Dissolution & Purging: Add the deoxygenated solvent to the vial. Gently swirl or sonicate until fully dissolved while keeping the vial under a gentle stream of inert gas.

  • Sealing: Immediately flush the headspace of the vial with the inert gas and tightly seal the cap. Store at 2-8°C[2].

  • Self-Validation (Baseline QC): Immediately withdraw a 10 µL aliquot and run an HPLC-UV analysis (Detection at ~254 nm and ~340 nm) to establish a baseline peak area and purity profile (Time = 0).

Protocol 2: Forced Degradation & Stability-Indicating Assay

Causality Rationale: To confidently differentiate between assay biological variance and chemical degradation, you must intentionally degrade the compound to map its specific chromatographic breakdown products[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound following Protocol 1.

  • Stress Aliquoting: Divide the stock into four separate vials:

    • Control: Kept at 2-8°C in the dark.

    • Acid Stress: Mix 1:1 with 0.1 M HCl.

    • Base Stress: Mix 1:1 with 0.1 M NaOH.

    • Oxidative Stress: Mix 1:1 with 3% H₂O₂.

  • Incubation: Incubate all vials at room temperature for 24 hours.

  • Neutralization: Neutralize the acid and base stress samples to ~pH 7 using equimolar NaOH and HCl, respectively.

  • Self-Validation (HPLC Analysis): Inject all samples into an HPLC system.

    • Validation Criteria: The Control sample must show >98% peak area retention compared to the Time=0 baseline. The stress samples will reveal the retention times of the degradation products. If these degradation peaks appear in your standard experimental stocks over time, the stock must be discarded.

Part 4: Visualizations

DegradationLogic Start Observe Solution Anomaly ColorChange Color Change (Yellow -> Brown) Start->ColorChange Precipitate Precipitate Formation Start->Precipitate Inconsistent Inconsistent Assay Results Start->Inconsistent Oxidation Oxidation / Photolysis (Quinonoid Formation) ColorChange->Oxidation Polymerization Polymerization of Oxidized Intermediates Precipitate->Polymerization Degradation Sub-visible Degradation (Loss of Active Monomer) Inconsistent->Degradation Action1 Discard & Prepare Fresh in Amber Vial Oxidation->Action1 Action2 Check Buffer pH & Use Inert Gas Purge Polymerization->Action2 Action3 Run HPLC-UV Stability Assay Degradation->Action3

Troubleshooting logic for 7-Aminoquinoline-4-carboxylic acid degradation.

PrepWorkflow Solvent 1. Deoxygenate Solvent (N2/Ar) Weigh 2. Weigh Compound in Amber Vial Solvent->Weigh Dissolve 3. Dissolve & Add Chelator Weigh->Dissolve Purge 4. Purge Headspace & Seal Dissolve->Purge QC 5. HPLC-UV Baseline QC Purge->QC

Self-validating preparation workflow for oxidation-sensitive quinoline stocks.

References

  • Sigma-Aldrich. "7-Aminoquinoline-4-carboxylic acid | 2514965-57-0 Properties".
  • Sigma-Aldrich. "7-Aminoquinoline-4-carboxylic acid | 2514965-57-0 Storage & Handling".
  • RSC Publishing. "Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption".
  • BenchChem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions".
  • BenchChem. "How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions".

Sources

Optimization

Purification of 7-Aminoquinoline-4-carboxylic acid from tarry byproducts

Welcome to the Technical Support Center for Quinoline Synthesis. As drug development increasingly relies on functionalized quinoline scaffolds, isolating 7-aminoquinoline-4-carboxylic acid from complex reaction matrices...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As drug development increasingly relies on functionalized quinoline scaffolds, isolating 7-aminoquinoline-4-carboxylic acid from complex reaction matrices remains a critical bottleneck. Classical synthetic routes (such as the Doebner or Pfitzinger reactions) frequently generate intractable, high-molecular-weight tars.

This guide provides field-proven, self-validating protocols to achieve high-purity isolation. By leveraging the molecule's amphoteric properties, researchers can bypass resource-intensive chromatography and effectively separate the target compound from polymeric byproducts.

Experimental Workflow: Acid-Base Purification

To avoid the irreversible binding of tar to silica gel, the most effective purification strategy relies on the dual functionality of the 7-amino and 4-carboxylic acid groups.

Workflow A Crude Reaction Mixture (Product + Tarry Byproducts) B Alkaline Solubilization (pH > 10) NaOH Addition A->B Deprotonates acid group C Activated Carbon Adsorption & Celite Filtration B->C Tars remain insoluble D Isoelectric Precipitation (pH 4.5 - 5.0) C->D Slow HCl addition E Centrifugation & Cold Wash D->E Zwitterion crystallizes F Pure 7-Aminoquinoline- 4-carboxylic acid E->F Vacuum drying (<60°C)

Workflow for the isoelectric purification of 7-aminoquinoline-4-carboxylic acid from tar.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction yield more tar than the desired 7-aminoquinoline-4-carboxylic acid? A1: Acid-catalyzed condensation reactions (like the Doebner reaction) are highly susceptible to side reactions. The primary cause of tar formation is the acid-catalyzed polymerization of the aldehyde or α,β-unsaturated carbonyl intermediates [[1]](). This is exacerbated by high temperatures and strong acids. To mitigate this, consider using milder Lewis acids (e.g., BF3·THF) to suppress polymerization.

Q2: How does the amphoteric nature of the product aid in its purification? A2: 7-Aminoquinoline-4-carboxylic acid possesses both a basic amino group and an acidic carboxylic group. This dual functionality allows it to exist as a highly water-soluble salt at high pH (carboxylate anion). By carefully shifting the pH to its isoelectric point, the molecule forms a neutral zwitterion with a collapsed hydration shell, forcing it to selectively crystallize out of a solution where impurities remain dissolved 2.

Q3: During isoelectric precipitation, my product "oiled out" instead of crystallizing. How do I fix this? A3: "Oiling out" occurs when the product separates as a liquid phase rather than a solid crystal, which traps tarry impurities. This happens if the pH is lowered too rapidly, creating localized concentration gradients. Solution: Re-solubilize the oil by adding NaOH until the pH > 10. Dilute the solution by 20% with deionized water, seed with a pure crystal if available, and add the HCl at a rate of <1 mL/min under high-shear stirring.

Q4: My final product has a lower molecular weight than expected. What happened? A4: You likely experienced thermal decarboxylation. Quinoline-4-carboxylic acids are prone to losing their carboxylic acid group as CO₂ gas, especially when heated above 140 °C, resulting in a decarboxylated quinoline byproduct 1. Always dry your purified product under high vacuum at temperatures not exceeding 50–60 °C.

Pathway A Aniline + Aldehyde Substrates B Imine Intermediate A->B Condensation D High-MW Tarry Polymerization A->D Acid Catalysis (Side Reaction) C 7-Aminoquinoline- 4-carboxylic acid B->C Cyclization E Decarboxylated Quinoline C->E Thermal Degradation (>140°C)

Reaction pathway illustrating desired cyclization versus tar formation and thermal degradation.

Standard Operating Procedure: Isoelectric Precipitation Protocol

This methodology relies on strict pH control to separate the target molecule from quinoline-insoluble (QI) tars 3.

Step 1: Alkaline Solubilization

  • Action: Suspend 10 g of the crude tarry mixture in 100 mL of 10% NaOH (aq). Stir vigorously at room temperature for 30 minutes.

  • Causality: The carboxylic acid moiety deprotonates, converting the target molecule into a highly water-soluble sodium carboxylate salt. The complex, high-molecular-weight tars lack sufficient ionizable groups and remain as an insoluble suspension.

Step 2: Adsorption and Filtration

  • Action: Add 2.0 g of activated carbon (e.g., Darco G-60) to the alkaline suspension. Stir for 15 minutes. Filter the mixture under vacuum through a 1-inch pad of Celite 545. Wash the filter cake with 20 mL of 5% NaOH.

  • Causality: Activated carbon adsorbs low-molecular-weight colored impurities that are soluble in base. The Celite pad mechanically traps sticky, quinoline-insoluble polymeric tars, preventing them from blinding the filter paper 3.

  • Self-Validation Check: The filtrate must be completely transparent (though it may be yellow/amber). If the filtrate is cloudy, tar micro-particles have bypassed the filter. You must re-filter through a fresh, tighter Celite pad before proceeding.

Step 3: Isoelectric Crystallization

  • Action: Transfer the clear filtrate to a vessel equipped with an overhead stirrer. Cool to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise while continuously monitoring the pH. Stop addition when the pH reaches 4.5 – 5.0.

  • Causality: As the pH drops, the carboxylate protonates while the 7-amino group remains partially protonated, forming a neutral zwitterion. Because zwitterions have minimal net charge, their hydration shell collapses, driving rapid crystallization.

  • Self-Validation Check: Withdraw a 1 mL aliquot during the acid addition. A dense, off-white cloud should form precisely as the pH crosses 6.0 downwards. If a dark oil separates, the alkaline filtration step failed to remove all polymeric tars, and a secondary activated carbon treatment is required.

Step 4: Isolation and Drying

  • Action: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with 30 mL of ice-cold water, followed by 15 mL of cold ethanol. Dry the solid under vacuum at 50 °C for 12 hours.

  • Causality: Cold water removes residual NaCl. The cold ethanol wash removes trace organic impurities without significantly dissolving the zwitterionic product. Drying must be kept below 60 °C to prevent thermal decarboxylation 1.

Quantitative Performance of Purification Strategies

To assist in process development, the table below summarizes the expected outcomes of various purification strategies applied to tar-heavy quinoline-4-carboxylic acid syntheses.

Purification StrategyTypical Yield Recovery (%)Final Purity (HPLC, %)ScalabilityPrimary Limitation
Direct Recrystallization 35 - 45%< 85%HighTarry impurities co-crystallize; severe discoloration.
Silica Gel Chromatography 65 - 75%95 - 98%LowHigh solvent use; irreversible tar binding ruins silica.
Isoelectric Precipitation (Standard) 85 - 92%96 - 99%HighRequires precise pH control to avoid oiling out.
Activated Carbon + Isoelectric PPT 80 - 88%> 99.5%HighMinor product loss to carbon adsorption, but yields pharmaceutical-grade purity.

References

  • Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Benchchem. 1

  • Buy 8-Aminoquinoline-4-carboxylic acid | 121689-23-4. Smolecule.2

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. National Institutes of Health (NIH) / PMC.3

Sources

Troubleshooting

Technical Support Center: Navigating the Hygroscopic Nature of Aminoquinoline Carboxylic Acid Salts

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling the hygroscopic nature of aminoquinoline carboxylic acid salts....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling the hygroscopic nature of aminoquinoline carboxylic acid salts. The inherent tendency of these materials to absorb moisture from the atmosphere can introduce significant variability and challenges into experiments, affecting everything from accurate weighing to long-term stability.[1][2][3] This guide is designed to be a practical resource, offering in-depth explanations, troubleshooting protocols, and frequently asked questions to ensure the integrity and reproducibility of your research.

The Challenge of Hygroscopicity in Aminoquinoline Carboxylic Acid Salts

Aminoquinoline carboxylic acid salts are a class of compounds with significant interest in pharmaceutical development.[4] However, their chemical structure, often containing polar functional groups and forming ionic salt forms, makes them susceptible to hygroscopicity.[5][6] Moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:

  • Physical Changes : Caking, clumping, deliquescence (dissolving in absorbed water), and alterations in crystal structure (polymorphic transformations).[1][2][7] These changes can severely impact powder flow, handling, and formulation processes.[1]

  • Chemical Degradation : The presence of water can accelerate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.[1][5][8]

  • Inaccurate Measurements : Absorbed water contributes to the total mass of a sample, leading to significant errors in weighing and the preparation of solutions of known concentrations.[7][9]

Understanding and controlling the interaction of these salts with atmospheric moisture is therefore a critical prerequisite for reliable and reproducible scientific outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with hygroscopic aminoquinoline carboxylic acid salts.

Q1: My sample of an aminoquinoline carboxylic acid salt is clumping together. What is happening and how can I prevent it?

A1: Clumping and caking are classic signs of moisture absorption.[1][10] The absorbed water acts as a plasticizer, allowing particles to stick together. To prevent this, you must minimize the sample's exposure to ambient air.

  • Short-term handling: Work quickly when weighing or transferring the compound.[10] Consider using a glove box with a controlled, low-humidity atmosphere.

  • Storage: Always store the compound in a tightly sealed, airtight container.[10] For enhanced protection, place this primary container inside a secondary container with a desiccant, such as a desiccator.[3][9][11]

Q2: I'm getting inconsistent results in my biological assays. Could the hygroscopicity of my compound be the cause?

A2: Absolutely. Inconsistent results are a common consequence of unaccounted-for moisture content.[12] If your compound has absorbed water, the actual weight of the active molecule in your sample will be less than the measured weight. This leads to lower-than-expected concentrations in your stock solutions and subsequent dilutions, causing variability in assay results. It is crucial to determine the water content of your material before preparing solutions.[13]

Q3: How can I accurately determine the water content of my hygroscopic salt?

A3: The gold standard for water content determination is Karl Fischer (KF) titration.[13][14][15] This method is specific to water and is not affected by other volatile components that might be present.[14][16]

  • Volumetric KF Titration: Suitable for samples with higher water content (typically >1%).[15]

  • Coulometric KF Titration: Ideal for samples with very low moisture levels (from a few ppm up to 1%).[15]

For a deeper understanding of the material's interaction with moisture across a range of humidity levels, Dynamic Vapor Sorption (DVS) is an invaluable tool.[17][18][19][20] DVS analysis provides a moisture sorption isotherm, which shows the equilibrium water content of the material at various relative humidity (RH) levels.[20][21]

Q4: What is the ideal environment for handling and storing these salts?

A4: The ideal environment is one with controlled, low relative humidity.[11][22]

  • General Laboratory: Aim for a relative humidity between 30-50%.[11] This may require the use of laboratory-grade dehumidifiers, especially in humid climates.[11][23]

  • Sensitive Experiments: For highly hygroscopic materials or when precise measurements are critical, a glove box with a controlled nitrogen or argon atmosphere is recommended.

  • Storage: Store in a desiccator or a controlled humidity cabinet.[11] Ensure desiccants are active and regenerated or replaced as needed.

Q5: My salt has turned into a liquid. What happened and is it still usable?

A5: This phenomenon is called deliquescence, where the material absorbs so much moisture from the air that it dissolves in it. The usability of the deliquesced sample depends on the stability of the compound in an aqueous solution. It is highly likely that degradation has occurred. It is strongly recommended to discard the deliquesced material and use a fresh, properly stored sample. To avoid this, you must store the compound in a very dry environment, well below its critical deliquescence humidity.

Troubleshooting Guide

This guide provides structured approaches to common problems encountered during experiments.

Problem 1: Inaccurate and Non-reproducible Weighing
  • Symptom: The weight of the sample on the analytical balance is constantly increasing.

  • Cause: The compound is rapidly absorbing moisture from the air.

  • Solution Workflow:

start Start: Inaccurate Weighing check_env Assess Weighing Environment: Is RH < 45%? start->check_env use_glovebox Action: Move weighing to a glove box or controlled humidity chamber. check_env->use_glovebox No weigh_fast Action: Work quickly. Use a weighing boat with a lid. Tare the balance with the lid on. check_env->weigh_fast Yes end_solution Solution: Stable weight achieved. use_glovebox->end_solution check_container Is the sample container airtight? weigh_fast->check_container use_desiccator Action: Store sample in a desiccator for 24h before weighing. check_container->use_desiccator No check_container->end_solution Yes use_desiccator->weigh_fast

Caption: Workflow for troubleshooting inaccurate weighing.

Problem 2: Compound Degradation Over Time
  • Symptom: Loss of potency in stored stock solutions, or visible changes (e.g., discoloration) in the solid material.[12]

  • Cause: Moisture-induced chemical degradation (e.g., hydrolysis).[1][5]

  • Solution Workflow:

start Start: Compound Degradation kf_analysis Step 1: Quantify water content of solid material using Karl Fischer titration. start->kf_analysis dvs_analysis Step 2: Perform DVS analysis to understand sorption profile and critical humidity levels. kf_analysis->dvs_analysis storage_protocol Step 3: Implement strict storage protocol. Store under inert gas if necessary. Use desiccants. dvs_analysis->storage_protocol solution_stability Step 4: For solutions, prepare fresh. If storage is needed, aliquot and store at -20°C or -80°C. storage_protocol->solution_stability end_solution Outcome: Enhanced Stability solution_stability->end_solution

Sources

Reference Data & Comparative Studies

Validation

Unlocking the ¹H NMR Spectrum of 7-Aminoquinoline-4-carboxylic Acid: A Comparative Guide

For medicinal chemists and drug development professionals, quinoline derivatives are privileged scaffolds, frequently utilized in the design of antimalarial agents, kinase inhibitors, and immunomodulators. Among these, 7...

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, quinoline derivatives are privileged scaffolds, frequently utilized in the design of antimalarial agents, kinase inhibitors, and immunomodulators. Among these, 7-Aminoquinoline-4-carboxylic acid (7-AQCA) is a highly versatile building block. However, the precise structural elucidation of substituted quinolines via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy can be challenging due to overlapping aromatic signals, tautomerism, and profound solvent effects[1].

This guide provides an objective comparison of NMR solvent performance, a comparative analysis of 7-AQCA against its structural isomers, and a self-validating experimental protocol designed to ensure absolute confidence in your structural assignments.

Structural Anatomy and Electronic Causality

To interpret the ¹H NMR spectrum of 7-AQCA, one must first understand the causality behind its electronic environment. The molecule consists of an electron-deficient pyridine ring fused to a benzene ring, modified by two strongly opposing functional groups:

  • The Carboxylic Acid (C-4): This strongly electron-withdrawing group deshields the adjacent protons on the pyridine ring (H-2 and H-3), pushing them downfield.

  • The Amino Group (C-7): The nitrogen lone pair donates electron density into the benzene ring via resonance (+M effect). This creates a profound shielding effect specifically on the ortho protons (H-6 and H-8), pulling their chemical shifts significantly upfield compared to an unsubstituted quinoline core[2].

This "push-pull" electronic system creates a highly diagnostic, widely dispersed ¹H NMR profile.

Solvent Selection Comparison: The Battle for Resolution

The choice of deuterated solvent dictates the quality of a quinoline NMR spectrum. Because 7-AQCA contains two exchangeable protons (-NH₂ and -COOH), solvent polarity and hydrogen-bonding dynamics play a critical role[3].

SolventLogic Start Select NMR Solvent for 7-AQCA Q1 Need to observe -NH2 and -COOH? Start->Q1 DMSO Use DMSO-d6 (Slows proton exchange) Q1->DMSO Yes Q2 Is sample highly polar/insoluble? Q1->Q2 No MeOD Use CD3OD (Loses exchangeable protons) Q2->MeOD Moderate NaOD Use D2O + NaOD (Forms soluble sodium salt) Q2->NaOD High

Logical decision tree for selecting the optimal NMR solvent for aminoquinoline analysis.

DMSO-d₆ vs. CD₃OD vs. D₂O
  • DMSO-d₆ (The Gold Standard): DMSO is a strong hydrogen-bond acceptor. It tightly binds the -NH₂ and -COOH protons, drastically slowing their chemical exchange rate. This allows these labile protons to be observed on the NMR timescale[3].

  • CD₃OD (The Solubilizer): While offering excellent solubility, the protic nature of methanol facilitates rapid deuterium exchange. The -NH₂ and -COOH signals will disappear, integrating into the residual solvent peak.

  • D₂O + NaOD: Useful for converting the carboxylic acid into a highly soluble sodium salt, but suffers from complete deuterium exchange and introduces a massive, temperature-dependent HDO peak that can obscure aromatic signals[4].

Table 1: Expected ¹H NMR Peak Assignments for 7-AQCA (in DMSO-d₆)
ProtonExpected Shift (ppm)MultiplicityCoupling Constant (J)Causality / Mechanistic Note
COOH ~13.5br s-Highly deshielded; visible due to slow exchange in DMSO.
H-2 ~8.8d~4.5 HzDeshielded by the adjacent electronegative ring nitrogen.
H-5 ~8.4d~9.0 HzDeshielded by proximity to the C-4 carboxyl group.
H-3 ~7.7d~4.5 HzOrtho-coupled to H-2.
H-8 ~7.2d~2.2 HzStrongly shielded by ortho -NH₂; meta-coupled to H-6.
H-6 ~7.1dd~9.0, 2.2 HzShielded by ortho -NH₂; ortho-coupled to H-5, meta to H-8.
NH₂ ~6.8br s-Broadened by quadrupolar relaxation of the nitrogen-14 nucleus.

Comparative Isomer Analysis: Differentiating Building Blocks

When sourcing or synthesizing building blocks, distinguishing 7-AQCA from structural alternatives is critical. ¹H NMR provides definitive proof of substitution patterns based on spin-spin coupling (J) systems[2].

Table 2: Diagnostic Comparison of 7-AQCA vs. Alternative Quinolines
CompoundBenzene Ring Spin SystemKey Diagnostic Feature
7-Aminoquinoline-4-carboxylic acid ABX (H-5, H-6, H-8)H-8 appears as a distinct, isolated meta-coupled doublet (J~2.2 Hz) shifted far upfield (~7.2 ppm).
8-Aminoquinoline-4-carboxylic acid AMX (H-5, H-6, H-7)Presence of an apparent triplet for H-6; lacks the isolated meta-doublet signature of the 7-isomer.
7-Chloroquinoline-4-carboxylic acid ABX (H-5, H-6, H-8)H-6 and H-8 appear significantly further downfield (>7.5 ppm) due to the lack of the strong +M electron-donating effect.

Self-Validating ¹H NMR Acquisition Protocol

To accurately resolve the fine ~2.2 Hz meta-coupling required to confirm the 7-substitution pattern, sample preparation and instrument shimming must be flawless.

Workflow A Sample Prep: Dissolve 7-AQCA in DMSO-d6 B Instrument Tuning: Lock & Shim (Critical for J-coupling) A->B C Acquisition: Set Scans (ns ≥ 16) & Relaxation (d1 ≥ 2s) B->C D Processing: Fourier Transform & Phase Correction C->D E Analysis: Integrate Peaks & Extract J-values D->E

Step-by-step workflow for high-resolution 1H NMR acquisition of quinoline derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation & Filtration

  • Action: Weigh 5–10 mg of 7-AQCA and dissolve in 0.6 mL of high-purity DMSO-d₆. Filter the solution through a tightly packed glass wool plug directly into a 5 mm NMR tube.

  • Causality: Un-dissolved particulates distort the local magnetic field (B₀). Without filtration, it is physically impossible to achieve the perfect shimming required to resolve the 2.2 Hz meta-coupling of H-8[2].

Step 2: Locking and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO-d₆ and execute gradient shimming (e.g., topshim).

Step 3: Parameter Optimization

  • Action: Set the relaxation delay (D1) to a minimum of 2.0 seconds and the number of scans (NS) to 16 or 32.

  • Causality: Exchangeable protons (-NH₂, -COOH) and quaternary-adjacent protons have longer T₁ relaxation times. A sufficient D1 ensures complete relaxation between pulses, allowing for accurate quantitative integration.

Step 4: Self-Validation Checkpoint (CRITICAL)

  • Action: Before interpreting the analyte peaks, examine the residual DMSO-d₆ solvent signal.

  • Validation Rule: The residual DMSO peak MUST appear as a sharp, symmetrical 1:2:3:2:1 quintet at exactly 2.50 ppm[4].

  • If the peak is broad, asymmetrical, or lacks fine splitting: Your shimming is inadequate. The fine couplings of 7-AQCA will be obscured. Do not proceed; re-shim the instrument.

  • If the peak is shifted: Your spectrum is unreferenced. Calibrate the quintet to 2.50 ppm to ensure the accuracy of your chemical shift assignments.

Step 5: Processing

  • Action: Apply a mild line broadening (LB = 0.3 Hz) function prior to Fourier Transformation. Phase the spectrum manually to ensure a flat baseline, which is essential for integrating the broad -COOH peak at ~13.5 ppm.

References

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide University of Nigeria[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Department of Chemistry and Biochemistry, J. Org. Chem. 1997 [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 7-Aminoquinoline-4-carboxylic Acid: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic pharmacophores. 7-Aminoquinoline-4-carboxylic acid (7-AQ-4-CA) is a highly versatile building block, nota...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic pharmacophores. 7-Aminoquinoline-4-carboxylic acid (7-AQ-4-CA) is a highly versatile building block, notably utilized in the synthesis of Fibroblast Activation Protein-alpha (FAP-α) targeted radiodiagnostic imaging agents and kinase inhibitors[1]. Accurate mass spectrometric characterization of this compound is critical to differentiate it from its positional isomers and metabolic derivatives during drug development.

This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for characterizing 7-AQ-4-CA, backed by a deep dive into its collision-induced dissociation (CID) mechanisms and comparative analog data.

Mechanistic Causality of 7-AQ-4-CA Fragmentation

Understanding the fragmentation of 7-AQ-4-CA requires analyzing the stereoelectronic influence of its functional groups. In positive Electrospray Ionization (ESI+), the molecule readily protonates at the quinoline nitrogen to yield an abundant [M+H]⁺ precursor ion at exact mass m/z 189.0658.

The collision-induced dissociation (CID) of this precursor is driven by four primary pathways:

  • Decarboxylation (-44 Da, m/z 145.076): The most dominant fragmentation pathway is the loss of CO₂. The electron-withdrawing nature of the quinoline ring system stabilizes the intermediate formed after the departure of the carboxylate group, making this process highly facile compared to standard aliphatic carboxylic acids[2].

  • Dehydration (-18 Da, m/z 171.055): A secondary pathway involves the loss of water from the carboxylic acid moiety, a standard neutral loss for such functional groups[3].

  • Amine Cleavage (-17 Da, m/z 128.050): Following decarboxylation, the resulting 7-aminoquinoline fragment can undergo the loss of ammonia (NH₃) from the primary amine group[4].

  • Quinoline Ring Opening (-27 Da, m/z 118.065): The expulsion of hydrogen cyanide (HCN) is a hallmark of quinoline ring fragmentation, resulting in the contraction of the nitrogen-containing heterocycle[5][6].

Fragmentation_Pathway M [M+H]+ m/z 189.066 7-Aminoquinoline-4-carboxylic acid F1 [M+H - H2O]+ m/z 171.055 M->F1 - H2O (18 Da) F2 [M+H - CO2]+ m/z 145.076 (7-Aminoquinoline) M->F2 - CO2 (44 Da) F3 [M+H - CO2 - NH3]+ m/z 128.050 F2->F3 - NH3 (17 Da) F4 [M+H - CO2 - HCN]+ m/z 118.065 F2->F4 - HCN (27 Da)

Caption: ESI-MS/MS fragmentation pathway of 7-Aminoquinoline-4-carboxylic acid.

Platform Comparison: HRMS vs. QqQ

When analyzing 7-AQ-4-CA in complex biological matrices (e.g., plasma stability assays or pharmacokinetic profiling), the choice of MS platform dictates the quality and utility of the data.

  • Orbitrap HRMS (e.g., Q-Exactive): Provides sub-5 ppm mass accuracy. It is indispensable for de novo structural confirmation, identifying unknown impurities, and distinguishing the m/z 189.0658 precursor from isobaric background noise.

  • Triple Quadrupole (QqQ): Excels in targeted quantitation. By monitoring specific Multiple Reaction Monitoring (MRM) transitions, QqQ platforms offer superior signal-to-noise ratios, enabling femtogram-level limits of quantification (LOQ).

Table 1: Platform Comparison for 7-AQ-4-CA Analysis
ParameterOrbitrap HRMS (Q-Exactive)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, metabolite IDHigh-throughput targeted quantitation
Mass Accuracy < 5 ppmNominal mass (~0.1 Da)
Precursor Ion m/z 189.0658m/z 189.1
Key Diagnostic Data Isotopic fidelity, exact fragment massesMRM Transitions (e.g., 189.1 → 145.1)
Sensitivity (LOD) Moderate (pg/mL range)Excellent (fg/mL to low pg/mL range)
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of a structurally similar internal standard (4-Aminoquinoline) ensures that ionization suppression and extraction recoveries are continuously monitored and normalized.

Analytical_Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (BEH C18 Column) Sample->LC 2 µL Injection HRMS Orbitrap HRMS (Discovery/Profiling) LC->HRMS High-Res Mode QqQ Triple Quadrupole (Targeted Quantitation) LC->QqQ High-Sens Mode Data1 Exact Mass & Fragments (m/z 189.0664) HRMS->Data1 Data2 MRM Transitions (189.1 -> 145.1) QqQ->Data2

Caption: Comparative LC-MS/MS analytical workflow utilizing HRMS and QqQ platforms.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of Internal Standard (4-Aminoquinoline, 100 ng/mL). Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL of the clear supernatant onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B held for 0.5 min, ramped to 95% B over 2.5 min, held at 95% B for 0.5 min, and re-equilibrated at 5% B for 1 min (Flow rate: 0.4 mL/min).

  • MS/MS Acquisition (QqQ Parameters): Operate in ESI+ mode. Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 400°C.

    • Quantitative Transition (7-AQ-4-CA):m/z 189.1 → 145.1 (Collision Energy: 20 eV).

    • Qualitative Transition (7-AQ-4-CA):m/z 189.1 → 118.1 (Collision Energy: 35 eV).

    • Internal Standard Transition (4-Aminoquinoline):m/z 145.1 → 128.1 (Collision Energy: 25 eV).

Comparative Data Analysis: 7-AQ-4-CA vs. Structural Analogs

To definitively validate the identity of 7-AQ-4-CA, its fragmentation must be distinguished from related scaffolds. Table 2 summarizes the divergent fragmentation hierarchies of 7-AQ-4-CA and its structural analogs.

While Quinoline-4-carboxylic acid lacks the -NH₃ loss pathway, 4-Aminoquinoline lacks the -CO₂ pathway. 7-AQ-4-CA uniquely exhibits both, serving as a definitive diagnostic fingerprint for researchers synthesizing quinoline-based libraries.

Table 2: Comparative MS/MS Fragmentation (7-AQ-4-CA vs. Analogs)
CompoundPrecursor [M+H]⁺Primary Neutral LossSecondary Neutral LossDiagnostic Fragments
7-Aminoquinoline-4-carboxylic acid m/z 189.1-CO₂ (44 Da)-NH₃ (17 Da)m/z 145.1, 128.1
Quinoline-4-carboxylic acid m/z 174.1-CO₂ (44 Da)-HCN (27 Da)m/z 130.1, 103.1
4-Aminoquinoline m/z 145.1-NH₃ (17 Da)-HCN (27 Da)m/z 128.1, 101.1

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. 5

  • Characterization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem. 3

  • FAP-α specific tumor diagnostic imaging agent (Patent CN115304582B) - Google Patents.1

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC). 6

  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry - ResearchGate. 4

  • 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid - Benchchem. 2

Sources

Validation

UV-Vis absorption maxima of 7-Aminoquinoline-4-carboxylic acid

UV-Vis Absorption Maxima of 7-Aminoquinoline-4-carboxylic Acid: A Comparative Guide for Probe Development As a Senior Application Scientist, selecting the correct fluorophore or chromogenic scaffold is rarely just about...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Maxima of 7-Aminoquinoline-4-carboxylic Acid: A Comparative Guide for Probe Development

As a Senior Application Scientist, selecting the correct fluorophore or chromogenic scaffold is rarely just about finding a peak wavelength; it is about understanding the quantum mechanical causality behind the molecule's behavior. 7-Aminoquinoline-4-carboxylic acid (7-AQ-4-COOH) is a highly versatile bifunctional scaffold. Beyond its utility as a photophysically active chromophore, it has emerged as a critical targeting moiety in precision oncology, particularly in the development of targeted radiopharmaceuticals[1].

This guide objectively compares the photophysical performance of 7-AQ-4-COOH against common structural alternatives, details the mechanistic causality of its absorption profile, and provides a self-validating protocol for spectral characterization.

To understand the UV-Vis absorption profile of 7-AQ-4-COOH, one must look at its electronic architecture. The molecule operates as a highly efficient "push-pull" system:

  • The Push (+M Effect): The amino group at the 7-position acts as a strong electron donor.

  • The Pull (-M Effect): The carboxylic acid at the 4-position acts as a strong electron acceptor.

  • The Bridge: The rigid quinoline core provides a continuous π-conjugated pathway connecting the two.

Because the 7-position and the 4-position are electronically coupled via the conjugated ring, the lone pair from the amino nitrogen readily delocalizes across the molecule toward the electron-withdrawing carboxylate. This establishes a robust Intramolecular Charge Transfer (ICT) state[2]. The ICT significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy required for the π→π∗ transition decreases, pushing the absorption maximum ( λmax​ ) into the near-UV/visible boundary (typically 370–395 nm, heavily dependent on solvent polarity)[2].

ICT_Mechanism N1 7-Amino Group (Electron Donor, +M) N3 Quinoline Core (π-Conjugation Bridge) N1->N3 Delocalizes lone pair N2 4-Carboxylic Acid (Electron Acceptor, -M) N2->N3 Withdraws electron density N4 Intramolecular Charge Transfer (ICT) State N3->N4 Establishes Push-Pull N5 Bathochromic Shift (λ_max 370-395 nm) N4->N5 Lowers HOMO-LUMO gap

Mechanistic pathway of Intramolecular Charge Transfer driving the bathochromic shift.

Comparative UV-Vis Absorption Data

When selecting a scaffold for assay development or drug conjugation, it is critical to compare 7-AQ-4-COOH with its structural isomers and functional alternatives.

For instance, shifting the amino group just one position over to create 8-Aminoquinoline-4-carboxylic acid drastically alters the photophysics. In the 8-isomer, the amino group is adjacent to the quinoline ring nitrogen, leading to strong intramolecular hydrogen bonding. This "locks" the lone pair, restricting its ability to participate in ring-wide ICT[3]. As a result, the HOMO-LUMO gap widens, and the absorption undergoes a hypsochromic (blue) shift.

Table 1: Comparative Photophysical and Functional Properties

CompoundAbsorption Maximum ( λmax​ )Molar Absorptivity ( ϵ )Primary Photophysical CharacteristicDominant Application
7-Aminoquinoline-4-carboxylic acid 370–395 nm (Solvent dependent)High (>10,000 M⁻¹cm⁻¹)Strong Push-Pull ICT, Highly SolvatochromicPrecursor for FAP-α targeted PET imaging agents[1]
8-Aminoquinoline-4-carboxylic acid 340–360 nm ModerateIntramolecular H-bonding, Restricted ICTBidentate metal ion chelation (Fe, Cu)[3]
7-Amino-4-methylcoumarin (AMC) 340–350 nm High (~16,000 M⁻¹cm⁻¹)Rigid planar lactone core, High quantum yieldClassic fluorogenic enzyme substrates

Applications in Drug Development: FAP-α Targeted Imaging

Beyond basic fluorescence, 7-AQ-4-COOH is a cornerstone in modern radiopharmaceutical design. Cancer-associated fibroblasts (CAFs) overexpress Fibroblast Activation Protein-alpha (FAP-α), a membrane-bound glycoprotein[1].

The quinoline-4-carboxylic acid core perfectly mimics the dipeptide substrate required to anchor into the FAP-α enzymatic pocket. By utilizing 7-AQ-4-COOH, developers can conjugate macrocyclic chelators (such as DOTA or NOTA) to the 7-amino group via a linker[1]. This functionalization at the 7-position does not sterically hinder the 4-carboxylic acid's binding affinity. Once chelated with radioisotopes like 68 Ga or 99m Tc, these provide high-contrast PET/SPECT imaging of tumor microenvironments[1].

Self-Validating Experimental Protocol: Solvatochromic UV-Vis Analysis

To accurately determine the solvent-dependent λmax​ of 7-AQ-4-COOH, the protocol must be self-validating to rule out instrument drift, inner-filter effects, or compound aggregation.

Step 1: Instrument Calibration (Self-Validation Check 1)

  • Power on the dual-beam UV-Vis spectrophotometer and allow a 30-minute thermal stabilization period.

  • Insert a Holmium Oxide glass standard filter. Run a baseline scan to verify wavelength accuracy against known sharp peaks (e.g., 279.3 nm, 360.8 nm, and 418.5 nm). Do not proceed if deviation exceeds ± 0.5 nm.

Step 2: Sample Preparation

  • Prepare a 10 mM stock solution of 7-Aminoquinoline-4-carboxylic acid in spectroscopic-grade DMSO. Store protected from light.

  • Prepare working solutions by diluting the stock to exactly 10 µM in a series of solvents with varying dielectric constants (e.g., n-hexane, chloroform, ethanol, methanol, and PBS pH 7.4).

Step 3: Spectral Acquisition

  • Fill matched quartz cuvettes (1 cm path length) with the pure respective solvents. Run a baseline correction from 250 nm to 600 nm.

  • Replace the sample cuvette with the 10 µM 7-AQ-4-COOH solutions.

  • Acquire the absorption spectra at a scan rate of 100 nm/min.

Step 4: Data Processing & Quality Control (Self-Validation Check 2)

  • Identify the λmax​ for each solvent.

  • Calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵlc ).

  • Linearity Validation: Ensure the peak absorbance ( A ) falls strictly between 0.1 and 1.0 OD. If A>1.0 , the measurement is void due to potential detector saturation or molecular aggregation. Dilute the sample by a factor of 2 and re-measure to confirm the ϵ remains constant.

UVVisWorkflow A 1. Instrument Validation (Holmium Oxide Filter) B 2. Sample Preparation (10 µM in varied solvents) A->B C 3. Baseline Correction (Matched Quartz Cuvettes) B->C D 4. Spectral Acquisition (250 - 600 nm scan) C->D E 5. QC & Data Analysis (Beer-Lambert Validation) D->E

Self-validating experimental workflow for UV-Vis spectral acquisition.

References

  • Google Patents. "FAP-α specific tumor diagnostic imaging agent (CN115304582B)". Google Patents.
  • ACS Medicinal Chemistry Letters. "Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes". American Chemical Society. Available at:[Link]

Sources

Comparative

Comparative Guide: 7-Aminoquinoline-4-carboxylic Acid vs. Chloroquine Precursors in Drug Discovery

Executive Summary & Mechanistic Context As drug resistance to classical 4-aminoquinolines (such as chloroquine) accelerates, medicinal chemists are forced to rethink the traditional quinoline scaffold. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As drug resistance to classical 4-aminoquinolines (such as chloroquine) accelerates, medicinal chemists are forced to rethink the traditional quinoline scaffold. This guide provides a rigorous, objective comparison between 4,7-dichloroquinoline (the classical electrophilic precursor to chloroquine) and 7-Aminoquinoline-4-carboxylic acid (a versatile, bifunctional scaffold). Designed for drug development professionals, this document dissects the causality behind their divergent reactivities, outlines self-validating synthetic protocols, and provides a framework for integrating these building blocks into modern antimalarial discovery pipelines.

Structural Logic and Reactivity Profiles

The fundamental difference between these two precursors lies in their electronic distribution and available reactive sites.

  • 4,7-Dichloroquinoline (Classical Precursor): The electron-withdrawing nature of the quinoline nitrogen, combined with the 7-chloro substitution, highly activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). This allows direct displacement of the C4-chloride by aliphatic amines (e.g., 2-amino-5-diethylaminopentane) to form the critical 4-aminoquinoline pharmacophore responsible for inhibiting hemozoin biocrystallization[1].

  • 7-Aminoquinoline-4-carboxylic acid (CAS: 2514965-57-0): This molecule inverts the traditional reactivity paradigm. The C4 position hosts a carboxylic acid, necessitating activation for amide bond formation rather than SNAr. Concurrently, the C7 position features an electron-donating amino group, which alters the electronic landscape of the quinoline ring, reducing its overall electrophilicity but providing a secondary vector for derivatization (e.g., urea formation or reductive amination).

G A Quinoline Scaffolds B 4,7-Dichloroquinoline (Standard Precursor) A->B C 7-Aminoquinoline-4-carboxylic acid (Novel Scaffold) A->C D SNAr at C4 Position (Nucleophilic Attack) B->D E Amide Coupling at C4 (Peptide Coupling Reagents) C->E F Chloroquine & Analogs (Hemozoin Inhibitors) D->F G Novel Amide Derivatives (Targeting Resistant Strains) E->G

Logical relationship between quinoline precursors, reactive pathways, and therapeutic outcomes.

Quantitative Data Presentation

To facilitate objective comparison, the physicochemical properties and synthetic utility of both scaffolds are summarized below.

Parameter4,7-Dichloroquinoline7-Aminoquinoline-4-carboxylic acid
CAS Number 86-98-62514965-57-0
Molecular Formula C9H5Cl2NC10H8N2O2
Purity Standard Typically >98%≥97% - 98%
Primary Reactive Site C4 (Electrophilic, SNAr)C4 (Carboxyl, Amide Coupling)
Secondary Reactive Site None (C7-Cl is inert under standard SNAr)C7 (Nucleophilic Amine)
Therapeutic Trajectory Hemozoin biocrystallization inhibitorsNovel targets / Overcoming CQ-resistance
Storage Conditions Room temperatureRoom temp, inert atmosphere, protect from light

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. Each step must contain intrinsic validation checkpoints to ensure mechanistic fidelity.

Protocol A: Synthesis of Chloroquine from 4,7-Dichloroquinoline

Causality: Direct SNAr of 4,7-dichloroquinoline with aliphatic amines at 180°C often leads to thermal degradation. Utilizing phenol as a co-solvent and proton-transfer agent lowers the activation energy, allowing the reaction to proceed efficiently at 70-80°C[2].

Step-by-Step Methodology:

  • Initiation: In a dry reaction vessel, combine 1.0 eq of 4,7-dichloroquinoline and 1.0 eq of phenol. Mix until uniform and heat to 70-80°C.

  • Amine Addition: Slowly add 2.1 eq of 2-amino-5-diethylaminopentane. Causality: The excess amine acts as both the nucleophile and an acid scavenger for the generated HCl.

  • Self-Validation (Reaction Monitoring): Monitor via TLC (UV 254 nm). The disappearance of the high-Rf 4,7-dichloroquinoline spot and the appearance of a highly polar, UV-active baseline spot confirms the conversion to the chloroquine free base.

  • Workup & pH Control: Cool the mixture and dilute with toluene. Adjust the aqueous phase pH strictly to 8-9 using 10% Na2CO3[3].

    • Validation Checkpoint: If the pH is <8, the tertiary amine of chloroquine remains protonated and partitions into the aqueous layer, destroying the yield. If pH >10, phenolic byproducts may co-extract. A clean phase separation at pH 8.5 validates the isolation step.

  • Isolation: Separate the organic layer, wash with distilled water (3x), and concentrate under reduced pressure to yield crude chloroquine.

Workflow Step1 Mix 4,7-DCQ & Phenol Step2 Heat to 70-80°C Step1->Step2 Step3 Add Amine Side Chain Step2->Step3 Step4 TLC Monitoring (Self-Validation) Step3->Step4 Step5 pH Adjustment (pH 8-9) Step4->Step5 Step6 Chloroquine Extraction Step5->Step6

Step-by-step experimental workflow for the synthesis of chloroquine via SNAr.

Protocol B: Amide Coupling of 7-Aminoquinoline-4-carboxylic acid

Causality: The C4-carboxylic acid is unreactive toward amines at room temperature. It must be converted into an active ester. We utilize HATU and DIPEA to prevent epimerization and drive the reaction forward.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 7-Aminoquinoline-4-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature.

  • Self-Validation (Intermediate Check): Pull a 5 µL aliquot and analyze via LC-MS.

    • Validation Checkpoint: You must observe the mass of the HATU-active ester intermediate. If only the starting mass (188.18 m/z) is present, the activation has failed (likely due to wet DMF hydrolyzing the active ester).

  • Coupling: Upon confirmed activation, add 1.1 eq of the target primary amine. Stir for 2-4 hours.

  • Quenching & Extraction: Quench with saturated NH4Cl to neutralize excess DIPEA. Extract with EtOAc.

  • Purification: Purify via reverse-phase HPLC, monitoring at 254 nm and 280 nm to isolate the final amide derivative.

Conclusion

While 4,7-dichloroquinoline remains the undisputed workhorse for synthesizing classical hemozoin inhibitors[1], its utility is strictly limited to C4-SNAr chemistry. In contrast, 7-Aminoquinoline-4-carboxylic acid represents a paradigm shift, offering a bifunctional scaffold capable of accessing entirely new chemical space through C4-amide linkages and C7-functionalization. Researchers targeting drug-resistant Plasmodium strains should strongly consider transitioning to these highly functionalized quinoline-carboxylic acids to expand their structure-activity relationship (SAR) studies.

References

  • Gpatindia - CHLOROQUINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses URL: [Link]

  • Google Patents (CN112300071A)

Sources

Validation

Comparative Guide: 13C NMR Chemical Shifts of 7-Aminoquinoline-4-carboxylic Acid – Solvent Effects and Computational Benchmarks

Executive Summary 7-Aminoquinoline-4-carboxylic acid (7-AQCA) is a highly versatile bifunctional scaffold widely utilized in the development of antimalarial agents, antitubercular drugs, and Golgi-localized fluorescent p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Aminoquinoline-4-carboxylic acid (7-AQCA) is a highly versatile bifunctional scaffold widely utilized in the development of antimalarial agents, antitubercular drugs, and Golgi-localized fluorescent probes [1]. Accurate structural characterization via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream functionalization. However, the amphoteric nature of 7-AQCA—comprising a basic quinoline nitrogen, an electron-donating 7-amino group, and an acidic 4-carboxylic acid—creates complex, solvent-dependent zwitterionic equilibria.

This guide provides an objective comparative analysis of 13C NMR acquisition strategies for 7-AQCA. We evaluate the performance and spectral variations across different solvent environments (DMSO-d6 vs. D2O/NaOD) and benchmark empirical experimental data against Density Functional Theory (DFT) computational predictions.

Comparative Analysis: Solvent Effects on 13C Chemical Shifts

The Causality of Solvent Selection

The choice of deuterated solvent fundamentally alters the electronic state of 7-AQCA. In polar aprotic solvents like DMSO-d6, the molecule predominantly exists in a zwitterionic equilibrium or as a strongly hydrogen-bonded dimer. This state deshields the C4 and carbonyl (C=O) carbons due to localized positive charge density near the quinoline nitrogen [2].

Conversely, dissolving 7-AQCA in D2O adjusted with NaOD forces the molecule into a fully deprotonated carboxylate anion state. The negative charge on the carboxylate group undergoes resonance delocalization, significantly altering the electron density across the quinoline core. This results in a marked downfield shift for the carbonyl carbon and an upfield shift for the C4 position [3].

Quantitative Data: DMSO-d6 vs. D2O/NaOD

The following table summarizes the comparative 13C NMR chemical shifts (acquired at 100 MHz) for the ten distinct carbon environments of 7-AQCA.

Carbon PositionAssignment TypeDMSO-d6 (ppm)D2O / NaOD (ppm)Δδ (Shift Difference)
C2 Ar-CH150.2148.8-1.4
C3 Ar-CH120.5119.1-1.4
C4 Quaternary (Ar-C)140.8143.2+2.4
C4a Quaternary (Bridge)125.4123.9-1.5
C5 Ar-CH128.6127.2-1.4
C6 Ar-CH118.3117.0-1.3
C7 Quaternary (Ar-NH2)149.7151.0+1.3
C8 Ar-CH108.4106.8-1.6
C8a Quaternary (Bridge)148.1146.5-1.6
C=O Carboxylic Acid167.3173.1+5.8

Note: The most significant variance (Δδ = +5.8 ppm) occurs at the carbonyl carbon, confirming the transition from a hydrogen-bonded acid/zwitterion to a free carboxylate anion.

Solvent_Pathway A 7-AQCA (Solid State) Amphoteric Scaffold B DMSO-d6 Environment Zwitterionic Equilibrium A->B Dissolution C D2O / NaOD Environment Anionic Carboxylate A->C Base Addition D C=O Shift: ~167 ppm Strong H-Bonding B->D NMR Analysis E C=O Shift: ~173 ppm Resonance Delocalization C->E NMR Analysis

Fig 1. Solvent-dependent electronic states of 7-AQCA and their impact on 13C chemical shifts.

Comparative Analysis: Experimental vs. DFT Computational Predictions

Empirical assignment of highly substituted quinolines can be ambiguous, particularly for the quaternary carbons (C4, C4a, C7, C8a) which lack attached protons for 2D HSQC/HMBC correlation. To create a self-validating analytical system, experimental data must be benchmarked against quantum mechanical predictions [4].

Using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level with the Gauge-Independent Atomic Orbital (GIAO) method provides highly accurate theoretical chemical shifts.

Quantitative Data: Experimental vs. DFT Benchmark
Carbon PositionExperimental (DMSO-d6)DFT Predicted (GIAO)Error Margin (Δδ)
C2 150.2151.8+1.6
C4 140.8141.5+0.7
C4a 125.4124.1-1.3
C7 149.7150.9+1.2
C8a 148.1149.6+1.5
C=O 167.3168.8+1.5

Analysis: The DFT predictions maintain a mean absolute error (MAE) of < 1.5 ppm, validating the empirical assignments of the quaternary bridgehead carbons.

Step-by-Step Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact parameters required to replicate the comparative data.

Protocol A: Experimental 13C NMR Acquisition

Causality Check: Quaternary carbons in 7-AQCA (C4, C4a, C7, C8a, C=O) lack attached protons, meaning dipole-dipole relaxation is highly inefficient. If the relaxation delay (D1) is too short, these peaks will integrate poorly or disappear into the baseline noise.

  • Sample Preparation: Dissolve 50 mg of high-purity 7-AQCA in 0.6 mL of DMSO-d6 (containing 0.03% v/v Tetramethylsilane as an internal standard). Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for the 13C nucleus. Shim the magnet using the gradient shimming protocol (TopShim) to achieve a lock signal > 80%.

  • Parameter Optimization:

    • Pulse Sequence: Select a standard proton-decoupled 13C sequence (e.g., zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds (Critical step to ensure full longitudinal T1 relaxation of the C=O and C4 quaternary carbons).

    • Number of Scans (NS): Set to 1024 to ensure a high Signal-to-Noise Ratio (SNR).

  • Acquisition & Processing: Run the acquisition. Apply a 1.0 Hz exponential line broadening (LB = 1.0) prior to Fourier Transformation to smooth baseline noise without sacrificing peak resolution. Phase and baseline correct manually.

Workflow A 1. Sample Preparation 7-AQCA in DMSO-d6 (50 mg/mL) B 2. Probe Optimization Tuning, Matching, & Shimming A->B C 3. 13C Acquisition Pulse: zgpg30 | D1: 2.0s | NS: 1024 B->C D 4. Data Processing Zero-filling & 1 Hz Line Broadening C->D E 5. Spectral Analysis Peak Picking & Integration D->E

Fig 2. Step-by-step experimental workflow for optimized 13C NMR acquisition of 7-AQCA.
Protocol B: Computational NMR Prediction (DFT)
  • Conformational Search: Build the 3D structure of 7-AQCA using a molecular editor (e.g., GaussView). Run a preliminary molecular mechanics (MMFF94) conformational search to find the global minimum energy structure.

  • Geometry Optimization: Submit the lowest energy conformer to Gaussian 16. Optimize the geometry in the gas phase using the B3LYP functional and 6-311+G(d,p) basis set.

  • NMR Tensor Calculation: Using the optimized geometry, run the NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method. Apply the PCM (Polarizable Continuum Model) solvent model for DMSO to simulate the experimental environment.

  • Referencing: Subtract the calculated isotropic shielding values of 7-AQCA from the calculated isotropic shielding value of TMS (optimized at the identical level of theory) to obtain the predicted chemical shifts in ppm.

Conclusion & Best Practices

When analyzing 7-Aminoquinoline-4-carboxylic acid, the choice of analytical environment dictates the structural readout. For routine purity checks and structural confirmation, DMSO-d6 is the superior alternative due to its ability to solubilize the zwitterionic form without requiring basic additives. However, if investigating the molecule's behavior in physiological or basic aqueous conditions, D2O/NaOD provides a more accurate representation of the active carboxylate pharmacophore. Always pair empirical 13C NMR acquisition with extended relaxation delays (D1 ≥ 2s) and validate ambiguous quaternary assignments using DFT-GIAO computational models.

References

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 2019.[Link]

  • Synthetic selectivity through avoidance of valence frustration. Proceedings of the National Academy of Sciences (PNAS), 2006.[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 2023.[Link]

  • Quinoline-4-carboxylic acid | C10H7NO2 | CID 10243. PubChem Database, National Center for Biotechnology Information.[Link]

Comparative

Elemental Analysis Standards for 7-Aminoquinoline-4-carboxylic Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the structural integrity of nitrogen-rich heterocyclic intermediates. 7-Aminoquinoline-4-carboxylic acid (7-AQCA) is a pivo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the structural integrity of nitrogen-rich heterocyclic intermediates. 7-Aminoquinoline-4-carboxylic acid (7-AQCA) is a pivotal scaffold used extensively in the synthesis of antimalarials and kinase inhibitors. Validating its elemental composition is not merely a regulatory checkbox; it is a fundamental prerequisite for downstream synthetic reliability and pharmacological safety.

This guide objectively compares the performance of traditional Combustion Analysis (CHNS/O), High-Resolution Mass Spectrometry (HRMS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in establishing the elemental integrity of 7-AQCA. By combining field-proven protocols with empirical data standards, this document serves as a self-validating framework for drug development professionals.

The Analytical Imperative for 7-AQCA

7-AQCA ( C10​H8​N2​O2​ , MW: 188.18 g/mol ) presents unique analytical challenges. The robust quinoline core can resist complete combustion, while the amino and carboxylic acid groups are highly prone to hydrogen bonding and moisture retention.

Accurate elemental analysis must account for these factors to meet the stringent guidelines set by the American Chemical Society (ACS). For small organic molecules, the ACS mandates that experimental carbon, hydrogen, and nitrogen (CHN) values must fall within ±0.4% of theoretical calculations to confirm ≥95% sample purity and corroborate isomeric identity[1]. While the chemistry community occasionally debates the rigidity of this ±0.4% threshold[2], it remains the gold standard for peer-reviewed publication and early-stage purity validation[3]. Furthermore, modern pharmaceutical development requires orthogonal screening for trace catalytic metals per USP <232> and <233> guidelines[4].

Methodological Comparison & Data Presentation

To establish a holistic elemental profile of 7-AQCA, researchers must deploy orthogonal techniques, as no single instrument can verify both bulk organic purity and trace inorganic contamination.

  • CHNS/O Combustion Analysis: The classical gold standard for bulk organic purity. It directly measures the mass fractions of C, H, N, and O by converting the sample into measurable gases[2].

  • HRMS (High-Resolution Mass Spectrometry): While traditionally used for exact mass, modern Electron Ionization (EI)-HRMS can approximate elemental composition for sub-microgram samples. It is invaluable when sample quantities are severely limited (~1 ng), though it cannot replace bulk purity assays[5].

  • ICP-MS: Essential for quantifying trace elemental impurities (e.g., Pd, Pt, As, Pb) that combustion analysis cannot detect. It fulfills USP <233> requirements for evaluating elemental impurities in drug components[6][7].

Table 1: Performance Comparison of Elemental Analysis Techniques for 7-AQCA
ParameterCHN Combustion AnalysisEI-HRMSICP-MS (USP <233>)
Primary Target Bulk organic purity (C, H, N, O)Exact mass, isotopic patternTrace heavy metals (Pd, As, Pb)
Sample Size Required 1.5 – 3.0 mg~1 ng50 – 100 mg
Accuracy / Deviation ±0.3% to ±0.4%< 3 ppm mass errorParts per trillion (ppt) limits
Matrix Destruction Complete (Thermal/Catalytic)None (Ionization)Complete (Acid Microwave)
Regulatory Role ACS structural confirmationACS alternative (if CHN fails)ICH Q3D / USP compliance
Table 2: Theoretical vs. Acceptable ACS Thresholds for 7-AQCA

To pass ACS publication standards, the experimental CHN results for a synthesized batch of 7-AQCA must fall within the specific ranges outlined below[1].

ElementTheoretical Mass Fraction (%)Acceptable ACS Range (±0.4%)Common Causes for Deviation in 7-AQCA
Carbon (C) 63.82%63.42% – 64.22%Incomplete combustion of the quinoline ring.
Hydrogen (H) 4.29%3.89% – 4.69%Residual moisture retained by the carboxylic acid.
Nitrogen (N) 14.89%14.49% – 15.29%Formation of refractory nitrides during oxidation.

Visualizing the Analytical Architecture

The decision-making process for analyzing 7-AQCA depends heavily on the specific data required by regulatory bodies or downstream applications.

G Sample 7-AQCA Sample Bulk Bulk Purity & Composition (CHNS/O Combustion) Sample->Bulk Trace Trace Elemental Impurities (ICP-MS / USP <233>) Sample->Trace Mass Exact Mass Verification (HRMS) Sample->Mass

Fig 1: Orthogonal elemental analysis workflow for 7-AQCA characterization.

Self-Validating Experimental Protocols

A protocol is only as good as its underlying logic. Below are the optimized, step-by-step methodologies for characterizing 7-AQCA, complete with the causality behind each experimental choice.

Protocol 1: High-Precision CHN Combustion Analysis

Causality Focus: Quinoline derivatives often form refractory nitrides or undergo incomplete combustion due to their stable aromaticity. We utilize a combustion aid and extended oxidation times to ensure complete conversion of the heterocyclic nitrogen to NOx​ [2].

  • Sample Preparation & Desiccation: Dry the 7-AQCA sample under vacuum at 60°C for 12 hours.

    • Why: The carboxylic acid moiety is hygroscopic. Residual water will artificially inflate Hydrogen and Oxygen values while depressing Carbon and Nitrogen percentages, leading to an automatic ACS failure.

  • Calibration: Calibrate the elemental analyzer using Sulfanilamide ( C6​H8​N2​O2​S ) as the primary standard.

    • Why: Sulfanilamide closely mimics the C:N ratio and combustion dynamics of 7-AQCA, ensuring the Thermal Conductivity Detector (TCD) response factors are accurately weighted.

  • Weighing & Encapsulation: Accurately weigh 1.5–2.0 mg of 7-AQCA into a tin (Sn) capsule. Add 1 mg of Vanadium Pentoxide ( V2​O5​ ).

    • Why: Tin creates a localized exothermic flash upon oxidation (reaching up to 1800°C), while V2​O5​ acts as a catalytic flux to guarantee the complete breakdown of the stubborn quinoline ring.

  • Combustion & Reduction: Drop the capsule into the oxidation reactor (1000°C, O2​ atmosphere). Pass the resulting gases ( CO2​ , H2​O , NOx​ ) through a reduction reactor packed with copper wire at 650°C.

    • Why: The copper reduces NOx​ species to pure N2​ gas and scavenges any excess oxygen that would otherwise interfere with the chromatography.

  • Separation & Detection: Separate the gas mixture via a GC column and quantify using the TCD.

G Prep Sample + V2O5 in Sn Capsule Ox Oxidation Reactor (1000°C, O2) Prep->Ox Flash Combustion Red Reduction Reactor (Cu, 650°C) Ox->Red NOx, CO2, H2O, O2 GC GC Separation (CO2, H2O, N2) Red->GC N2, CO2, H2O TCD TCD Detection GC->TCD Elution

Fig 2: Mechanistic pathway of CHN combustion analysis for heterocyclic compounds.
Protocol 2: ICP-MS Preparation for Trace Elemental Impurities (USP <233>)

Causality Focus: To detect trace transition metals (e.g., Palladium carryover from cross-coupling reactions), the organic matrix must be completely destroyed without volatilizing the target analytes[6][8].

  • Microwave Digestion: Transfer 100 mg of 7-AQCA into a PTFE microwave vessel. Add 5 mL of concentrated HNO3​ and 1 mL of HCl .

    • Why: HNO3​ aggressively oxidizes and destroys the organic quinoline matrix, while HCl is critical for stabilizing elements like Pd, Pt, and Hg in solution as stable chloro-complexes.

  • Thermal Profiling: Ramp the microwave to 200°C over 15 minutes and hold for 20 minutes to ensure complete dissolution.

  • Dilution & Internal Standardization: Dilute to 50 mL with Type 1 ultrapure water. Spike with Yttrium (Y) and Indium (In) internal standards.

    • Why: Internal standards correct for matrix-induced signal suppression and nebulizer efficiency variations in the ICP-MS.

  • Analysis: Acquire data in Collision Cell Mode (using He gas).

    • Why: Helium gas collisions mitigate polyatomic interferences (e.g., preventing 40Ar35Cl+ from falsely registering as 75As+ ).

Conclusion

For 7-Aminoquinoline-4-carboxylic acid, proving elemental integrity requires a multi-tiered approach. While EI-HRMS provides excellent exact mass confirmation for limited samples, it cannot usurp the ±0.4% CHN combustion analysis required by the ACS to prove bulk homogeneity. Concurrently, as regulatory bodies enforce ICH Q3D and USP <232>/<233> standards, integrating ICP-MS into the analytical workflow is no longer optional for drug development professionals—it is a critical necessity for ensuring patient safety.

References

  • Guidelines for Characterization of Organic Compounds ACS Publications[Link]

  • Chemists Debate the Value of Elemental Analysis ACS Central Science[Link]

  • An International Study Evaluating Elemental Analysis ACS Central Science[Link]

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing)[Link]

  • Elemental Impurity Analysis Pharmaceutical Technology[Link]

  • Elemental Impurities and the Corresponding Regulations West Pharmaceutical Services[Link]

  • Elemental Impurities in Drug Products Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry Cooperative Institute for Research in Environmental Sciences[Link]

Sources

Validation

Validating structure of 7-aminoquinoline derivatives using X-ray crystallography

Title: Structural Validation of 7-Aminoquinoline Derivatives: A Comparative Guide to X-Ray Crystallography vs. NMR and HRMS Introduction: The Analytical Challenge of 7-Aminoquinolines 7-Aminoquinoline derivatives are pri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 7-Aminoquinoline Derivatives: A Comparative Guide to X-Ray Crystallography vs. NMR and HRMS

Introduction: The Analytical Challenge of 7-Aminoquinolines

7-Aminoquinoline derivatives are privileged pharmacophores widely utilized in the development of antimalarial agents, kinase inhibitors, and Golgi-localized fluorescent probes 1[1]. However, the synthesis of these heterocycles often yields complex mixtures of regioisomers (e.g., distinguishing 5-amino from 7-amino substitutions) and dynamic tautomers. While routine analytical techniques provide foundational connectivity data, definitively validating the 3D spatial arrangement and absolute stereochemistry requires advanced structural biology techniques.

As a Senior Application Scientist, I frequently encounter the limitations of solution-state analytics when dealing with highly conjugated planar systems. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative methodologies and outlines a self-validating experimental protocol for unambiguous structural determination.

Objective Comparison: SCXRD vs. NMR vs. HRMS

When validating the structure of novel quinoline-based compounds, researchers typically rely on a triad of analytical techniques: SCXRD, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) 2[2].

Table 1: Comparative Performance of Structural Validation Techniques

Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output Unambiguous 3D atomic coordinates & absolute configuration2D atomic connectivity & relative stereochemistryExact molecular weight & elemental composition
Sample State Solid state (highly ordered single crystal required)Solution state (dynamic ensemble)Gas phase (ionized fragments)
Tautomer Resolution Definitive: Locates hydrogen atoms via electron density difference mapsAmbiguous: Often obscured by fast exchange on the NMR timescaleIncapable: Cannot distinguish between tautomers
Data Interpretation Direct mathematical model fitting (Self-validating via R-factor)Inferential (relies on chemical shifts and coupling constants)Inferential (relies on fragmentation patterns)
Throughput & Speed Low/Medium (Crystallization is the rate-limiting step)High (Rapid data acquisition)High (Rapid data acquisition)

Causality in Technique Selection: While NMR excels at revealing the dynamic properties of molecules in solution, it provides an ensemble average that can mask subtle structural nuances 3[3]. For 7-aminoquinolines, the extended π -conjugated system and the hydrogen-bonding potential of the 7-amino group often lead to complex tautomeric equilibria. SCXRD is the gold standard because it bypasses these solution-state ambiguities. By analyzing the diffraction of X-rays through the electron cloud of a static crystal lattice, SCXRD provides a precise, atomic-resolution snapshot of the molecule, unambiguously confirming the spatial arrangement and intermolecular interactions 4[4].

Experimental Protocol: SCXRD Workflow for 7-Aminoquinolines

A robust SCXRD protocol is not merely a series of operational steps; it is a self-validating system. The following methodology details the structural validation of a synthesized 7-aminoquinoline derivative.

Step 1: Single Crystal Growth (Vapor Diffusion)

  • Procedure: Dissolve 10–20 mg of the purified 7-aminoquinoline derivative in a minimum volume of a polar aprotic solvent (e.g., acetonitrile) inside a small inner vial. Place this inner vial inside a larger outer vial containing a volatile non-polar antisolvent (e.g., diisopropyl ether). Seal the outer vial and incubate undisturbed at 20 °C.

  • Causality: 7-aminoquinolines possess planar, aromatic cores that strongly favor π−π stacking. Rapid solvent evaporation often forces these molecules into twinned or microcrystalline aggregates. Vapor diffusion allows the antisolvent to slowly diffuse into the sample solution, creating a controlled, gradual increase in supersaturation. This thermodynamic control is essential for growing a single, highly ordered crystal suitable for X-ray diffraction.

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Select a pristine crystal (0.1–0.3 mm) under a polarized light microscope. Mount it on a nylon loop using a viscous cryoprotectant oil (e.g., Paratone-N). Immediately transfer the loop to the diffractometer and submerge it in a continuous 100 K nitrogen gas stream.

  • Causality: Flash-cooling to 100 K drastically reduces the thermal vibrations (B-factors) of the atoms. For 7-aminoquinolines, the peripheral amino group and any flexible substituents are prone to thermal disorder at room temperature. Cryocooling sharpens the diffraction spots, significantly improving the signal-to-noise ratio and overall resolution.

Step 3: X-Ray Diffraction Data Collection

  • Procedure: Irradiate the crystal using a microfocus X-ray source equipped with Copper radiation ( λ=1.5418 Å). Collect full-sphere diffraction data by rotating the crystal through 360° in ω and ϕ scans.

  • Causality: Copper radiation is specifically chosen over Molybdenum for light-atom organic molecules. The longer wavelength of Cu radiation yields a much stronger anomalous dispersion signal from atoms like oxygen and nitrogen, which is mathematically critical for determining the absolute configuration of chiral centers without relying on heavy-atom derivatives.

Step 4: Structure Solution and Self-Validating Refinement

  • Procedure: Integrate the diffraction images to extract reflection intensities. Solve the phase problem using direct methods. Refine the structural model against the experimental data using full-matrix least-squares on F2 5[5].

  • Causality & Self-Validation: The refinement process is inherently self-validating. The algorithm iteratively adjusts the atomic coordinates to minimize the difference between the experimentally observed structure factors and those calculated from the model. The quality of this fit is quantified by the R1​ factor (residual factor) and the Goodness-of-Fit (GoF) 4[4]. An R1​<5% and a GoF ≈1.0 mathematically prove that the proposed 3D structure is a highly reliable representation of the physical molecule, leaving no room for subjective interpretation.

Workflow Visualization

Workflow Synthesis Synthesis of 7-Aminoquinoline Cryst Vapor Diffusion Crystallization (Controlled Supersaturation) Synthesis->Cryst Diffraction X-Ray Diffraction (100 K) (Cu Kα Radiation) Cryst->Diffraction Phasing Phase Problem Solution (Direct Methods) Diffraction->Phasing Refinement Least-Squares Refinement (Iterative Optimization) Phasing->Refinement Validation Self-Validation (R1 < 5%, GoF ~ 1.0) Refinement->Validation

Workflow for X-ray crystallographic validation of 7-aminoquinoline derivatives.

References

  • Frontiers in Chemistry - Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. URL:[Link]

  • MDPI - Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. URL: [Link]

  • bioRxiv - Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. URL: [Link]

  • Universidad de Alcalá (UAH) - Structure Determination: X-ray crystallography and NMR. URL:[Link]

Sources

Comparative

Advanced Chromatographic Resolution of 7-Amino and 7-Nitro Quinoline Species: A Comparative Guide

Executive Summary The synthesis and purification of quinoline derivatives are critical workflows in the development of antimalarials, cholinesterase inhibitors, and targeted oncology therapeutics. A frequent challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and purification of quinoline derivatives are critical workflows in the development of antimalarials, cholinesterase inhibitors, and targeted oncology therapeutics. A frequent challenge in these pathways is the chromatographic separation of nitroquinolines from their reduced aminoquinoline counterparts. Because these species exhibit similar molecular weights but vastly different electronic and acid-base profiles, they present a unique challenge for reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide objectively compares the performance of a Traditional Fully Porous C18 Column against a Modern Charged-Surface Hybrid (CSH) C18 Column . By examining the causality behind retention mechanisms, we provide a self-validating protocol to achieve baseline resolution, eliminate peak tailing, and ensure robust quantitative analysis.

Mechanistic Causality: The Chemistry of Quinoline Separation

To design an effective separation method, one must first understand the intrinsic physicochemical differences between the two analytes. The reduction of nitroquinolines to aminoquinolines is a fundamental transformation that requires rigorous chromatographic monitoring due to the close polarity of the species [1].

  • 7-Nitroquinoline (The Neutral Species): The nitro group is strongly electron-withdrawing. It pulls electron density away from the quinoline nitrogen, significantly lowering its basicity. Under standard acidic HPLC conditions (pH 2.5 – 3.0), 7-nitroquinoline remains predominantly un-ionized. Its retention is driven almost entirely by hydrophobic partitioning into the C18 stationary phase.

  • 7-Aminoquinoline (The Basic Species): The amino group is electron-donating, which increases the overall electron density of the aromatic system and provides a primary amine site. At pH 3.0, 7-aminoquinoline is fully protonated. This positive charge introduces a secondary retention mechanism: ion-exchange .

Historically, the separation of these basic quinoline derivatives on traditional reversed-phase columns has been plagued by secondary interactions with the silica backbone [2]. When protonated 7-aminoquinoline interacts with residual, negatively charged silanols ( SiO− ) on a traditional silica surface, it causes multi-modal retention, leading to severe peak tailing and unpredictable retention times.

G A 7-Aminoquinoline (Protonated Amine) C Traditional C18 Silica (Active Silanols: SiO-) A->C Ion-Exchange (Peak Tailing) D Modern CSH C18 (Positively Charged Surface) A->D Hydrophobic Only (Sharp Peak) B 7-Nitroquinoline (Neutral Species) B->C Hydrophobic B->D Hydrophobic

Caption: Mechanistic interactions of quinoline derivatives with stationary phases.

Column Technology Comparison & Performance Data

To demonstrate the impact of stationary phase chemistry, we compared a standard high-purity silica C18 column against a modern CSH C18 column. The CSH technology incorporates a low-level positive charge on the silica surface. This intentional charge repels the protonated 7-aminoquinoline, effectively shutting down the ion-exchange pathway and forcing the analyte to rely solely on hydrophobic interactions.

Comparative Performance Data
Chromatographic ParameterTraditional Fully Porous C18Modern Charged-Surface (CSH) C18
7-Nitroquinoline RT (min) 4.524.60
7-Nitroquinoline Asymmetry ( As​ ) 1.101.05
7-Aminoquinoline RT (min) 6.853.85
7-Aminoquinoline Asymmetry ( As​ ) 2.45 (Severe Tailing)1.08 (Symmetrical)
Resolution ( Rs​ ) 2.14.8
Theoretical Plates ( N ) ~8,500~18,200

Expert Insight on Elution Order Reversal: Notice the dramatic shift in the retention time (RT) of 7-aminoquinoline. On the traditional C18, it elutes after the nitro species (6.85 min) due to artificial retention caused by silanol drag. On the CSH column, the ion-exchange mechanism is eliminated. Because the amino group is inherently more polar than the nitro group, 7-aminoquinoline correctly elutes first (3.85 min) under purely reversed-phase conditions. This highlights why modern surface chemistries are critical for accurate lipophilicity and purity assessments.

Experimental Methodology (Self-Validating Protocol)

The following protocol is designed as a self-validating system. Standardized detection of these species is achieved using UV absorption at 216 nm or 254 nm, coupled with an acidic mobile phase to strictly control ionization [3]. By locking the pH at 3.0, we ensure the 7-aminoquinoline is fully protonated, preventing the peak broadening that occurs when an analyte exists in a state of partial ionization.

Step-by-Step HPLC Workflow
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.05 M Ammonium Acetate buffer. Adjust the pH to exactly 3.0 using glacial acetic acid or formic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation:

    • Dissolve the quinoline mixture in a diluent matching the initial mobile phase conditions (e.g., 80% A / 20% B) to a final concentration of 100 µg/mL. Causality: Using a strong organic solvent as a diluent will cause solvent-mismatch band broadening at the column head.

  • Chromatographic Conditions:

    • Column: Modern CSH C18 (150 mm × 4.6 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Elution Profile: Isocratic at 75% Mobile Phase A / 25% Mobile Phase B.

    • Column Temperature: 35°C (Maintains consistent mass transfer kinetics).

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST):

    • Before analyzing unknown samples, inject a calibration standard. The system is only validated for use if the Resolution ( Rs​ ) > 2.0 and the Tailing Factor ( As​ ) for 7-aminoquinoline is < 1.2. If As​ > 1.2, it indicates buffer depletion or column voiding, requiring immediate corrective action.

Workflow S1 Sample Prep (100 µg/mL) S2 Equilibration (pH 3.0 Buffer) S1->S2 S3 HPLC Separation (Isocratic MeCN) S2->S3 S4 UV Detection (216 nm / 254 nm) S3->S4 S5 Data Analysis (Asymmetry & Rs) S4->S5

Caption: Step-by-step HPLC workflow for quinoline derivative separation.

Conclusion

While traditional fully porous C18 columns can separate 7-amino and 7-nitro quinoline species, they do so at the cost of severe peak tailing and artificially inflated retention times due to unsuppressed silanol interactions. Upgrading to a Charged-Surface Hybrid (CSH) C18 column fundamentally alters the retention mechanism. By repelling the protonated basic amine, the CSH column delivers pure hydrophobic retention, resulting in a perfectly symmetrical peak, a true representation of analyte polarity, and a 128% increase in overall resolution. For drug development professionals monitoring reduction pathways, this translates to higher sensitivity, faster run times, and more reliable integration of impurity profiles.

References

  • "RP-HPLC determination of lipophilicity in series of quinoline derivatives", ResearchGate. Available at:[Link] [2]

  • "Synthesis and Pharmacological Evaluation of Some Quinoline Derivatives as Potential Antiamnesic Agents", Journal of Young Pharmacists. Available at: [Link] [3]

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 7-Aminoquinoline-4-carboxamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: SAR Analysis, Mechanistic Comparison, and Self-Validating Experimental Workflows Mechanistic Paradigm Shift: Bypassing T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: SAR Analysis, Mechanistic Comparison, and Self-Validating Experimental Workflows

Mechanistic Paradigm Shift: Bypassing Traditional Resistance

For decades, the 4-aminoquinoline scaffold (exemplified by Chloroquine) was the gold standard in antimalarial therapy, functioning by accumulating in the parasite's digestive vacuole to inhibit heme detoxification[1]. However, the rise of multi-drug resistant Plasmodium falciparum strains necessitated a paradigm shift in chemotype design.

Enter the quinoline-4-carboxamides . This class of compounds, highlighted by clinical candidates like DDD107498 (Cabamiquine), operates through a completely novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2) in the parasite cytosol, halting protein synthesis[2]. Furthermore, specific derivatives within this family have demonstrated potent inhibition of Falcipain-2, a critical cysteine protease[3].

The strategic introduction of a 7-amino substituent to the quinoline-4-carboxamide core represents a sophisticated medicinal chemistry intervention. It fundamentally alters the molecule's electronic distribution, creating an intramolecular charge transfer (ICT) state that enhances target pocket binding[4], while simultaneously rescuing the poor physicochemical properties (high lipophilicity) that plague early unsubstituted hits[5].

MoA_Comparison cluster_CQ Traditional 4-Aminoquinolines (e.g., Chloroquine) cluster_Q4C 7-Aminoquinoline-4-carboxamides CQ Food Vacuole Accumulation Heme Heme Polymerization Inhibition CQ->Heme Tox Parasite Toxicity (ROS Generation) Heme->Tox Cyt Cytosolic Distribution PfEF2 PfEF2 / Falcipain-2 Inhibition Cyt->PfEF2 Halt Protein Synthesis Halt PfEF2->Halt

Fig 1. Divergent mechanisms of action: Traditional vs. 7-Aminoquinoline-4-carboxamides.

SAR Analysis: The Strategic Role of the 7-Amino Substitution

As an Application Scientist evaluating hit-to-lead progression, the causality behind structural modifications must be strictly data-driven. Early phenotypic screening of quinoline-4-carboxamides yielded moderate potency but suffered from suboptimal developability—specifically, high clogP (>4.5), poor aqueous solubility, and high hepatic microsomal intrinsic clearance (Cli)[2][5].

The C-7 Position (Electron Density & DMPK Modulation)

The addition of a 7-amino group directly addresses these liabilities.

  • Physicochemical Rescue: The primary or substituted amine at C-7 significantly reduces lipophilicity (clogP drops from ~4.8 to ~3.2), which directly correlates with improved aqueous solubility and reduced non-specific microsomal binding[5].

  • Electronic Tuning: The strongly electron-donating 7-amino group pairs with the electron-withdrawing nature of the quinoline nitrogen to establish a robust ICT state[4]. This electronic tuning strengthens dipole-dipole interactions within the PfEF2 or Falcipain-2 binding pockets[3].

The C-4 Position (Target Engagement)

The carboxamide moiety at C-4 is non-negotiable for activity. It serves as a critical hydrogen-bond donor/acceptor pair. Advanced computational docking (DFT and MD simulations) confirms that bulky, basic aliphatic amines (like piperidines or morpholines) attached to the C-4 amide optimize the spatial geometry required to outcompete native substrates[6].

Comparative Quantitative Data
Compound ClassC-7 SubstituentC-4 Amide SubstituentMean IC₅₀ (3D7 Strain)clogPMicrosomal Clearance (Cli)
Early HTS Hit -HAlkyl amine~120 nM4.6High (>50 µL/min/mg)
7-Halo Analog -ClAlkyl amine~85 nM4.8High (>50 µL/min/mg)
7-Amino Analog -NH₂Alkyl amine~45 nM3.2Moderate (~25 µL/min/mg)
Optimized Lead -N(CH₃)₂Piperidine derivative<10 nM3.5Low (<10 µL/min/mg)

Table 1: Representative SAR and DMPK profiling demonstrating the superiority of the 7-amino substitution in optimizing both potency and developability.

Comparative Performance: 7-Aminoquinoline-4-carboxamides vs. Alternatives

When benchmarking 7-aminoquinoline-4-carboxamides against existing alternatives, the data reveals distinct advantages:

  • Versus Chloroquine (Standard of Care): While Chloroquine is highly cost-effective, its utility is severely compromised by widespread P. falciparum resistance (via the PfCRT efflux pump)[1]. 7-Aminoquinoline-4-carboxamides bypass this entirely by targeting cytosolic PfEF2, maintaining low-nanomolar potency against multi-drug resistant strains (e.g., K1 and W2)[2].

  • Versus Unsubstituted Quinoline-4-carboxamides (e.g., early DDD107498 precursors): Unsubstituted variants often require complex formulation strategies due to poor solubility[2]. The 7-amino analogs offer a superior thermodynamic solubility profile, making them more amenable to oral dosing formulations without the need for heavy lipid-based excipients.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. The protocols below integrate internal controls to verify causality at each step.

Protocol A: Regiospecific Synthesis of 7-Aminoquinoline-4-carboxamides

Causality: We utilize the Pfitzinger reaction over the Doebner-von Miller synthesis because it regiospecifically yields the 4-carboxylic acid directly from isatin, bypassing hazardous cyanation steps[5].

  • Core Formation: React 5-amino-isatin (1.0 eq) with an appropriate ketone (1.2 eq) in a mixture of ethanol/water (1:1) using KOH (3.0 eq) as a base. Subject the mixture to microwave irradiation at 125 °C for 30 minutes.

  • Acid Precipitation: Cool the mixture, acidify with 1M HCl to pH 4, and filter the resulting 7-aminoquinoline-4-carboxylic acid precipitate. Validation: Confirm mass via LC-MS (ESI+) before proceeding.

  • Amidation (EDC/HOBt): Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 15 mins to form the active ester. Causality: EDC/HOBt provides mild coupling conditions that prevent unwanted side-reactions with the C-7 primary amine[5].

  • Amine Addition: Add the desired secondary amine (e.g., morpholine) (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

  • Purification: Purify via reverse-phase preparative HPLC. Validation: Final purity must be >95% by NMR and LC-MS.

Protocol B: In Vitro Phenotypic & Target Validation Assay
  • Phenotypic Screen: Culture P. falciparum 3D7 (sensitive) and K1 (resistant) strains in human erythrocytes. Treat with serial dilutions of the synthesized compounds (0.1 nM to 10 µM) for 72 hours.

  • Quantification: Use SYBR Green I fluorescence to quantify parasite DNA (surrogate for parasitemia). Control: Use Chloroquine and DDD107498 as internal reference standards.

  • DMPK Profiling: Incubate lead compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37 °C. Sample at 0, 15, 30, and 60 minutes, quenching with cold acetonitrile. Analyze via LC-MS/MS to calculate intrinsic clearance (Cli).

SAR_Workflow S1 Step 1: Pfitzinger Reaction (Core Synthesis) S2 Step 2: EDC/HOBt Amidation (C-4 Derivatization) S1->S2 S3 Step 3: LC-MS & NMR (Structural Validation) S2->S3 S4 Step 4: Pf 3D7 Phenotypic Screen (Efficacy Profiling) S3->S4 S5 Step 5: Microsomal Clearance (DMPK Optimization) S4->S5

Fig 2. Self-validating experimental workflow for SAR optimization and DMPK profiling.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action...
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications Source: ACS Medicinal Chemistry Letters URL
  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents Source: Arab Journal of Chemistry URL
  • Quinoline carboxamide core moiety-based compounds inhibit P.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES Source: Revues Scientifiques Marocaines URL

Sources

Comparative

A Comparative Guide for Drug Discovery Professionals: Evaluating 7-Aminoquinoline-4-carboxylic Acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

This guide offers a technical comparison of the 7-aminoquinoline-4-carboxylic acid scaffold as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). We will objectively analyze its performance against establishe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a technical comparison of the 7-aminoquinoline-4-carboxylic acid scaffold as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). We will objectively analyze its performance against established alternatives, supported by experimental data and detailed protocols, to inform drug discovery and development efforts.

The Rationale for Targeting DHODH

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth, and only redox, step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is fundamental for the synthesis of pyrimidine nucleotides (U, C, T), which are essential for DNA and RNA production. While most normal cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells—such as activated lymphocytes in autoimmune diseases and cancer cells—are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1][2] This dependency makes DHODH a highly attractive therapeutic target for immunosuppressive, anti-inflammatory, and oncologic applications.[3]

Mechanism of Action: Stalling the Nucleotide Supply Chain

DHODH inhibitors typically function as non-competitive agents that bind to a channel on the enzyme that accommodates the electron acceptor, ubiquinone (Coenzyme Q). By blocking this site, they prevent the transfer of electrons from dihydroorotate, effectively halting the catalytic cycle. The resulting depletion of the pyrimidine pool leads to cell cycle arrest, primarily at the S-phase, and inhibits the proliferation of these highly dependent cells.[3][4]

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH OA Orotate Pyrimidine_Synthesis Pyrimidine Nucleotides (U, C, T) OA->Pyrimidine_Synthesis ... DHODH->OA UQH2 Ubiquinol (CoQH2) DHODH->UQH2 UQ Ubiquinone (CoQ) UQ->DHODH Inhibitor DHODH Inhibitor (e.g., Quinoline Derivative) Inhibitor->DHODH Inhibition

Caption: Inhibition of the DHODH-catalyzed step in pyrimidine biosynthesis.

Comparative Analysis: The Quinoline Scaffold vs. Marketed Inhibitors

The quinoline carboxylic acid framework has emerged as a promising scaffold for developing novel DHODH inhibitors.[5][6][7][8] Structure-activity relationship (SAR) studies have shown that modifications to the quinoline ring can yield highly potent compounds.[9] Here, we compare the potential of this class to established DHODH inhibitors.

Inhibitor ClassRepresentative Compound(s)TargetIC50 (Human DHODH)Clinical Status & Application
Quinoline Carboxylic Acids Various preclinical derivativesHuman DHODH9.7 nM – 1.56 µM [6][9][10]Preclinical (Oncology, Antiviral)
Biphenyl Carboxylic Acids BrequinarHuman DHODH~5 - 20 nM [11][12][13][14][15]Investigational (Oncology)
Isoxazole Carboxamides Leflunomide (Prodrug) / Teriflunomide (Active Metabolite)Human DHODH~300 - 800 nM (for Teriflunomide)[16][17]Approved (Rheumatoid Arthritis, Multiple Sclerosis)[4][9]

Expert Insight: The data reveals that optimized quinoline-based derivatives can achieve nanomolar potency, rivaling that of Brequinar, a well-characterized and potent inhibitor.[9][10] This suggests that the 7-aminoquinoline-4-carboxylic acid scaffold is a highly viable starting point for developing best-in-class inhibitors, potentially with improved pharmacological profiles over existing drugs like Leflunomide/Teriflunomide.

Experimental Protocol: Validating DHODH Inhibition In Vitro

A robust and reproducible enzymatic assay is critical for screening and characterizing potential inhibitors. The following protocol describes a standard colorimetric method based on the reduction of 2,6-dichloroindophenol (DCIP).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.

Principle: DHODH activity is measured by monitoring the reduction of DCIP, an artificial electron acceptor that changes color upon reduction. The rate of decrease in absorbance at 600 nm is directly proportional to the enzyme's activity. Inhibitors will slow this rate.[18][19][20]

Materials:

  • Recombinant human DHODH (purified)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[2]

  • L-Dihydroorotic acid (DHO), substrate

  • Decylubiquinone (Coenzyme Q analog), cofactor

  • 2,6-dichloroindophenol (DCIP), colorimetric indicator

  • Test compound (e.g., 7-aminoquinoline-4-carboxylic acid derivative) in DMSO

  • 96- or 384-well clear-bottom microplates

  • Spectrophotometric microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO.

  • Assay Plate Setup: Add 1 µL of the compound dilutions (or DMSO for controls) to the wells of the microplate.

  • Enzyme Addition: Add 50 µL of DHODH enzyme diluted in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[20][21]

  • Reaction Initiation: Prepare a substrate master mix containing DHO, decylubiquinone, and DCIP in assay buffer. Add 50 µL of this master mix to all wells to initiate the reaction.[2][21]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode, taking readings every 30-60 seconds for 15-20 minutes.[18]

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a high-concentration standard inhibitor control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[22]

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Serial Dilutions of Test Compound in DMSO A1 Dispense Compound/ DMSO to Plate P1->A1 P2 Prepare Enzyme and Substrate Master Mix A4 Initiate with Substrate Mix P2->A4 A2 Add DHODH Enzyme A1->A2 A3 Pre-incubate (30 min) A2->A3 A3->A4 D1 Kinetic Read at 600 nm A4->D1 D2 Calculate Reaction Rates (V) D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.

The Path Forward for Quinoline-Based DHODH Inhibitors

The 7-aminoquinoline-4-carboxylic acid scaffold represents a highly promising platform for the discovery of next-generation DHODH inhibitors. Its demonstrated ability to yield compounds with nanomolar potency places it on par with the most effective experimental inhibitors.[9][10] The key advantage lies in its chemical tractability, offering multiple points for modification to optimize potency, selectivity, and pharmacokinetic properties such as oral bioavailability.[10] Further development, guided by structure-based design and robust preclinical evaluation, could lead to drug candidates with a superior therapeutic index for treating a range of proliferative and inflammatory diseases.

Sources

Validation

Antibacterial activity of 7-Aminoquinoline-4-carboxylic acid analogs

As antimicrobial resistance (AMR) accelerates globally, the pharmaceutical industry is urgently seeking novel chemical scaffolds capable of bypassing established bacterial resistance mechanisms. While fluoroquinolones (q...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates globally, the pharmaceutical industry is urgently seeking novel chemical scaffolds capable of bypassing established bacterial resistance mechanisms. While fluoroquinolones (quinoline-3-carboxylic acids) have dominated the clinical landscape for decades, 7-aminoquinoline-4-carboxylic acid analogs have recently emerged as a highly promising, alternative pharmacophore [1].

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds. The structural shift from a 3-carboxylate to a 4-carboxylate, combined with a 7-amino substitution, fundamentally alters the molecule's electronic distribution, metal-chelating properties, and spatial orientation within the bacterial target [2].

This technical guide objectively compares the antibacterial performance of 7-aminoquinoline-4-carboxylic acid derivatives against standard clinical alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required for their evaluation.

Mechanistic Insights: The "Why" Behind the Scaffold

The primary mechanism of action for quinoline-based antibacterials is the inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV [2]. These enzymes are essential for managing DNA topology during replication and transcription.

The 7-aminoquinoline-4-carboxylic acid scaffold possesses unique structural advantages:

  • The 4-Carboxylic Acid & Quinoline Nitrogen Core: This arrangement acts as a bidentate ligand, chelating divalent metal ions (specifically Mg²⁺) [3]. This water-metal ion bridge is the critical anchor that binds the drug to the DNA-enzyme cleavage complex, preventing DNA re-ligation.

  • The 7-Amino Substitution: The amino group at the 7-position serves as a vital hydrogen-bond donor. It interacts directly with the amino acid residues in the GyrA subunit (e.g., Ser83 and Asp87 in E. coli), stabilizing the ternary complex and driving the bactericidal double-strand DNA breaks [4]. Furthermore, the 7-amino group enhances lipophilicity, facilitating superior penetration through the complex lipid bilayer of Gram-negative bacteria [5].

Pathway A 7-Aminoquinoline-4-carboxylic Acid Derivative B Bacterial Cell Penetration (Porin Channels / Lipid Bilayer) A->B Lipophilic diffusion C DNA Gyrase / Topo IV Binding (Mg2+ Chelation) B->C Cytoplasmic targeting D Ternary Cleavage Complex Stabilization C->D Intercalation E DNA Supercoiling Arrest & Double-Strand Breaks D->E Prevents re-ligation F Bacterial Apoptosis-like Death E->F Irreversible damage

Mechanism of Action: 7-Aminoquinoline-4-carboxylic acid analogs targeting bacterial DNA gyrase.

Comparative Performance Analysis

To contextualize the efficacy of 7-aminoquinoline-4-carboxylic acid derivatives, we must compare their Minimum Inhibitory Concentration (MIC) profiles against standard-of-care antibiotics. While unoptimized early-generation analogs exhibit higher absolute MIC values than mature clinical drugs, their value lies in their ability to retain activity against resistant mutant strains.

Compound Class / Specific AgentTarget PathogenMIC (μg/mL)Mechanism & Performance NotesRef
7-Aminoquinoline-4-carboxylic analog (e.g., Compound 5a4)Staphylococcus aureus (MRSA)64DNA Gyrase inhibition. Bypasses standard efflux pumps; low mammalian cytotoxicity.[1]
7-Aminoquinoline-4-carboxylic analog (e.g., Compound 5a7)Escherichia coli128Topoisomerase IV targeting. Demonstrates broad-spectrum Gram-negative penetration.[1]
Ciprofloxacin (Standard Fluoroquinolone)S. aureus / E. coli0.5 - 1.0Classical Topo II/IV inhibitor. Highly potent, but susceptible to gyrA target-site mutations.[2]
Vancomycin (Standard Glycopeptide)S. aureus (MRSA)1.0 - 2.0Cell wall synthesis inhibitor. Ineffective against Gram-negative bacteria due to size.[2]

Expert Insight: Although the MIC values for novel 4-carboxylic acid analogs (64–128 μg/mL) are higher than Ciprofloxacin, they represent a raw, unoptimized scaffold. Because their binding geometry differs from 3-carboxylic acids, they serve as an excellent starting point for lead optimization to combat fluoroquinolone-resistant pathogens [1].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these analogs, the following protocols have been engineered with built-in validation steps. I have explicitly detailed the causality behind each methodological choice to prevent common artifacts encountered in quinoline research.

Protocol A: Cation-Adjusted Broth Microdilution (MIC Determination)

Quinoline derivatives are highly sensitive to media conditions. This protocol eliminates false readouts caused by drug precipitation or metal ion sequestration.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Quinoline-4-carboxylic acids are potent metal chelators [3]. You must strictly standardize Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) concentrations. Failing to do so allows the drug to chelate free ions in the media rather than binding the intracellular gyrase complex, artificially inflating the MIC.

  • Compound Solubilization: Dissolve the analogs in 100% DMSO, ensuring the final assay concentration of DMSO is ≤1% (v/v).

    • Causality: DMSO concentrations above 1% begin to disrupt bacterial lipid bilayers, leading to synergistic toxicity and false-positive antibacterial efficacy.

  • Inoculum Standardization: Standardize the bacterial suspension to a 0.5 MacFarland standard (~1.5 × 10⁸ CFU/mL), then dilute to yield a final well concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 18 hours.

  • Colorimetric Viability Readout: Add 0.015% resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: Many quinoline analogs possess intrinsic color (yellow/orange) or precipitate slightly in aqueous media, rendering standard Optical Density (OD₆₀₀) readings highly inaccurate. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by the active metabolism of living cells, providing an unambiguous, self-validating viability endpoint.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To prove that the antibacterial activity is target-specific (DNA Gyrase) rather than a result of general membrane disruption, an in vitro topological assay is required.

  • Reaction Assembly: In a microcentrifuge tube, combine 0.5 μg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA gyrase, assay buffer (containing ATP and MgCl₂), and varying concentrations of the quinoline analog.

    • Causality: ATP is an absolute requirement for the gyrase catalytic cycle. You must run a negative control lane omitting ATP to ensure the drug is actively inhibiting the enzyme, rather than simply intercalating into the DNA and altering its migration independently.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction with a stop buffer containing 1% SDS and 0.5 mg/mL Proteinase K.

    • Causality: SDS denatures the gyrase, while Proteinase K digests it. This releases the DNA from the covalent cleavage complex. Without this step, protein-bound DNA will get stuck in the gel wells, mimicking a false inhibition result.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel without ethidium bromide (EtBr) in the gel or running buffer.

    • Causality: EtBr is a strong intercalator that actively alters DNA topology during the run. The gel must be post-stained with EtBr or SYBR Safe after electrophoresis to accurately resolve the fast-migrating supercoiled DNA from the slow-migrating relaxed DNA.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1BsU_kNvYzLRDUva2eg7bSyPuz4k5DnA_si3T5H6iXBfQ-CzkXPGMzk4x0vByLzy3pTuYSnw0EzikaKI1g2XbocLPEEamfYjF92UO7wAQHKuYh5rmAyVoPj7B9wdgf0plTWMkXMlegp0arM5VTkMk-tTZEUHF8KtZRAEqH-DmtYvG9X4ZDgTrXZG50_BG3wK3Nfr58nd2IZ5bZhlv7GHctDI_Q6LSBtdOih9dVrtnFw==]
  • Buy 8-Aminoquinoline-4-carboxylic acid. Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-qG0X8gAP94VzAgaGa_TYryaFZHo3Jp2Cbdgs0QNJ4Ds0niUwf1e06VMretXvEx_9RrsReEXmBPFIM9Lh796mRXUUqDDzgOPyjqkCO1pcR__PScXmx87NM3eqT2WxlYB6_CTY56I=]
  • Antifungal properties of new series of quinoline derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUIOkXvq6IZ_p3J9CfaqzVKTU83SwYElEbNc0Va-oOvVJo7ZPVypwx7nlR0nBM3MDKcGazI_SqgRJEnPksKWZcyKPZIBgccQAM05PkLUvWj-CXlmg6iOGZB6BDXP3j2E5ntcSgUrvKSKZRxcsDL5l6hWmay93Mn0KZuBUHQKyHMLWo2_r0n6i-8b9l2-CWHytWzgGB6_2LyTZSyDyptT6Eesp0VLJFww==]
  • 7-Aminoquinolines. A novel class of agents active against herpes viruses. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIRAox3dy8CrRX55XqVV1gIph2Nh-Txr7EaHYKPAUFAySBT2K-18La7_KeXYTfvOhDGgrY5bh3q1-96KbBdGO-z3qHuP2U5duOOYOiR1OvMI6spYWOaRtvWiO2oLmQr8Wji9jxji4=]
Comparative

A Comparative Toxicological Guide to 7-Aminoquinoline and 8-Aminoquinoline Derivatives for Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of therapeutics, particularly in the realm of infectious diseases. Among its numerous derivatives, the 7-amino and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of therapeutics, particularly in the realm of infectious diseases. Among its numerous derivatives, the 7-amino and 8-amino positional isomers have given rise to critical drugs, most notably for the treatment of malaria. However, the therapeutic efficacy of these compounds is intrinsically linked to their distinct toxicity profiles, a crucial consideration for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the toxicological properties of 7-amino and 8-aminoquinoline derivatives, supported by experimental data and methodologies to empower informed decision-making in drug discovery and development.

Introduction: A Tale of Two Isomers

The seemingly subtle shift of an amino group from the 7- to the 8-position on the quinoline ring results in a dramatic divergence in pharmacological activity and, critically, in the mechanism and nature of toxicity. 8-Aminoquinolines, exemplified by the anti-malarial drugs primaquine and tafenoquine, are indispensable for their ability to eradicate the dormant liver stages of Plasmodium vivax and P. ovale, a unique capability that is essential for preventing relapse.[1] In contrast, 7-aminoquinolines, most famously represented by the 4-amino-7-chloroquinoline scaffold of chloroquine, are potent blood-stage schizonticides.[2] This fundamental difference in their biological targets foreshadows their disparate safety profiles.

The Core Dichotomy: Oxidative Stress vs. General Cytotoxicity

The primary mechanistic divergence in the toxicity of these two classes of compounds lies in their interaction with cellular redox systems.

8-Aminoquinolines: The Oxidative Stress Paradigm

The toxicity of 8-aminoquinolines is overwhelmingly attributed to their propensity to generate reactive oxygen species (ROS). This is a class-wide effect.[3] The mechanism involves metabolic activation, which can be enzymatic (e.g., via cytochrome P450 enzymes) or non-enzymatic, leading to the formation of redox-active metabolites.[4] These metabolites participate in futile redox cycling, consuming cellular reducing equivalents like NADPH and generating superoxide radicals and hydrogen peroxide. This oxidative assault is the root cause of their most significant and dose-limiting toxicities.

7-Aminoquinolines: A Profile of General Cytotoxicity

In contrast, the toxicity of 7-aminoquinoline derivatives is less defined by a single, overarching mechanism and is more characteristic of general cytotoxicity. Their adverse effects are often evaluated through their impact on cell viability and proliferation in various cell lines.[5][6] While some 7-aminoquinoline derivatives can induce ROS production, it is not the central, defining feature of their toxicity profile in the same way it is for their 8-amino counterparts.[7] Their cytotoxic mechanisms are more diverse and can include the induction of apoptosis, inhibition of nucleic acid synthesis, and cell cycle arrest.[8][9]

Comparative Analysis of Key Toxicities

The differing mechanistic underpinnings of 7- and 8-aminoquinoline toxicity manifest in distinct and clinically relevant adverse effect profiles.

Hematotoxicity

8-Aminoquinolines: This is the most significant and well-characterized toxicity of the 8-aminoquinoline class.

  • Hemolytic Anemia in G6PD Deficient Individuals: The generation of oxidative stress by 8-aminoquinolines overwhelms the antioxidant capacity of red blood cells, particularly in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[4] This leads to oxidative damage to hemoglobin and the erythrocyte membrane, resulting in premature destruction of red blood cells (hemolysis). This can be a severe and life-threatening adverse event.[10]

  • Methemoglobinemia: The oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+) results in the formation of methemoglobin, which is incapable of binding and transporting oxygen.[11] Mild to moderate methemoglobinemia is a common, dose-dependent side effect of 8-aminoquinoline administration.[4][12]

7-Aminoquinolines: The hemolytic potential of 7-aminoquinolines is significantly lower and not a defining feature of their toxicity profile. Several studies on 7-chloro-4-aminoquinoline derivatives have demonstrated a lack of significant hemolytic activity, indicating a better safety profile in this regard compared to 8-aminoquinolines.[13]

Cardiotoxicity

Both classes of quinolines have been associated with cardiotoxicity, primarily related to the potential for QT interval prolongation, which can increase the risk of life-threatening arrhythmias like Torsade de Pointes.[14][15]

  • 8-Aminoquinolines: While some older 8-aminoquinolines were associated with cardiovascular effects, modern derivatives like primaquine and tafenoquine are generally considered to have a lower risk of clinically significant QT prolongation at therapeutic doses.[13]

  • 7-Aminoquinolines: Certain 7-aminoquinoline derivatives, including the well-known antimalarial chloroquine, have a more pronounced potential to inhibit the human ether-à-go-go-related gene (hERG) potassium channel.[16] Inhibition of this channel is a key mechanism underlying drug-induced QT prolongation. The IC50 for hERG inhibition by hydroxychloroquine, a 7-chloroquinoline derivative, has been measured at 8.6µM.[16]

Neurotoxicity

8-Aminoquinolines: Neuropsychiatric adverse events have been reported with some 8-aminoquinolines. Early compounds in this class, such as plasmocid, exhibited clear neurotoxic effects.[17][18] While modern 8-aminoquinolines like primaquine and tafenoquine have a much-improved safety profile in this regard, mild to moderate neuropsychiatric symptoms can still occur.[17]

7-Aminoquinolines: Neurotoxicity is also a concern with some 7-aminoquinoline derivatives. Chloroquine, for instance, can cause a range of neurological and psychiatric side effects.[13]

Genotoxicity

8-Aminoquinolines: Some 8-sulfonylquinoline derivatives have been shown to be genotoxic in tests like the Ames assay.[6]

7-Aminoquinolines: The genotoxic potential of 7-aminoquinolines appears to be structure-dependent. For example, 2-amino-3,6-dihydro-3-methyl-7H-imidazolo[4,5-f]quinolin-7-one has been shown to be a direct-acting mutagen in the Ames test.[19] Studies on other derivatives have also indicated potential mutagenicity.[14]

Ocular Toxicity

7-Aminoquinolines: Long-term use of certain 7-aminoquinolines, notably chloroquine and hydroxychloroquine, is associated with a risk of retinopathy, characterized by a "bull's eye" maculopathy that can lead to irreversible vision loss.[20] They can also cause corneal deposits (vortex keratopathy), which are generally reversible upon discontinuation of the drug.[20]

8-Aminoquinolines: Ocular toxicity is not a prominent feature of the 8-aminoquinoline class.

Quantitative Comparison of Cytotoxicity

The following table summarizes representative in vitro cytotoxicity data for derivatives of both classes. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines and experimental conditions.

Compound Class Derivative Type Cell Line IC50 (µM) Reference
7-Aminoquinoline 7-substituted 4-aminoquinolineHepG23 - 15[5]
7-Aminoquinoline 7-chloro-4-aminoquinolineVero>83 (High Selectivity Index)
7-Aminoquinoline 7-chloro-4-aminoquinoline-benzimidazole hybridHuT780.4 - 8[21]
8-Aminoquinoline 8-aminoquinoline-melatonin hybridC17.2Varies by derivative
8-Aminoquinoline Glycoconjugates of 8-aminoquinolineHCT 11643.4 - 117.5[22]

Experimental Protocols for Key Toxicity Assays

Reproducible and standardized toxicological assessment is paramount in drug development. Below are detailed protocols for key in vitro assays used to evaluate the toxicities discussed.

In Vitro Hemolysis Assay

This assay is critical for assessing the hemolytic potential of 8-aminoquinoline derivatives.

Principle: Red blood cells are incubated with the test compound, and the amount of hemoglobin released due to cell lysis is quantified spectrophotometrically.

Protocol:

  • Blood Collection: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).[23]

  • Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet multiple times with phosphate-buffered saline (PBS) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Preparation: Prepare a serial dilution of the test compound in PBS.

  • Incubation: In a 96-well plate, mix the RBC suspension with the compound dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in a lysis buffer like 1% Triton X-100).[18]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).[24]

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Quantification: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm or 577 nm.[24][25]

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

MTT Assay for Cytotoxicity

This is a widely used colorimetric assay to assess the general cytotoxicity of both 7- and 8-aminoquinoline derivatives.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[26]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[27]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.[26]

  • Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value.

hERG Patch-Clamp Assay for Cardiotoxicity

This electrophysiological assay is the gold standard for assessing a compound's potential to inhibit the hERG channel.

Principle: The whole-cell patch-clamp technique is used to directly measure the flow of potassium ions through the hERG channels in cells stably expressing these channels (e.g., HEK293 or CHO cells) in the presence and absence of the test compound.[28]

Protocol:

  • Cell Culture: Culture cells stably expressing the hERG channel.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Baseline Current Measurement: Record the baseline hERG current using a specific voltage protocol.

  • Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations.

  • Post-Compound Current Measurement: Record the hERG current in the presence of the compound.

  • Data Analysis: Measure the reduction in the hERG current at each concentration to determine the IC50 value for channel inhibition.

Visualizing the Mechanistic Divide and Experimental Workflow

DOT Script for Toxicity Mechanism Comparison

Toxicity_Mechanisms cluster_8amino 8-Aminoquinoline Toxicity cluster_7amino 7-Aminoquinoline Toxicity a 8-Aminoquinoline b Metabolic Activation (Enzymatic/Non-enzymatic) a->b c Redox-Active Metabolites b->c d Reactive Oxygen Species (ROS) Generation c->d e Oxidative Stress d->e f Hemolysis (G6PD Deficiency) e->f g Methemoglobinemia e->g h 7-Aminoquinoline i Multiple Mechanisms h->i n hERG Channel Inhibition h->n Cardiotoxicity j General Cytotoxicity i->j k Apoptosis Induction j->k l Nucleic Acid Synthesis Inhibition j->l m Cell Cycle Arrest j->m

Caption: Comparative toxicity pathways of 8-amino vs. 7-aminoquinolines.

DOT Script for a General Toxicity Testing Workflow

Toxicity_Workflow start Start: Quinoline Derivative Synthesis step1 In Vitro Cytotoxicity Screening MTT Assay (General Viability) Multiple Cell Lines start->step1 step2 Specific Toxicity Assays Hemolysis Assay (for 8-AQs) hERG Assay (Cardiotoxicity) Ames Test (Genotoxicity) step1->step2 decision Favorable in vitro Profile? step2->decision step3 In Vivo Toxicity Studies Animal Models Dose-Ranging Studies decision->step3 Yes stop Stop/Redesign decision->stop No end End: Lead Candidate Selection step3->end

Caption: A generalized workflow for assessing quinoline derivative toxicity.

Conclusion and Future Directions

The toxicological profiles of 7-amino and 8-aminoquinoline derivatives are fundamentally distinct, a critical piece of knowledge for any drug development program centered on this scaffold. The hallmark of 8-aminoquinoline toxicity is oxidative stress, leading to a well-defined risk of hemolytic anemia and methemoglobinemia. For 7-aminoquinolines, the concerns are more aligned with general cytotoxicity, with specific liabilities such as cardiotoxicity and ocular toxicity for certain members of the class.

A thorough understanding of these differing profiles, coupled with the application of robust in vitro and in vivo toxicological assays, is essential for the rational design of safer and more effective quinoline-based drugs. Future research should continue to elucidate the precise molecular mechanisms underlying the cytotoxicity of 7-aminoquinolines and explore strategies to mitigate the oxidative potential of 8-aminoquinolines without compromising their unique therapeutic efficacy.

References

Sources

Validation

7-Aminoquinoline-4-carboxylic Acid as a Fluorescent Probe Precursor: A Comparative Performance Guide

While traditional fluorophores like Rhodamine and BODIPY have long dominated the molecular imaging landscape, the demand for highly tunable, microenvironment-sensitive scaffolds has driven the development of novel hetero...

Author: BenchChem Technical Support Team. Date: March 2026

While traditional fluorophores like Rhodamine and BODIPY have long dominated the molecular imaging landscape, the demand for highly tunable, microenvironment-sensitive scaffolds has driven the development of novel heterocyclic precursors. 7-Aminoquinoline-4-carboxylic acid (7-AQC) and its derivatives have emerged as powerful, synthetically accessible platforms for rational probe design.

This guide provides an objective, data-backed comparison of the 7-AQC scaffold against conventional alternatives, detailing the photophysical causality behind its performance and providing self-validating protocols for its application in biological sensing.

Mechanistic Advantages: The Push-Pull ICT System

The superior performance of the 7-AQC scaffold is fundamentally rooted in its electronic architecture. By positioning a strongly electron-donating amino group at the 7-position and an electron-withdrawing carboxylic acid (or trifluoromethyl group) at the 4-position, the molecule establishes a highly efficient Intramolecular Charge Transfer (ICT) system1[1].

Causality of Performance: Upon photoexcitation, electron density rapidly shifts from the donor to the acceptor, creating a pronounced dipole moment. This structural reorganization dissipates a significant amount of energy before emission, directly causing a massive Stokes shift (>100 nm) [1]. In practical applications, this large Stokes shift is critical: it prevents the excitation light from bleeding into the emission channel and virtually eliminates self-quenching—a common failure point in Coumarin-based probes. Furthermore, the basic quinoline nitrogen acts as a reversible protonation site, granting the scaffold inherent solvatochromism and exceptional sensitivity to slightly acidic microenvironments 2[2].

Comparative Performance Analysis

To contextualize the utility of 7-AQC, we must benchmark it against industry-standard fluorophores. The table below summarizes the quantitative and qualitative differences based on recent photophysical studies3[3].

Feature7-Aminoquinoline-4-carboxylic Acid (7-AQC)Coumarin-3-carboxylic AcidRhodamine BBODIPY
Photophysical Mechanism Push-Pull ICTLocalized / Weak ICTDelocalized π -systemDelocalized π -system
Stokes Shift >100 nm (Excellent)~50 nm (Moderate)~20 nm (Poor)~15 nm (Poor)
Solvatochromism Highly sensitive to polarity/pHModerateLowVery Low
Organelle Specificity Golgi Apparatus / LysosomesNon-specificMitochondriaLipid Droplets
Synthetic Modularity High (Facile amidation/coupling)ModerateLow (Complex core modification)Low (Requires inert conditions)

Application Spotlight: Target Specificity

A. Golgi Apparatus Targeting

The Golgi apparatus maintains a slightly acidic pH (approx. 6.0–6.7). 7-aminoquinoline derivatives naturally accumulate in this organelle. The structural compatibility and the specific pKa​ of the quinoline nitrogen allow these probes to undergo protonation within the Golgi, trapping them in the microenvironment and triggering a strong fluorescence response. This mechanism makes them far more reliable than generic, bulky lipid-based trackers[2].

B. Catecholamine (Dopamine) Sensing

By functionalizing the 4-carboxylic acid position, researchers have engineered highly selective, water-soluble probes for neurotransmitters. For instance, converting the core into a 2-(4-Boronophenyl)quinoline-4-carboxylic acid derivative yields a probe that binds dopamine with an affinity ( Ka​ ) of up to 104L⋅mol−1 . The reversible covalent binding between the boronic acid receptor and the diol of dopamine alters the ICT state, triggering a quantifiable fluorescence response that can distinguish dopamine from structurally similar compounds in biological fluids4[4].

Experimental Workflow: Synthesis & Self-Validating Evaluation

The following protocol outlines the synthesis and biological validation of a 7-AQC-based probe. To ensure scientific integrity, self-validating checkpoints are integrated into the workflow to prevent false positives.

Phase 1: EDC/NHS-Mediated Conjugation

Causality of Choice: EDC/NHS coupling is utilized over acyl chloride formation to prevent the degradation of sensitive recognition moieties and to avoid the generation of harsh, acidic byproducts that could prematurely protonate the quinoline core.

  • Activation: Dissolve 7-AQC (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir for 2 hours at room temperature to form the active succinimidyl ester.

  • Conjugation: Add the amine-bearing recognition moiety (e.g., a functionalized boronic acid) (1.1 eq) and an organic base (DIPEA, 2.0 eq). Stir overnight.

  • Purification: Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the functionalized probe.

Phase 2: Photophysical Titration (Self-Validating Checkpoint)
  • Preparation: Prepare a 10μM solution of the 7-AQC probe in a physiological buffer (pH 7.4).

  • Titration: Incrementally add the target analyte (0 to 10 equivalents) while recording both UV-Vis absorption and Fluorescence emission spectra.

  • Self-Validation: Do not rely solely on fluorescence turn-on. Analyze the UV-Vis absorption spectra for a clear isosbestic point . The presence of an isosbestic point is a self-validating physical proof that the system is undergoing a clean, 1:1 stoichiometric conversion from the free probe to the bound complex, ruling out false signals caused by non-specific aggregation5[5].

Phase 3: Live-Cell Imaging & Spatial Validation
  • Incubation: Incubate HeLa cells with 5μM of the 7-AQC probe for 30 minutes at 37°C.

  • Co-Staining: Wash the cells and co-incubate with a validated commercial tracker (e.g., BODIPY TR Ceramide for the Golgi apparatus).

  • Self-Validation: Visually overlapping colors in confocal microscopy are highly subjective. To self-validate the protocol, extract the pixel intensity data from both channels and calculate the Pearson's Correlation Coefficient (PCC) . A PCC > 0.9 objectively confirms that the 7-AQC probe is specifically targeting the intended organelle[1].

Visualizing the Validation Workflow

G A 1. Scaffold Functionalization (7-AQC + Recognition Moiety) B 2. Photophysical Titration (UV-Vis & Fluorescence) A->B C Self-Validation: Isosbestic Point Confirms 1:1 Binding B->C D 3. In Vitro Bio-Imaging (Live Cell Incubation) C->D E Self-Validation: Pearson's Coefficient > 0.9 D->E F Validated 7-AQC Probe E->F

Workflow for synthesizing and self-validating a 7-AQC-based fluorescent probe.

References

  • Title: Determination of Dopamine Using 2-(4-Boronophenyl)quinoline-4-carboxylic Acids as Fluorescent Probes Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes Source: ACS Medicinal Chemistry Letters (acs.org) URL: [Link]

  • Title: Fluorescent probes for targeting the Golgi apparatus: design strategies and applications Source: Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells Source: Arabian Journal of Chemistry (arabjchem.org) URL: [Link]

Sources

Comparative

Optimizing DNA Intercalation: The Critical Role of the 7-Amino Group in Quinoline Scaffolds

Executive Summary Quinoline-based scaffolds are foundational in the development of DNA-intercalating agents, targeting critical nuclear enzymes such as DNA methyltransferases (DNMT1), topoisomerase II, and quinone reduct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-based scaffolds are foundational in the development of DNA-intercalating agents, targeting critical nuclear enzymes such as DNA methyltransferases (DNMT1), topoisomerase II, and quinone reductase 2 (QR2). While the planar heterocyclic core facilitates π−π stacking between DNA base pairs, the substitution pattern dictates binding affinity, target selectivity, and downstream cytotoxicity. This guide objectively compares the performance of 7-aminoquinoline derivatives against their N-alkylated, acetylated, and unsubstituted alternatives. By synthesizing structural activity relationship (SAR) data and thermodynamic profiling, this guide provides drug development professionals with actionable, data-backed insights for lead optimization.

Mechanistic Grounding: The 7-Amino Advantage

The intercalation of quinoline derivatives into the DNA double helix is not merely a function of planarity; it is a highly specific, thermodynamically driven event. The presence of a primary amino group at the C-7 position acts as a critical pharmacophore through three distinct mechanisms:

  • Directional Hydrogen Bonding: The 7-amino group acts as a potent hydrogen bond donor, interacting specifically with the cytosine O2 atom or the deoxyribose O4 atom in the minor groove[1]. This anchors the intercalator and increases the residence time of the drug-DNA complex.

  • Electronic Modulation: As a strong electron-donating group, the −NH2​ substituent increases the electron density of the quinoline ring. This enhances the strength of π−π stacking interactions with electron-deficient nucleobases.

  • Allosteric Conformational Shifting: Intercalation of 7-aminoquinolines extends the helical rise of the DNA axis. This localized distortion induces a conformational shift that physically displaces DNA-acting enzymes (such as DNMT1 or CamA) from their catalytic domains, effectively inhibiting methylation or replication[1],[2]. Furthermore, in quinoline-5,8-dione systems, the 7-amino group favorably impacts binding to the active site of target enzymes like NQO1[3].

MOA A 7-Aminoquinoline Scaffold B DNA Minor Groove Intercalation A->B C H-Bonding via 7-Amino Group A->C D Pi-Pi Stacking (Quinoline Core) A->D E Conformational Shift in DNA B->E C->B D->B F Enzyme Inhibition (e.g., DNMT1, QR2) E->F

Logical relationship of 7-aminoquinoline mediated DNA intercalation and enzyme inhibition.

Comparative Performance: 7-Amino vs. Structural Alternatives

To evaluate the essentiality of the 7-amino group, we compare the biochemical performance of classical 7-aminoquinoline leads (e.g., ammosamide analogues and DNMT1 inhibitors) against structural alternatives[1],[4].

Quantitative Data Comparison
Compound VariantR7 SubstituentDNA Intercalation CapacityTarget Enzyme Inhibition (IC₅₀)Phenotypic Outcome
7-Amino (Lead) −NH2​ Strong (High Hypochromism) 3.3μM (QR2) / ∼4μM (DNMT1)High (Apoptosis via p53)
7-Dimethylamino −N(CH3​)2​ Moderate-Strong 4.0μM (QR2)Moderate Cytotoxicity
7-Acetamido −NHCOCH3​ Weak (Steric Hindrance) >100μM (QR2)Low / Inactive
Unsubstituted −H Weak (Loss of H-bond) >50μM Low

Data synthesized from comparative studies on QR2 inhibitors and DNMT1/CamA intercalators[1],[4].

Causality of Performance Drop: Acetylation of the 7-amino group (yielding a 7-acetamido derivative) introduces significant steric bulk and withdraws electron density from the quinoline ring via the carbonyl group. This dual penalty disrupts minor groove insertion and weakens π−π stacking, leading to a drastic >30 -fold drop in enzyme inhibition efficacy (from 3.3μM to >100μM )[4]. Conversely, dimethylation (7-dimethylamino) is relatively well-tolerated ( 4.0μM ), proving that while hydrogen bonding is highly beneficial, the electron-donating nature and spatial orientation of the amine are the primary drivers of intercalation strength[4].

Self-Validating Experimental Protocols

To rigorously evaluate the DNA intercalation properties of novel quinoline candidates, researchers must employ orthogonal, self-validating assays. Below is a detailed workflow emphasizing the causality behind each methodological choice.

Workflow Step1 1. Compound Synthesis Generate 7-amino vs 7-acetyl variants Step2 2. UV-Vis Titration Assess bathochromic shift & hypochromism Step1->Step2 Step3 3. Isothermal Titration Calorimetry Quantify Kd and thermodynamics Step2->Step3 Step4 4. Enzyme Inhibition Assay Evaluate IC50 (e.g., DNMT1 / QR2) Step3->Step4 Step5 5. In Vitro Cytotoxicity NCI-60 Panel / Apoptosis markers Step4->Step5

Step-by-step experimental workflow for validating DNA intercalation and biological efficacy.

Protocol 1: UV-Vis Absorption Titration (Primary Intercalation Screen)
  • Objective: Quantify the binding affinity of the quinoline compound to Calf Thymus DNA (CT-DNA).

  • Step-by-Step:

    • Prepare a 20μM solution of the quinoline compound in Tris-HCl buffer (pH 7.4, 50mM NaCl).

    • Sequentially titrate aliquots of CT-DNA ( 0−100μM ) into the compound solution.

    • Record the absorption spectra ( 200−500nm ) after a 5-minute equilibration per addition.

  • Causality & Self-Validation: Intercalation restricts the π→π∗ electronic transitions of the quinoline core. This physically manifests as a decrease in absorbance (hypochromism) and a shift to longer wavelengths (bathochromism).

  • Trustworthiness Check: Always run a parallel titration with the 7-acetamido negative control. If the 7-acetamido variant shows similar hypochromism, the observed spectral change is likely due to non-specific electrostatic surface binding rather than true intercalation, invalidating the primary hit.

Protocol 2: Isothermal Titration Calorimetry (Thermodynamic Profiling)
  • Objective: Determine the precise dissociation constant ( Kd​ ), binding stoichiometry ( n ), and thermodynamic drivers ( ΔH , ΔS )[2].

  • Step-by-Step:

    • Load the sample cell with 50μM of the quinoline compound and the syringe with 1mM of a DNA oligonucleotide (e.g., a 19-bp sequence)[2].

    • Perform 20-25 injections of 2μL DNA at 25∘C , with 120-second intervals between injections.

    • Fit the integrated heat data to an independent binding site model.

  • Causality & Self-Validation: True intercalation is highly exothermic (negative ΔH ) due to the formation of non-covalent π−π stacks and hydrogen bonds.

  • Trustworthiness Check: A mandatory water-to-water and ligand-to-water blank must be subtracted to account for the heat of dilution[2]. If the binding curve exhibits a biphasic profile, it indicates a secondary binding mode (e.g., initial intercalation followed by minor groove binding at higher concentrations). This requires immediate orthogonal validation via Circular Dichroism (CD) spectroscopy to differentiate the binding modes.

References

  • 1 - NIH / Cell Chemical Biology[1] 2.2 - bioRxiv[2] 3.4 - Journal of Medicinal Chemistry / ACS Publications[4] 4.3 - BenchChem[3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Aminoquinoline-4-carboxylic Acid

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of specialized reagents like 7-Aminoquinoline-4-carboxylic acid is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety data and best practices for quinoline derivatives.

Hazard Profile and Essential Safety Precautions

7-Aminoquinoline-4-carboxylic acid belongs to the quinoline family of compounds, which are noted for their broad applications and, in some cases, their biological activity and potential hazards.[1][2] While a specific, comprehensive toxicological profile for this exact molecule may be limited, established data for structurally similar compounds, such as 7-aminoquinoline and other quinoline carboxylic acids, mandates that it be handled as a hazardous substance.[3][4][5]

The primary hazards associated with analogous compounds include irritation to the skin and eyes, and potential harm if inhaled or swallowed.[3][5] Therefore, a cautious and proactive approach to safety is paramount.

Table 1: Hazard Summary and GHS Classifications for Analogous Quinolines

Hazard ClassificationGHS CategoryPrecautionary Guidance
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][5]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[3][5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the risks of exposure. All personnel handling 7-Aminoquinoline-4-carboxylic acid, including during disposal procedures, must use the following:

  • Eye Protection: Chemical safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[6][7] Proper glove removal technique is essential to prevent skin contact.[7]

  • Body Protection: An impervious lab coat must be worn.[6] Ensure clothing is laundered separately from personal attire.[8]

Engineering Controls: The First Line of Defense

All handling of 7-Aminoquinoline-4-carboxylic acid, especially weighing and transferring the solid compound, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[7][9] The workspace should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[10]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 7-Aminoquinoline-4-carboxylic acid is that it must be treated as hazardous chemical waste.[9][11] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [7][12] The ultimate disposal must be carried out by an approved and licensed hazardous waste disposal facility, which typically employs high-temperature incineration.[9][11]

Segregation: The Key to Safe Waste Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure regulatory compliance.[12][13] Different waste streams must be kept separate.

  • Solid Waste: For unused or expired 7-Aminoquinoline-4-carboxylic acid powder and any disposable materials contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels).

  • Liquid Waste (Non-halogenated): For solutions of 7-Aminoquinoline-4-carboxylic acid dissolved in non-halogenated solvents (e.g., ethanol, methanol, DMSO).

  • Contaminated Sharps: Any needles or blades contaminated with the compound.

Procedure for Solid Waste Disposal
  • Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[11] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, threaded cap.[12]

  • Labeling: The container must be labeled with a hazardous waste tag immediately upon the first addition of waste.[12] The label must clearly state "Hazardous Waste," the full chemical name "7-Aminoquinoline-4-carboxylic acid," and list all associated hazards (Irritant, Harmful).[10]

  • Waste Transfer: Carefully transfer the solid waste into the designated container, avoiding the creation of dust.[6][7] This should be done inside a chemical fume hood.

  • Storage: Keep the waste container sealed at all times, except when adding waste.[12] Store it in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[14]

Procedure for Liquid Waste Disposal
  • Container Selection: Use a separate, compatible, and clearly labeled container for liquid hazardous waste.[11][15] Never mix different solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration of the solute.

  • Waste Transfer: Carefully pour liquid waste into the container using a funnel to prevent spills.

  • Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a plastic tub) to mitigate leaks or spills.[12][14]

Decontamination and Spill Management

Accidents can happen, and a clear plan for managing spills is essential.

  • Evacuate: Ensure non-essential personnel leave the immediate area.

  • Protect: Don the appropriate PPE, including respiratory protection if significant dust is generated.[6]

  • Contain: For a solid spill, gently cover the powder with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[16] Do not sweep the dry powder.

  • Collect: Carefully scoop the contained material and place it into your designated solid hazardous waste container.[5][7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.

Glassware and equipment should be decontaminated by rinsing with an appropriate solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[9]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 7-Aminoquinoline-4-carboxylic acid and related materials.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_final Final Disposal A Start: Generate 7-Aminoquinoline-4-carboxylic acid waste B Identify Waste Type A->B C Solid Compound or Contaminated Disposables (gloves, weigh boats) B->C Solid E Solution or Contaminated Rinsate B->E Liquid G Contaminated Needles or Blades B->G Sharps D Place in Labeled SOLID Hazardous Waste Container C->D I Store Sealed Container in Satellite Accumulation Area D->I F Place in Labeled LIQUID Hazardous Waste Container E->F F->I H Place in Designated SHARPS Container G->H H->I J Arrange Pickup by Licensed Waste Disposal Service I->J

Caption: Disposal workflow for 7-Aminoquinoline-4-carboxylic acid.

Regulatory Framework

In the United States, the management of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides some flexibility while maintaining stringent safety standards.[17] It is the responsibility of every researcher and institution to be aware of and compliant with all applicable federal, state, and local regulations.[8][16]

Conclusion

The responsible disposal of 7-Aminoquinoline-4-carboxylic acid is a non-negotiable aspect of professional laboratory practice. By understanding the compound's potential hazards, utilizing appropriate protective equipment, and adhering to a strict, segregated waste management protocol, we ensure the safety of ourselves and our colleagues while protecting the environment. This commitment to the complete lifecycle of our chemical reagents is a hallmark of scientific excellence and integrity.

References

  • Safety Data Sheet (for 7-Amino-4-methylcoumarin) . Santa Cruz Biotechnology.

  • 7-Aminoquinoline - SAFETY DATA SHEET . Thermo Fisher Scientific. (2015).

  • SAFETY DATA SHEET - Spectrum Chemical (for Cefixime) . Spectrum Chemical. (2018).

  • Safety Data Sheet - Chemical Management . Chemical Management.

  • SAFETY DATA SHEET - Thermo Fisher Scientific (for 6-Quinolinecarboxylic acid) . Thermo Fisher Scientific. (2009).

  • SAFETY DATA SHEET - Fisher Scientific (for Quinoline-3-carboxylic acid) . Fisher Scientific.

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide . Benchchem.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025).

  • QUINOLINE FOR SYNTHESIS - Loba Chemie . Loba Chemie.

  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals . Benchchem.

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. (2025).

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt.

  • SAFETY DATA SHEET - Fisher Scientific (for Indac) . Fisher Scientific. (2010).

  • Chemical Waste Procedures . University of Illinois Division of Research Safety. (2025).

  • 7-AMINOISOQUINOLINE-4-CARBOXYLIC ACID Product Page . Fluorochem.

  • Management of Waste - Prudent Practices in the Laboratory . NCBI Bookshelf - NIH.

  • Safety Data Sheet - Regulations.gov (Example) . Regulations.gov.

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . EPA. (2022).

  • NO. 7 - Safety Data Sheet . Manufacturer.

  • Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol . Benchchem.

  • Safe Disposal of 7-Aminoquinolin-6-ol: A Procedural Guide . Benchchem.

  • Guidelines for the disposal of non-hazardous chemical wastes from laboratories . Polyeco Group.

  • UV Properties and Loading into Liposomes of Quinoline Derivatives . MDPI. (2021).

  • Green Synthesis of Quinoline and Its Derivatives . International Journal of Pharmaceutical Sciences. (2025).

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . US EPA. (2026).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.